Product packaging for Acid green 50(Cat. No.:CAS No. 3087-16-9)

Acid green 50

Cat. No.: B041107
CAS No.: 3087-16-9
M. Wt: 577.6 g/mol
InChI Key: WCPVWGORDJAZNB-UHFFFAOYSA-N
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Description

Acid green 50, also known as this compound, is a useful research compound. Its molecular formula is C27H26N2NaO7S2 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2NaO7S2 B041107 Acid green 50 CAS No. 3087-16-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3087-16-9

Molecular Formula

C27H26N2NaO7S2

Molecular Weight

577.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36);

InChI Key

WCPVWGORDJAZNB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na]

Other CAS No.

3087-16-9

physical_description

Dark blue or dark green powder or granules

Pictograms

Irritant

Synonyms

N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt;  C.I. Acid Green 50;  C.I. Acid Green 50 Monosodium Salt;  Lissamine Green BN;  12078 Green;  Acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acid Green 50 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B and Food Green S, is a synthetic triarylmethane dye. It is a water-soluble anionic dye characterized by its vibrant green color.[1] While historically used in food, cosmetics, and textiles, its application in biomedical research has garnered significant interest.[2][3] This is primarily due to its utility as a vital stain in ophthalmology for assessing ocular surface integrity and its potential as an antiviral agent.[3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental applications of this compound relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound is the sodium salt of N-[4-[--INVALID-LINK--methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium. Its structure features a central carbon atom bonded to three aromatic rings, a characteristic of triarylmethane dyes. The presence of sulfonic acid groups enhances its water solubility.[1]

  • Chemical Formula: C₂₇H₂₅N₂NaO₇S₂[5]

  • IUPAC Name: sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate

  • CAS Number: 3087-16-9

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValue
Molecular Weight 576.6 g/mol [5]
Appearance Dark red to brown or blue-green powder[3]
Solubility Soluble in cold water, easily soluble in hot water, and soluble in ethanol.[3]
Absorption Maxima (λmax) 633.0 - 637.0 nm (in H₂O)
Synonyms Lissamine Green B, Green S, Food Green S, Wool Green S, C.I. 44090

Experimental Protocols and Applications

This section details methodologies for key experiments involving this compound, providing a foundation for its application in research and development.

Vital Staining of the Ocular Surface

This compound is extensively used in ophthalmology to stain dead or degenerated cells on the cornea and conjunctiva, aiding in the diagnosis of conditions like dry eye disease.[4][6][7] Unlike some other stains, it is minimally irritating to the eye.[4]

Experimental Protocol: Clinical Ocular Surface Staining

  • Preparation: A sterile, individually wrapped paper strip impregnated with Lissamine Green is required. A sterile saline solution should be available.

  • Application:

    • Moisten the tip of the dye-impregnated paper strip with a single drop of sterile saline.

    • Instruct the patient to look upwards.

    • Gently apply the moistened tip of the strip to the inferior bulbar or palpebral conjunctiva. Avoid direct contact with the cornea.

    • The dye can also be instilled by allowing the saline/dye solution to drop from the strip onto the conjunctiva without direct contact.

  • Observation:

    • Wait for approximately two minutes after instillation for optimal staining.

    • Examine the cornea and conjunctiva using a slit lamp with appropriate filters. Dead or degenerated cells will appear stained green.

  • Interpretation: The pattern and intensity of the staining can indicate the severity and location of ocular surface damage.[8] For instance, nasal conjunctival staining is often an early indicator of dry eye disease.[7]

Mechanism of Action: Vital Staining

The mechanism of vital staining with this compound is based on its ability to penetrate cells with compromised membrane integrity. Healthy epithelial cells with intact membranes and a protective mucin layer are not stained by the dye.[9] However, in cases of cellular degeneration or death, the compromised cell membrane allows the dye to enter and stain the cell nucleus and cytoplasm.

G cluster_0 Healthy Ocular Surface cluster_1 Damaged Ocular Surface healthy_cell Healthy Epithelial Cell (Intact Membrane) damaged_cell Degenerated Cell (Compromised Membrane) mucin_layer Protective Mucin Layer mucin_layer->healthy_cell acid_green_50_ext This compound (Extracellular) acid_green_50_ext->mucin_layer Blocked acid_green_50_int This compound (Intracellular - Stained) acid_green_50_ext2 This compound (Extracellular) acid_green_50_ext2->damaged_cell Penetrates

Mechanism of this compound Vital Staining
Antiviral Activity Assessment: Plaque Reduction Assay

In vitro studies have indicated that this compound can inhibit the formation of Herpes Simplex Virus 1 (HSV-1) plaques, suggesting potential antiviral properties.[3] A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.

Experimental Protocol: HSV-1 Plaque Reduction Assay

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Infection:

    • Remove the culture medium from the cells and infect the monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment:

    • Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

    • Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the prepared concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the control wells.

  • Quantification:

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The 50% inhibitory concentration (IC₅₀) can then be determined.

G start Start cell_culture Seed Vero Cells in 6-well Plates start->cell_culture infection Infect with HSV-1 cell_culture->infection treatment Add this compound Overlay infection->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 2-3 Days treatment->incubation fix_stain Fix and Stain Cells incubation->fix_stain quantify Count Plaques and Calculate IC50 fix_stain->quantify end End quantify->end

Workflow for Plaque Reduction Assay
Protein Binding Studies

Understanding the interaction of a compound with serum albumins, such as Bovine Serum Albumin (BSA), is crucial in drug development to predict its pharmacokinetic properties. Spectroscopic methods are commonly employed for this purpose.

Experimental Protocol: Spectroscopic Analysis of this compound-BSA Interaction

  • Materials: this compound, Bovine Serum Albumin (BSA), phosphate (B84403) buffer (pH 7.4).

  • Instrumentation: UV-Vis spectrophotometer, Fluorescence spectrophotometer.

  • Procedure (Fluorescence Quenching):

    • Prepare a stock solution of BSA in phosphate buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • In a series of cuvettes, keep the concentration of BSA constant while titrating with increasing concentrations of this compound.

    • Excite the samples at 280 nm (to excite tryptophan residues in BSA) and record the fluorescence emission spectra (typically from 300 to 500 nm).

  • Analysis:

    • Observe the quenching (decrease) of BSA's intrinsic fluorescence as the concentration of this compound increases.

    • Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • Calculate the binding constant (Ka) and the number of binding sites (n).

  • Procedure (UV-Vis Absorption):

    • Record the UV-Vis absorption spectra of this compound in the absence and presence of BSA.

    • Changes in the absorption spectrum of the dye upon binding to the protein can indicate complex formation.

Conclusion

This compound is a versatile dye with established and emerging applications in biomedical science. Its well-characterized role as a vital stain in ophthalmology provides a reliable tool for assessing ocular surface health. Furthermore, preliminary evidence of its antiviral activity opens new avenues for research into its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a practical framework for scientists and researchers to explore and leverage the properties of this compound in their respective fields.

References

A Technical Guide to Acid Green 50 and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid Green 50, a synthetic dye with significant applications in various scientific fields. This document details its synonyms, chemical properties, and established experimental protocols, with a focus on its use in ophthalmology and potential applications in in-vitro cell-based assays relevant to drug development.

Chemical Identity and Synonyms

This compound is a water-soluble, anionic triarylmethane dye. In scientific literature and commercial products, it is known by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and experimental design.

Identifier Type Identifier Citation(s)
Common Name This compound[1][2][3][4][5]
Synonyms Green S[1][5][6]
Lissamine Green B[3][5][7]
Food Green S[3][5][6]
C.I. 44090[3][6][8]
Wool Green S[5]
Acid Brilliant Green BS[5]
Calcocid Green S[5]
CAS Number 3087-16-9[1][2][3][4][5]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[3][5]
Molecular Weight 576.62 g/mol [5]
Absorbance Max (λmax) 633 nm (in water)[1][9]

Experimental Protocols

This compound is widely utilized as a vital stain, selectively coloring cells with compromised membrane integrity. This property is exploited in various diagnostic and research applications.

Ocular Surface Staining for Dry Eye Disease Diagnosis

Lissamine Green B is a preferred dye for assessing the health of the ocular surface, as it effectively stains devitalized or damaged epithelial cells of the conjunctiva and cornea.[4][10][11] This staining pattern is a key indicator in the diagnosis and severity assessment of dry eye disease.[4][11]

Materials:

  • Lissamine Green B ophthalmic strips (1.5 mg)

  • Preservative-free sterile saline

  • Micropipette

  • Sterile microcentrifuge tubes

Protocol for Preparation of 1% Lissamine Green Solution:

  • Aseptically place two Lissamine Green B strips into a sterile microcentrifuge tube.[5]

  • Add four drops (approximately 200 µL) of sterile saline to the tube.[5]

  • Allow the strips to soak for 5 minutes to achieve a 1% concentration.[5]

  • The resulting solution is ready for instillation.

Staining Procedure:

  • Instill one drop of the 1% Lissamine Green solution into the inferior cul-de-sac of the patient's eye.[5]

  • Allow the dye to distribute for 1 to 4 minutes before observation.[12]

  • Examine the ocular surface using a slit lamp with white light. A red barrier filter can be used to enhance the visibility of the green stain.[4][12]

  • Grade the staining pattern on the cornea and conjunctiva using a standardized scale (e.g., the Oxford scheme) to assess the severity of ocular surface damage.[12]

In Vitro Cytotoxicity Assay (Conceptual Protocol)

The principle of vital staining can be adapted for in-vitro cytotoxicity assays to assess the effect of compounds on cell membrane integrity. While specific protocols for this compound in this application are not widely published, a conceptual protocol based on its known properties is presented below. This type of assay is valuable in drug development for screening compounds for potential toxicity.

Principle:

Live cells with intact membranes will exclude this compound. In contrast, dead or dying cells with compromised membranes will allow the dye to enter and stain the intracellular components, enabling quantification of cytotoxicity.

Materials:

  • Adherent or suspension cells

  • 96-well clear-bottom black plates

  • Test compound and vehicle control

  • This compound solution (e.g., 1 mg/mL in sterile PBS)

  • Hoechst 33342 solution (for total cell staining)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle-only controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing this compound at a final concentration of 1-5 µg/mL and Hoechst 33342 at a final concentration of 1 µg/mL in PBS or culture medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Microplate Reader: Measure the fluorescence intensity for this compound (Excitation/Emission ~620 nm/680 nm) and Hoechst 33342 (Excitation/Emission ~350 nm/461 nm). The ratio of this compound to Hoechst 33342 fluorescence can be used to determine the percentage of dead cells.

    • Fluorescence Microscope: Capture images using appropriate filter sets for each dye. The number of green-staining (dead) cells and blue-staining (total) cells can be counted using image analysis software to calculate the percentage of cytotoxicity.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Ocular_Surface_Staining_Workflow Ocular Surface Staining Workflow prep Prepare 1% Lissamine Green Solution instill Instill One Drop into Conjunctival Sac prep->instill distribute Allow Dye to Distribute (1-4 min) instill->distribute examine Examine with Slit Lamp (White Light +/- Red Filter) distribute->examine grade Grade Staining Pattern (e.g., Oxford Scheme) examine->grade

A simplified workflow for ocular surface staining.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat stain Stain with this compound & Hoechst 33342 treat->stain measure Measure Fluorescence (Plate Reader/Microscope) stain->measure analyze Calculate Percentage of Cytotoxicity measure->analyze

A general workflow for an in vitro cytotoxicity assay.

References

Navigating the Nomenclature of C.I. Acid Green 50: A Technical Guide to Lissamine Green B and Wool Green S

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly known by the names Lissamine Green B and Wool Green S. It aims to clarify the nomenclature, detail its chemical and physical properties, and provide standardized experimental protocols for its application in ophthalmic research. This document is intended to serve as a critical resource for professionals in research, clinical, and drug development settings.

Demystifying the Nomenclature: Lissamine Green B vs. Wool Green S

A thorough review of chemical databases, supplier specifications, and scientific literature confirms that Lissamine Green B and Wool Green S are synonymous names for the same chemical entity. This compound is a synthetic, water-soluble triarylmethane dye. The interchangeability of these names is evident from the consistent association with a single Chemical Abstracts Service (CAS) number, Colour Index (C.I.) number, and other chemical identifiers.

The different names are often a reflection of the dye's various applications and historical branding. "Wool Green S" points to its use in the textile industry for dyeing animal fibers, while "Lissamine Green B" is the more common designation in biomedical and, specifically, ophthalmic applications. The name "Food Green S" is used when referring to its application as a food additive in certain regions.

For clarity and precision in scientific and regulatory contexts, it is recommended to reference the compound by its CAS number (3087-16-9) and/or its Colour Index number (C.I. 44090) to avoid any ambiguity.

Comparative Data Summary

The following tables summarize the key quantitative data for C.I. Acid Green 50, consolidating information across its various synonyms.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name Sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[1][2]
Molecular Weight 576.62 g/mol [1][2]
Appearance Dark red to brown or black crystalline powder[3]
Peak Absorption Wavelength (λmax) 624–635 nm in water[4]
Water Solubility Soluble

Table 2: Identification and Regulatory Information

IdentifierValue
CAS Number 3087-16-9[5][6][7][8]
Colour Index (C.I.) Number 44090[6][9]
E Number (Food Additive) E142[10][11][12]
EINECS Number 221-409-2[6]
PubChem CID 91525[9]

Table 3: Purity and Specifications for Different Applications

ApplicationSpecificationTypical Purity
Ophthalmology (Lissamine Green B) Used as a diagnostic stain for ocular surface integrity.Dye content typically ≥ 75-80% for microscopy grade stains.
Food Additive (Green S / E142) Permitted in the EU and other regions for coloring various foodstuffs.[10][12]Total dye content ≥ 80% on a dry basis as per EEC limits.[13]
Textile Dye (Wool Green S) Used as an acid dye for wool and silk.Varies by manufacturer; specifications focus on colorfastness and dyeing properties.
Analytical Standard Used as a reference material in analytical chemistry.Assay ≥ 98.0% (HPLC).[14]

Experimental Protocols

Preparation of 1% Lissamine Green Ophthalmic Solution

This protocol describes the preparation of a 1% Lissamine Green solution for ophthalmic use from commercially available sterile strips.

Materials:

  • Sterile Lissamine Green ophthalmic strips (1.5 mg per strip)

  • Sterile, preservative-free saline or balanced salt solution

  • Sterile 1.5 mL microcentrifuge tube

  • Sterile micropipette and tips

Procedure:

  • Aseptically place two sterile Lissamine Green strips into a sterile 1.5 mL microcentrifuge tube.

  • Using a sterile micropipette, add 200 µL of sterile, preservative-free saline to the tube.

  • Close the tube and allow the dye to elute from the strips for 5 minutes.

  • After 5 minutes, the resulting solution will be approximately 1% Lissamine Green.

  • Draw the required volume of the solution into a sterile micropipette for instillation.

Ophthalmic Staining Protocol for Dry Eye Assessment

This protocol outlines the standardized procedure for staining the ocular surface with 1% Lissamine Green to assess for dry eye disease.

Procedure:

  • Instill 10 µL of the prepared 1% Lissamine Green solution into the inferior conjunctival cul-de-sac of the eye.

  • Allow the dye to distribute across the ocular surface for 1 to 4 minutes.

  • Examine the cornea and conjunctiva using a slit-lamp biomicroscope with white light.

  • The use of a red barrier filter can enhance the visualization of the green stain.[15][16]

  • Grade the degree of staining of the cornea and conjunctiva using a standardized grading scale, such as the Oxford scale. Staining appears as green dots or patches on devitalized or damaged cells and mucus.[17]

Visualizations

Nomenclature and Application Pathway

The following diagram illustrates the relationship between the different names for C.I. This compound and its primary applications.

A C.I. This compound (CAS: 3087-16-9) B Lissamine Green B A->B  Synonym C Wool Green S A->C  Synonym D Food Green S / E142 A->D  Synonym E Ophthalmology (Diagnostic Stain) B->E F Textile Industry (Wool & Silk Dye) C->F G Food Industry (Color Additive) D->G

Caption: Synonym relationship and application pathways of C.I. This compound.

Experimental Workflow for Ocular Staining

The diagram below outlines the key steps in the experimental workflow for preparing and applying Lissamine Green for ophthalmic assessment.

cluster_prep Solution Preparation cluster_stain Staining and Observation A Place 2 sterile Lissamine Green strips in a sterile microcentrifuge tube B Add 200 µL of sterile saline A->B C Incubate for 5 minutes B->C D 1% Lissamine Green Solution C->D E Instill 10 µL of 1% solution into the conjunctival cul-de-sac D->E Use immediately F Wait for 1-4 minutes for dye distribution E->F G Examine with slit-lamp (optional red filter) F->G H Grade staining using Oxford scale G->H

Caption: Workflow for ophthalmic staining with 1% Lissamine Green.

Concluding Remarks

The terms Lissamine Green B and Wool Green S, along with Food Green S, all refer to the same chemical compound, C.I. This compound. The nomenclature varies depending on the context of its application. For scientific and drug development professionals, it is crucial to recognize this synonymy and to use precise identifiers such as the CAS number to ensure clarity. The provided protocols for ophthalmic application offer a standardized approach to utilizing this vital dye in research and clinical settings. Its low toxicity and efficacy in staining devitalized cells make it an invaluable tool for the diagnosis and monitoring of ocular surface diseases.[1][17][18]

References

In-depth Technical Guide: The Mechanism of Action of Acid Green 50 in Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 50, also known as Lissamine Green, is a synthetic, water-soluble anionic dye belonging to the triarylmethane class.[1] Primarily recognized for its application as a vital stain in ophthalmology for the diagnosis of dry eye syndrome, its utility extends to various cell staining and histological applications.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cell staining, detailing its physicochemical properties, molecular interactions with cellular components, and established experimental protocols. The document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development employing cell-based assays and histological techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in cell staining. As an anionic dye, its staining characteristics are largely dictated by its molecular structure and charge distribution.[4]

PropertyValueReference(s)
Synonyms Lissamine Green B, Food Green S, Wool Green S, C.I. 44090[4]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[4]
Molecular Weight 576.62 g/mol [4]
Appearance Dark green powder[5]
Solubility Soluble in water and ethanol.[5] Slightly soluble in DMSO.[6]
Maximum Absorption (λmax) ~633-637 nm in water
Fluorescence Emission Data not readily available in the literature. As a triarylmethane dye, it is expected to have low fluorescence quantum yield in aqueous solutions, which may increase upon binding to proteins or in viscous environments.[7]
Quantum Yield (Φf) Data not readily available in the literature for this compound specifically. The quantum yields of triarylmethane dyes are generally low and highly dependent on environmental viscosity and binding.[7][8]

Mechanism of Action in Cell Staining

The primary mechanism of action of this compound as a cell stain is contingent on cell membrane integrity. This principle forms the basis of its utility as a vital stain to differentiate between healthy and damaged or dead cells.

Principle of Selective Staining

Healthy, viable cells possess an intact plasma membrane that acts as a selective barrier, effectively excluding anionic dyes like this compound.[9] In contrast, cells that have undergone apoptosis, necrosis, or have compromised membrane integrity lose this exclusionary capacity.[10] The damaged membrane allows for the passive diffusion of this compound into the intracellular space.[11]

Intracellular Molecular Interactions

Once inside the cell, the negatively charged sulfonate groups of the this compound molecule facilitate electrostatic interactions with positively charged intracellular components.[12] These interactions are the basis for the retention of the dye within the cell, leading to a visible green staining. The primary targets for this binding are believed to be:

  • Intracellular Proteins: At physiological pH, many intracellular proteins expose positively charged amino acid residues (e.g., lysine (B10760008) and arginine), which serve as binding sites for the anionic dye.[13]

  • Nuclear Components: In cells with severely compromised membranes, this compound can also penetrate the nuclear envelope and bind to histones and other nuclear proteins, which are rich in basic amino acids.

The following diagram illustrates the proposed mechanism of action:

Caption: Staining mechanism of this compound.

As a vital dye, this compound does not directly interfere with or modulate specific signaling pathways. Its utility lies in its ability to identify cells that have lost membrane integrity, which can be a downstream consequence of various signaling cascades leading to cell death.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common cell staining procedures.

In Vitro Cell Viability/Cytotoxicity Assay (Representative Protocol)

This protocol is adapted from standard cytotoxicity assays and can be used to assess cell viability following exposure to a test compound.

Materials:

  • This compound stock solution (e.g., 1% w/v in sterile PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • 96-well microplates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations for the desired incubation period. Include untreated and vehicle-treated controls.

  • Staining:

    • Carefully remove the culture medium.

    • Wash the cells once with sterile PBS.

    • Prepare a working solution of this compound (e.g., 0.1-0.5% in PBS). The optimal concentration may need to be determined empirically for different cell types.

    • Add the this compound working solution to each well and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with PBS to remove excess dye.

  • Quantification/Visualization:

    • Microplate Reader: Add PBS to each well and measure the absorbance at the λmax of this compound (~633 nm).

    • Microscopy: Visualize the cells under a bright-field or fluorescence microscope. Stained (green) cells are considered non-viable, while unstained cells are viable.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow start Start: Seed Cells in 96-well Plate treat Treat with Test Compound start->treat wash1 Wash with PBS treat->wash1 stain Stain with This compound wash1->stain wash2 Wash with PBS (remove excess dye) stain->wash2 end_absorbance End: Measure Absorbance (~633 nm) wash2->end_absorbance end_microscopy End: Visualize with Microscope wash2->end_microscopy

Caption: Workflow for an in vitro cytotoxicity assay.

Histological Staining: Counterstaining in Masson's Trichrome (Representative Protocol)

This compound can be used as a green counterstain for collagen in Masson's trichrome staining, although Light Green SF is more commonly employed.[14]

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • This compound solution (0.2% in distilled water with 0.2 ml glacial acetic acid per 100 ml)

  • 1% acetic acid solution

Procedure:

  • Mordanting and Nuclear Staining: Mordant sections in Bouin's fluid and stain nuclei with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution.

  • Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution.

  • Collagen Staining: Stain in the this compound solution for 5-10 minutes.

  • Final Differentiation and Dehydration: Briefly differentiate in 1% acetic acid, then dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Green

Masson_Trichrome_Workflow Masson's Trichrome Staining Workflow start Start: Deparaffinized and Rehydrated Sections mordant Mordant in Bouin's Fluid start->mordant nuclear_stain Stain Nuclei (Weigert's Hematoxylin) mordant->nuclear_stain cyto_stain Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) nuclear_stain->cyto_stain differentiate1 Differentiate (Phosphomolybdic/Tungstic Acid) cyto_stain->differentiate1 collagen_stain Stain Collagen (this compound) differentiate1->collagen_stain differentiate2 Differentiate (1% Acetic Acid) collagen_stain->differentiate2 dehydrate Dehydrate, Clear, and Mount differentiate2->dehydrate end End: Stained Section dehydrate->end

Caption: Workflow for Masson's Trichrome staining.

Conclusion

This compound is a versatile anionic dye with a well-understood mechanism of action based on the principle of membrane exclusion. Its ability to selectively stain cells with compromised plasma membranes makes it a valuable tool for assessing cell viability and identifying cellular damage in a variety of research and diagnostic settings. While its primary application has been in ophthalmology, its utility as a counterstain in histology and as a viability indicator in in vitro assays warrants further exploration. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in scientific research. Further characterization of its fluorescence properties would undoubtedly broaden its applicability in modern cell biology.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Green 50 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Acid Green 50 (also known as C.I. 44090, Food Green S, or Lissamine Green B). This compound is a synthetic triarylmethane dye with applications ranging from textile and food coloring to biological staining.[1][2][3] A thorough understanding of its behavior in aqueous solutions is critical for its use in research and development, particularly in fields where precise concentrations and stability are paramount.

Physicochemical Properties of this compound

This compound is a blue-green powder that is known to be soluble in water.[1][2] Its chemical structure, containing sulfonic acid groups, contributes to its aqueous solubility.[3]

Aqueous Solubility of this compound

The solubility of this compound in aqueous media is a key parameter for the preparation of stock solutions and experimental buffers. While extensive data across various conditions is limited in publicly available literature, the following quantitative and qualitative data has been reported.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is summarized in the table below.

SolventTemperature (°C)Solubility (g/L)Citation(s)
Water28492.554[4][5]
PBS (pH 7.2)Not Specified1 - 10 (sparingly soluble)[6]
Qualitative Solubility Data

Qualitative assessments provide additional context for the dye's behavior in various solvents.

SolventSolubilityCitation(s)
Cold WaterSoluble[1][2]
Hot WaterEasily Soluble[1][2]
EthanolSoluble[1][2]
DMSOSlightly Soluble[4]
MethanolSlightly Soluble[4]

The solubility of dyes like this compound can be influenced by factors such as temperature and pH.[7] Generally, for water-soluble dyes, solubility increases with temperature.[7] The pH of the solution can also affect the solubility of compounds with ionizable groups.[8][9]

Stability of this compound in Aqueous Solutions

The stability of this compound is crucial for ensuring the reproducibility and accuracy of experiments. Degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of other chemical agents.

Summary of Stability Data
Condition/FactorObservationCitation(s)
General Aqueous Stability Described as stable in aqueous systems.[3]
Chemical Incompatibility Incompatible with strong oxidizing agents.[4][5]
Photostability Can undergo photocatalytic degradation with TiO₂ or ZnO under UV light, achieving over 90% decolorization in 2-4 hours.[3]
Storage Recommended storage in a refrigerator. For long-term stability (≥ 4 years), storage at -20°C is advised.[4][6]
Thermal Stability Melting point is >300°C; however, heating can lead to decomposition, releasing toxic fumes.[5]
Degradation Pathways

The most clearly identified degradation pathway for this compound is photocatalysis. In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, the dye is broken down.

G AG50 This compound Intermediates Degradation Intermediates AG50->Intermediates degrades to UV UV Light TiO2 TiO₂/ZnO (Photocatalyst) UV->TiO2 excites TiO2->AG50 oxidizes EndProducts CO₂, H₂O, Mineral Acids Intermediates->EndProducts mineralizes to

Photocatalytic degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in aqueous solutions. These protocols are based on established methods for dye analysis.

Protocol for Determining Aqueous Solubility (Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in an aqueous buffer at a controlled temperature.

1. Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Stock Solution for Calibration Curve: Accurately weigh a small amount of this compound and dissolve it in the chosen buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (approximately 633 nm) using the UV-Vis spectrophotometer.[2] Plot a graph of absorbance versus concentration to create a calibration curve.

  • Equilibration: Add an excess amount of this compound to a conical flask containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Stopper the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for Assessing Aqueous Stability

This protocol outlines a method to assess the stability of this compound in an aqueous solution under defined conditions (e.g., different pH, temperature, and light exposure) over time. High-Performance Liquid Chromatography (HPLC) is the recommended method for its ability to separate the parent dye from potential degradation products.

1. Materials:

  • This compound

  • Aqueous buffers of various pH values

  • Temperature-controlled incubators and/or water baths

  • Photostability chamber or a controlled light source

  • HPLC system with a UV-Vis or PDA detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acid/base for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate)

  • Volumetric flasks and vials

2. Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 50 µg/mL) in different aqueous buffers to test for pH stability.

  • Incubation:

    • pH Stability: Store aliquots of the solutions at a constant temperature in the dark.

    • Thermal Stability: Store aliquots of a solution at a neutral pH at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Photostability: Expose aliquots of a solution at a neutral pH to a controlled light source, while keeping control samples in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a sample from each condition.

  • HPLC Analysis:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential degradation products. A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer and acetonitrile is a common starting point.

    • Analysis: Inject the samples from each time point onto the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent this compound peak over time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

    • Degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.

Experimental and Analytical Workflows

Visualizing the workflow can aid in the planning and execution of solubility and stability studies.

G cluster_0 Solubility Determination cluster_1 Stability Assessment S1 Prepare Calibration Curve (UV-Vis) S4 Measure Absorbance S1->S4 S2 Equilibrate Excess Dye in Buffer S3 Sample & Filter Supernatant S2->S3 S3->S4 S5 Calculate Solubility S4->S5 T1 Prepare Dye Solutions (Vary pH, Temp, Light) T2 Incubate Under Test Conditions T1->T2 T3 Sample at Time Intervals T2->T3 T4 Analyze by HPLC T3->T4 T5 Determine % Degradation T4->T5

General workflow for solubility and stability testing.

References

Spectrophotometric Properties of Acid Green 50: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Food Green S, and C.I. 44090, is a synthetic triarylmethane dye.[1][2] Its water-soluble nature and distinct color have led to its use in various applications, including as a food colorant, in cosmetics, and as a biological stain.[1][3] In the biomedical field, it is particularly recognized for its use in ophthalmology for staining degenerate or damaged epithelial cells of the cornea and conjunctiva.[4][5] This technical guide provides a comprehensive overview of the spectrophotometric properties of this compound, detailing its absorption and fluorescence characteristics, and providing standardized protocols for their determination.

Core Physicochemical Properties

This compound is an anionic dye with the chemical formula C₂₇H₂₅N₂NaO₇S₂ and a molecular weight of approximately 576.62 g/mol .[6] It is a dark brown or black powder that is soluble in water and slightly soluble in ethanol.[7]

Data Presentation

The quantitative spectrophotometric data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Absorption Properties of this compound

ParameterValueSolventNotes
Synonyms Lissamine Green B, Food Green S, C.I. 44090-[6]
CAS Number 3087-16-9-[6]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂-[6]
Molecular Weight 576.62 g/mol -[6]
Absorption Maximum (λmax) 633 nmWater[7]
Molar Extinction Coefficient (ε) at 630-636 nm ≥60,000 M⁻¹cm⁻¹Water (at 0.005 g/L)[7]
Molar Extinction Coefficient (ε) at 236-242 nm ≥50,000 M⁻¹cm⁻¹Water (at 0.005 g/L)[7]
Molar Extinction Coefficient (ε) at 300-306 nm ≥10,000 M⁻¹cm⁻¹Water (at 0.005 g/L)[7]

Table 2: Fluorescence Properties of this compound

ParameterValueSolventNotes
Excitation Emits light upon UV radiation.[8]-Specific excitation wavelength corresponds to the absorption maximum.
Emission Maximum (λem) Data not readily available in public literature.--
Quantum Yield (ΦY) Data not readily available in public literature.-Can be determined experimentally.

Experimental Protocols

Detailed methodologies for the key spectrophotometric experiments are provided below.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound in an aqueous solution.

Materials:

  • This compound dye

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with distilled water (the solvent) and place it in the spectrophotometer. Zero the instrument using this blank.

  • Absorbance Measurement:

    • Starting with the least concentrated solution, rinse the cuvette with the solution, and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this step for all the prepared dilutions.

  • Determination of λmax: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Plot:

    • At the determined λmax (approximately 633 nm), record the absorbance of each of the diluted solutions.

    • Plot a graph of absorbance versus concentration (in mol/L).

  • Calculation of Molar Extinction Coefficient (ε):

    • The slope of the resulting linear graph will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Protocol 2: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of this compound using a reference standard.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield and absorption near 633 nm (e.g., ATTO 633, with λabs = 629 nm, λem = 657 nm, and a quantum yield of ~0.64).[7]

  • Solvent (e.g., water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both this compound and the reference standard (e.g., ATTO 633) in the same solvent. The concentrations should be chosen to have an absorbance between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements (e.g., 630 nm).

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the chosen value (e.g., 630 nm).

    • Record the fluorescence emission spectrum for each of the prepared solutions of both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation of Quantum Yield (ΦY):

    • The quantum yield of the sample (ΦY_sample) can be calculated using the following equation: ΦY_sample = ΦY_ref * (m_sample / m_ref) * (n_sample² / n_ref²) Where:

      • ΦY_ref is the quantum yield of the reference standard.

      • m_sample and m_ref are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

      • n_sample and n_ref are the refractive indices of the sample and reference solutions (if the solvents are different; in this case, they are the same, so this term is 1).

Mandatory Visualization

Spectrophotometric_Analysis_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement (Optional) start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_spec Setup UV-Vis Spectrophotometer prep_dilutions->setup_spec setup_fluor Setup Fluorometer prep_dilutions->setup_fluor blank_abs Measure Blank (Solvent) setup_spec->blank_abs measure_abs Measure Absorbance of Dilutions blank_abs->measure_abs plot_abs Plot Absorbance vs. Concentration measure_abs->plot_abs calc_epsilon Calculate Molar Extinction Coefficient (ε) plot_abs->calc_epsilon end End calc_epsilon->end measure_fluor Measure Fluorescence Spectra setup_fluor->measure_fluor plot_fluor Plot Integrated Intensity vs. Absorbance measure_fluor->plot_fluor calc_qy Calculate Quantum Yield (ΦY) plot_fluor->calc_qy calc_qy->end

Caption: Workflow for the spectrophotometric analysis of this compound.

Quantum_Yield_Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare Dilutions of This compound measure_abs Measure Absorbance of all solutions at excitation wavelength prep_sample->measure_abs prep_standard Prepare Dilutions of Reference Standard (e.g., ATTO 633) prep_standard->measure_abs measure_fluor Measure Fluorescence Emission Spectra of all solutions measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot_graphs Plot Integrated Intensity vs. Absorbance for both sample and standard integrate->plot_graphs calc_slopes Determine Slopes (m_sample, m_ref) plot_graphs->calc_slopes calc_qy Calculate Quantum Yield (ΦY_sample) using the comparative method equation calc_slopes->calc_qy end Result: Quantum Yield calc_qy->end start Start start->prep_sample start->prep_standard

Caption: Workflow for determining the relative fluorescence quantum yield.

Conclusion

This technical guide provides a consolidated resource on the spectrophotometric properties of this compound. While its absorption characteristics are well-documented, further experimental investigation is required to fully characterize its fluorescence properties, specifically its emission maximum and quantum yield. The provided protocols offer a standardized approach for researchers to perform these measurements, contributing to a more complete understanding of this versatile dye's photophysical behavior.

References

Acid Green 50: A Technical Guide to its Fluorescence Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Wool Green S, and C.I. 44090, is a synthetic triarylmethane dye.[1][2] It is widely utilized in diverse fields, from a colorant in the textile industry to a vital stain in ophthalmology for assessing ocular surface integrity.[1][3] While primarily known for its coloring properties, this compound also possesses fluorescent characteristics that are highly dependent on its molecular environment. This guide provides an in-depth overview of the fluorescence excitation and emission spectra of this compound, its photophysical properties, and the experimental protocols for their measurement.

As a triarylmethane dye, the fluorescence of this compound is intrinsically linked to the rotational freedom of its aryl rings. In low-viscosity solvents such as water, the molecule can rapidly undergo non-radiative decay through torsional motion, resulting in a very low fluorescence quantum yield.[4] This often leads to the perception that the dye is non-fluorescent in aqueous solutions. However, when the rotation of the aryl rings is restricted, either in a viscous solvent like glycerol (B35011) or upon binding to a substrate such as a protein, the non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence emission.[4][5]

Photophysical Properties of this compound

PropertyValue (in Water)Value (in Viscous Media/Bound State)Notes
Excitation Maximum (λex) ~635 nm (range: 633 - 637 nm)[6]~635 nmThe excitation maximum corresponds to the main absorption peak in the visible spectrum. A secondary absorption band in the UV region may also induce fluorescence.[7]
Emission Maximum (λem) Not specified (Est. >650 nm)Not specified (Est. >650 nm)The emission maximum is expected to be at a longer wavelength than the excitation maximum (Stokes' shift). For the analogous dye Malachite Green (λex = 621 nm), the λem is 652 nm. A similar shift is anticipated for this compound.
Fluorescence Quantum Yield (Φf) Very LowSignificantly IncreasedIn aqueous solution, the quantum yield is extremely low due to rotational freedom. In viscous solvents or when bound to proteins, fluorescence is enhanced. For some triarylmethane dyes, this enhancement can be on the order of 100- to 1000-fold.[5][8]
Fluorescence Lifetime (τ) Not specifiedNot specifiedThe fluorescence lifetime is expected to be short in aqueous solutions and to increase in environments that restrict molecular rotation.
Molar Extinction Coefficient (ε) > 120,000 M⁻¹cm⁻¹ at ~635 nm[6]-This high value indicates strong absorption of light at the excitation maximum.

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of a weakly fluorescent dye like this compound. The key is to use conditions that may enhance fluorescence, such as a viscous solvent.

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound (C.I. 44090)

  • Solvents: Deionized water, Glycerol

  • Spectrophotometer

  • Spectrofluorometer with a high-sensitivity detector (e.g., a photomultiplier tube)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

  • Working Solution Preparation:

    • Prepare a dilute solution (e.g., 1 µM) of this compound in deionized water.

    • Prepare a second dilute solution (e.g., 1 µM) of this compound in glycerol.

  • Absorbance Measurement:

    • Using the spectrophotometer, measure the absorbance spectrum of the aqueous solution from 400 nm to 800 nm to determine the precise absorption maximum (λmax), which will be used as the excitation wavelength. Ensure the absorbance at this peak is below 0.1 to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the λmax determined in the previous step (approx. 635 nm).

    • Set the emission scan range to be from the excitation wavelength +10 nm to 850 nm (e.g., 645 nm to 850 nm).

    • Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio. For weakly fluorescent samples, wider slits may be necessary.

    • Measure the emission spectrum for this compound in both water and glycerol.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the peak of the emission spectrum found in the previous step.

    • Set the excitation scan range from 400 nm to 650 nm.

    • Measure the excitation spectrum for this compound in glycerol (where the signal is stronger). This spectrum should resemble the absorbance spectrum.

  • Data Analysis:

    • Plot the intensity of fluorescence versus wavelength for both the excitation and emission spectra.

    • Identify and report the wavelengths of maximum excitation and emission.

    • Compare the fluorescence intensity of the dye in water versus glycerol to observe the fluorescence enhancement.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[9]

Objective: To determine the relative fluorescence quantum yield of this compound in a viscous solvent.

Materials:

  • This compound solution in glycerol.

  • A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf = 0.913).[10]

  • Spectrophotometer and Spectrofluorometer.

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the standard in their respective solvents, with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission spectrum for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the sample and the standard, respectively.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the fluorescence of this compound.

G Mechanism of Fluorescence in Triarylmethane Dyes S0 Ground State (S0) (Non-planar) S1_FC Franck-Condon Excited State (S1) S0->S1_FC Absorption (λex ~635 nm) S1_Rot Rotational Relaxation S1_FC->S1_Rot Torsional Motion (Low Viscosity) S1_Em Fluorescent Emissive State (S1) S1_FC->S1_Em Inhibited in Viscous Media S1_Rot->S0 Non-Radiative Decay (Heat) S1_Em->S0 Fluorescence (λem >650 nm)

Caption: Environmental effects on the photophysics of this compound.

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of This compound (Sample) Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Abs Prep_Std Prepare Dilutions of Standard (e.g., Rhodamine 101) Prep_Std->Abs Fluor Measure Corrected Fluorescence Emission Spectra Abs->Fluor Integrate Integrate Area Under Emission Spectra Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Using Gradients & Refractive Indices Plot->Calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

An In-Depth Technical Guide to the Anionic Properties of Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Acid Green 50, also known as Green S or Lissamine Green B, is a synthetic triarylmethane dye widely utilized in various scientific and industrial applications. Its classification as an "acid" dye stems from its inherent anionic properties, which are fundamental to its mechanism of action and utility. This technical guide provides a detailed examination of the structural basis for this compound's anionic character, its interactions with biomolecules, and the experimental methodologies used to characterize these properties. For researchers and professionals in drug development, understanding these principles is crucial, as the dye's protein-binding capabilities serve as a valuable model for studying drug-protein interactions and for applications in cellular and tissue diagnostics.

Chemical and Physicochemical Properties

This compound is a water-soluble, blue-green dye.[1][2] Its anionic nature makes it highly effective for dyeing protein-based materials like wool and silk and for use as a biological stain.[1][2] The fundamental physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
IUPAC Name sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate[3][4]
Synonyms Green S, Lissamine Green B, Wool Green S, C.I. 44090, Food Green S[3][5]
CAS Number 3087-16-9[1][5]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[1][3][5]
Molecular Weight 576.62 g/mol [1][3][5]
Structure Class Triarylmethane[1]
Appearance Blue-green powder or granules[1][3]
Water Solubility 492.554 g/L at 28°C[6]

The Structural Basis of Anionic Properties

The anionic character of this compound is a direct result of its molecular structure. The molecule contains two sulfonic acid functional groups attached to its naphthalene (B1677914) ring system.[3][4][7]

In an aqueous solution, these sulfonic acid groups, being strongly acidic, readily deprotonate to form negatively charged sulfonate ions (-SO₃⁻). This ionization imparts a significant net negative charge to the dye molecule across a wide pH range, defining its anionic nature.[8] While the molecule also contains a positively charged quaternary ammonium (B1175870) group, the two sulfonate groups give the molecule an overall net negative charge under typical physiological and experimental conditions.

Ionization cluster_main Ionization in Aqueous Solution Molecule This compound (R-SO₃H) Products Anionic Form (R-SO₃⁻) + Proton (H⁺) Molecule->Products Dissociation

Caption: Ionization of this compound's sulfonic acid groups in water.

Quantitative Anionic Characteristics
ParameterValue / DescriptionRationale / Reference
Primary Ionizable Groups 2x Sulfonic Acid (-SO₃H)Derived from chemical structure.[3][4]
Charge at Neutral pH (7.0) Net negativeThe two strongly acidic sulfonate groups are deprotonated (-SO₃⁻), outweighing the single positively charged nitrogen center.[8]
Predicted pKa (Sulfonic Groups) < 0Sulfonic acids are strong acids and are fully deprotonated in typical aqueous solutions.[9][10]

Interactions with Biomolecules

The primary mechanism governing the interaction of this compound with biomolecules is electrostatic attraction. The negatively charged sulfonate groups on the dye are attracted to positively charged functional groups on the surface of macromolecules, particularly proteins.[8][11]

Key targets on proteins include the side chains of basic amino acids, which are protonated and thus positively charged at physiological pH:

This charge-based interaction is fundamental to its application as a non-specific protein stain in various analytical and diagnostic procedures.[12]

Binding_Mechanism Mechanism of Dye-Protein Interaction cluster_protein Protein Surface (e.g., BSA) cluster_dye This compound ProteinSite Cationic Site (e.g., Lysine -NH₃⁺) Dye Anionic Group (-SO₃⁻) Dye->ProteinSite Electrostatic Attraction

Caption: Electrostatic attraction between this compound and a protein.

Experimental Protocol: Characterizing Dye-Protein Binding via UV-Vis Spectrophotometry

To quantify the interaction between this compound and a target protein, UV-Visible spectrophotometry is a common and effective method. The binding event often leads to a change in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity. The following protocol outlines a general procedure.

Objective: To determine the binding affinity of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • This compound (high purity)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Precision micropipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in PBS buffer.

    • Prepare a 100 µM stock solution of BSA in PBS buffer.

  • Determination of λ_max:

    • Dilute the this compound stock solution to approximately 10 µM.

    • Scan the absorbance from 400 nm to 800 nm to determine the precise λ_max of the free dye.

  • Titration Experiment:

    • Set up a series of microcentrifuge tubes or a 96-well plate.

    • In each tube, add a fixed concentration of this compound (e.g., 10 µM final concentration).

    • Add increasing concentrations of the BSA stock solution to each tube (e.g., 0, 2, 4, 6, 8, 10... µM final concentrations).

    • Adjust the final volume to be constant in all tubes using PBS buffer.

    • Incubate the mixtures for 30 minutes at room temperature to allow binding to reach equilibrium.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each sample at the predetermined λ_max of the free dye.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) as a function of the BSA concentration.

    • Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to calculate the binding constant (K_a) and the number of binding sites (n).

Experimental_Workflow cluster_workflow Workflow for Dye-Protein Binding Analysis A Prepare Stock Solutions (Dye & Protein) B Set up Titration Series (Fixed Dye, Variable Protein) A->B C Incubate to Equilibrium B->C D Measure Absorbance at λ_max C->D E Plot ΔAbs vs. [Protein] & Analyze Data D->E F Determine Binding Constant (Ka) E->F

Caption: Experimental workflow for protein binding analysis.

Applications in Research and Drug Development

The anionic properties of this compound are central to its use in specialized research fields.

  • Ophthalmology and Cell Viability: this compound is used as a vital stain to assess the health of the ocular surface.[2] It selectively stains membrane-damaged or dead epithelial cells, as the compromised membranes allow the dye to enter and bind to intracellular proteins.[2]

  • Protein Staining and Quantification: In laboratory settings, it serves as a general protein stain for molecular analysis.[2][5][12] Its ability to bind stoichiometrically to proteins under specific conditions can be leveraged for protein quantification assays.

  • Model for Drug-Protein Interactions: For drug development professionals, the interaction between this compound and proteins like albumin serves as a useful and visually traceable model system. Studying how factors like pH, ionic strength, and competitive ligands affect the dye's binding can provide insights into the more complex binding behavior of anionic drug candidates with plasma proteins, which is a critical factor in determining a drug's pharmacokinetics and bioavailability.[11]

Conclusion

This compound is a classic anionic dye whose utility is fundamentally linked to its molecular structure. The presence of two strongly acidic sulfonate groups ensures a persistent negative charge in aqueous environments. This anionic character dictates its primary interaction mechanism—electrostatic attraction—with cationic sites on proteins and other macromolecules. This principle is not only the basis for its traditional use in dyeing and histology but also makes it a valuable tool for modern researchers and drug developers studying cellular health and the critical dynamics of molecule-protein interactions.

References

An In-depth Technical Guide to the Applications of Acid Green 50 in Histology and Cytology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by synonyms such as Lissamine Green B, Green S, and its Colour Index name C.I. 44090, is an anionic triarylmethane dye.[1][2] While it sees use as a food additive and in the textile industry, its most prominent application in the biomedical field is as a vital stain, particularly in ophthalmology.[2][3] In this context, it is used to assess the integrity of the ocular surface by staining devitalized or damaged epithelial cells.[3][4] This guide will provide a comprehensive overview of the properties of this compound, its mechanism of action, and its current and potential applications in histology and cytology.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in biological staining. These properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Lissamine Green B, Green S, C.I. 44090[1]
CAS Number 3087-16-9[1]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[1]
Molecular Weight 576.62 g/mol [1]
Appearance Dark green to brown powder
Solubility Soluble in water; slightly soluble in ethanol
Absorption Maximum (λmax) Approximately 632-638 nm in water[2]

Staining Mechanism of this compound

The primary application of this compound in a clinical and research setting is as a vital stain. Vital staining is a technique used to differentiate between living and dead or damaged cells.

Principle of Vital Staining with this compound:

Healthy epithelial cells possess intact cell membranes that are impermeable to this compound.[4] In contrast, cells that have lost their membrane integrity, are devitalized, or are dead, will readily take up the dye.[4] This selective staining allows for the visualization and assessment of cellular damage.[3]

G cluster_0 Healthy Epithelial Cell cluster_1 Damaged Epithelial Cell Healthy_Cell Intact Cell Membrane Cytoplasm Acid_Green_50_ext This compound Acid_Green_50_ext->Healthy_Cell Impermeable Damaged_Cell Compromised Cell Membrane Stained Cytoplasm Acid_Green_50_int This compound Acid_Green_50_int->Damaged_Cell Permeable G A Prepare 1% this compound in sterile saline B Instill one drop into the inferior fornix A->B C Patient blinks to distribute the dye B->C D Examine under slit lamp with a red filter C->D E Grade the staining pattern on cornea and conjunctiva D->E G cluster_0 All components stain red cluster_1 Collagen is selectively decolorized cluster_2 Collagen stains green Tissue_Red Cytoplasm Muscle Collagen Tissue_Diff Cytoplasm (Red) Muscle (Red) Collagen (Decolorized) Tissue_Red->Tissue_Diff Tissue_Final Cytoplasm (Red) Muscle (Red) Collagen (Green) Tissue_Diff->Tissue_Final

References

An In-depth Technical Guide to Vital Staining with Lissamine Green B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Lissamine Green B as a Vital Stain

Lissamine Green B (LGB) is a synthetically produced, water-soluble organic acid dye that has become an indispensable tool in various biological and clinical research fields, most notably in ophthalmology.[1][2] As a vital stain, it possesses the crucial characteristic of staining tissues in their living state.[1] Its primary application lies in the assessment of ocular surface integrity, where it selectively stains devitalized or membrane-damaged epithelial cells.[3][4] This selective staining makes it an essential diagnostic and monitoring tool for ocular surface diseases, particularly Dry Eye Disease (DED).[3][5]

Historically, Rose Bengal was the preferred dye for similar applications; however, its associated cytotoxicity and patient discomfort have led to the widespread adoption of the better-tolerated LGB.[3][6] Unlike Rose Bengal, LGB does not stain healthy, proliferating cells, making it a more specific marker for cellular compromise.[5][7] This guide provides a comprehensive overview of the fundamental principles of LGB vital staining, detailed experimental protocols, and quantitative data to aid researchers and clinicians in its effective application.

Core Principles of Lissamine Green B Staining

Mechanism of Action

The precise molecular mechanism of Lissamine Green B staining is predicated on the integrity of the cell membrane. In healthy epithelial cells, the intact plasma membrane acts as a barrier, preventing the intracellular penetration of the LGB dye.[5] However, in instances of cellular stress, damage, or death, the membrane's permeability is compromised.

This loss of membrane integrity allows LGB to traverse the cellular boundary and bind to intracellular components, most notably the cell nucleus.[5] The dye is also known to stain mucus strands and immature or lost glycocalyx, which is the protective mucin layer covering the ocular surface.[5][6]

Cellular Targets and Specificity

Lissamine Green B exhibits a high specificity for the following:

  • Dead or Devitalized Cells: Cells that have undergone apoptosis or necrosis possess compromised membranes, allowing for ready uptake of the dye.[1][8]

  • Degenerative Cells: Cells in a state of decline with damaged mucin coatings are also susceptible to staining.[6]

  • Cells with Disrupted Barrier Function: Any condition that disrupts the protective barrier of the ocular surface will permit LGB to diffuse into deeper epithelial layers.[5]

Crucially, healthy epithelial cells with intact membranes and a healthy mucin layer are not stained by LGB.[1][7] This selective staining provides a distinct advantage over dyes like Rose Bengal, which has been shown to stain healthy cells and exhibit greater toxicity.[6][7]

Quantitative Data for Lissamine Green B Staining

The following tables summarize key quantitative parameters for the effective use of Lissamine Green B in ocular surface staining.

Table 1: Lissamine Green B Concentration and Formulation

ParameterRecommended Value/FormulationKey Considerations
Concentration 1% solutionThis concentration is widely used and has been shown to be effective and well-tolerated.[1][9] Higher concentrations (e.g., 2-3%) can cause discomfort.[10]
Formulation Preservative-free solutionTo avoid confounding cytotoxic effects from preservatives.[11]
Delivery Method Impregnated paper strips or liquid solutionStrips contain a standardized amount (e.g., 1.5 mg) but the volume delivered can be inconsistent.[3] A liquid solution allows for precise volume control.[3][12]

Table 2: Experimental Parameters for Ocular Surface Staining

ParameterRecommended ValueKey Considerations
Instillation Volume 10 - 20 µlVolumes below 5 µl may result in variability.[9] Volumes of 20 µl can lead to overflow and facial staining.[13] 10 µl is often considered optimal.[13]
Observation Time 1 - 4 minutes post-instillationStaining intensity can fade over time, especially in milder cases.[4][9] Observation too early (<1 minute) with larger volumes can be confounded by dye pooling.[9]
Illumination Low to moderate white lightHigh illumination can bleach out the appearance of the stain.[3]
Enhancement Red barrier filter (567–634 nm)A red filter significantly improves the contrast and detection of staining, particularly on the cornea.[3][9][13]

Experimental Protocols

Preparation of 1% Lissamine Green B Solution from Strips

This protocol is adapted for clinical and research settings where pre-made solutions are unavailable.

Materials:

  • Lissamine Green B impregnated paper strips (e.g., 1.5 mg)

  • Sterile, preservative-free saline

  • Sterile 1.5 mL microcentrifuge tube

  • Sterile graduated transfer pipette (0.2 mL capacity)

Procedure:

  • Aseptically tear off the impregnated paper tip of the Lissamine Green B strip.

  • Place the paper tip into a sterile 1.5 mL microcentrifuge tube.

  • Add two drops of sterile saline to the tube. This dilutes the dye to an approximate 1% solution.[12]

  • Close the tube and gently agitate to ensure the dye fully dissolves from the paper strip.

  • Using a sterile transfer pipette, draw the desired volume of the 1% LGB solution for instillation.

Protocol for Staining the Human Ocular Surface

Procedure:

  • Prepare the 1% Lissamine Green B solution as described in section 4.1 or use a commercially available sterile solution.

  • Instruct the patient to look upwards.

  • Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.

  • Instill 10-20 µl of the 1% LGB solution into the inferior fornix, avoiding contact with the cornea.[9][13]

  • Ask the patient to blink several times to distribute the dye across the ocular surface.

  • Wait for 1 to 4 minutes before observation to allow for optimal staining and to avoid misinterpretation due to dye pooling.[9]

  • Examine the ocular surface using a slit-lamp biomicroscope with low to moderate white light illumination.[3]

  • For enhanced visualization, particularly of corneal staining, place a red barrier filter over the objective.[3][9]

  • Grade the staining of the cornea and different conjunctival zones (e.g., nasal, temporal) using a validated grading scale such as the Oxford scheme or the van Bijsterveld scale.[9][11]

In Vitro Staining of Cultured Epithelial Cells

This protocol provides a general framework for assessing cell viability in culture.

Materials:

  • Cultured human corneal epithelial (HCE) cells

  • 1% Lissamine Green B in a buffered salt solution (e.g., PBS)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope

Procedure:

  • Aspirate the culture medium from the wells containing the HCE cells.

  • Gently wash the cells with PBS to remove any residual medium.

  • Expose the experimental cells to the 1% Lissamine Green B solution for a defined period (e.g., 10 minutes).[7] Control cells should be exposed to the buffer solution alone.

  • After the incubation period, aspirate the LGB solution.

  • Gently wash the cells with PBS to remove excess dye.

  • Immediately observe the cells under an inverted microscope. Healthy, viable cells will appear unstained, while membrane-compromised cells will show intracellular green staining.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate key processes and concepts related to Lissamine Green B staining.

Experimental_Workflow_Ocular_Surface_Staining prep Prepare 1% Lissamine Green B Solution instill Instill 10-20 µl of LGB Solution prep->instill distribute Patient Blinks to Distribute Dye instill->distribute wait Wait 1-4 Minutes distribute->wait observe Examine with Slit Lamp (Low White Light) wait->observe enhance Use Red Barrier Filter (Optional) observe->enhance grade Grade Staining (e.g., Oxford Scale) enhance->grade

Caption: Experimental workflow for ocular surface staining with Lissamine Green B.

Staining_Interpretation_Dry_Eye_Severity start Lissamine Green Staining Pattern mild Stage 1: Mild Staining limited to nasal interpalpebral conjunctiva start->mild Progressive Severity moderate Stage 2: Moderate Staining of both nasal and temporal interpalpebral conjunctiva mild->moderate severe Stage 3: Severe In addition to conjunctival staining, staining appears on the cornea moderate->severe

Caption: Correlation of Lissamine Green B staining patterns with Dry Eye Disease severity.[8][14]

Cellular_Staining_Mechanism cluster_healthy Healthy Epithelial Cell cluster_damaged Damaged Epithelial Cell lgb Lissamine Green B (External) healthy_cell Intact Cell Membrane Healthy Glycocalyx Intracellular Space (Unstained) lgb->healthy_cell:mem Blocked damaged_cell Compromised Cell Membrane Damaged Glycocalyx Intracellular Space (Stained Green) lgb->damaged_cell:mem Penetrates

Caption: Mechanism of selective staining by Lissamine Green B based on cell membrane integrity.

References

Acid Green 50: A Technical Guide for Biological Staining in Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms C.I. 44090, Food Green S, and Lissamine Green B, is a water-soluble, anionic triarylmethane dye.[1][2][3] While historically used in the food, cosmetic, and textile industries, its application as a biological stain is gaining interest within the scientific community.[4][5] This technical guide provides an in-depth overview of this compound's properties, mechanisms, and its utility as a biological stain for molecular analysis, tailored for a research and development audience.

Physicochemical and Spectral Properties

This compound is characterized by its distinct spectral properties in an aqueous solution. It appears as a dark red to brown powder in its solid form.[6] Key quantitative data for this compound are summarized in the table below, providing a foundation for its application in spectrophotometric and fluorescence-based assays.

PropertyValueReference(s)
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[3]
Molecular Weight 576.61 g/mol [7]
CAS Number 3087-16-9[3]
Maximum Absorption (λmax) 633 - 637 nm (in H₂O)[4][6]
Molar Extinction Coefficient (ε) ≥60,000 M⁻¹cm⁻¹ at 630-636 nm (in H₂O at 0.005 g/L)[4][5]
Solubility Soluble in water and ethanol; slightly soluble in DMSO and methanol.[4][5][8]

Mechanism of Action as a Biological Stain

The primary mechanism of this compound as a biological stain is rooted in electrostatic interactions. As an anionic dye, it binds to positively charged (cationic) components within biological samples.[9] This interaction is particularly relevant for the staining of proteins, which are rich in basic amino acids such as lysine, arginine, and histidine that carry a positive charge at physiological pH.

In the context of cellular imaging, this compound has been extensively studied as Lissamine Green B in ophthalmology. These studies reveal a more specific mechanism: it acts as a vital dye that selectively stains cells with compromised membrane integrity.[10] Healthy cells with intact plasma membranes exclude the dye. However, in devitalized or damaged cells, the compromised membrane allows the dye to penetrate the cytoplasm and subsequently bind to the positively charged histones within the nucleus.[10]

G cluster_0 Healthy Cell cluster_1 Damaged Cell Healthy_Membrane Intact Plasma Membrane Exclusion Dye Exclusion Healthy_Membrane->Exclusion Blocks Entry AG50_out This compound AG50_out->Healthy_Membrane Damaged_Membrane Compromised Plasma Membrane AG50_in This compound Nucleus Nucleus (Positively Charged Histones) AG50_in->Nucleus Binds to Histones AG50_out2 This compound AG50_out2->Damaged_Membrane Enters Cell G start Start: Cells in Culture wash1 Wash Cells with Imaging Buffer start->wash1 prep_stain Prepare this compound Working Solution add_stain Incubate with This compound (5-10 min) prep_stain->add_stain wash1->add_stain wash2 Wash Cells to Remove Excess Dye add_stain->wash2 image Image with Fluorescence Microscope wash2->image G start Start: PVDF Membrane after Protein Transfer rinse1 Rinse with deionized water start->rinse1 stain Incubate in This compound Staining Solution (1-2 min) rinse1->stain rinse2 Rinse with deionized water stain->rinse2 image Image Membrane rinse2->image destain Destain with 50% Methanol image->destain wash Wash with deionized water destain->wash end Proceed to Immunodetection wash->end

References

Methodological & Application

Application Notes and Protocols for Acid Green 50 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic triphenylmethane (B1682552) dye.[1] Its primary application in a biological context is as a vital stain, particularly in ophthalmology, for the assessment of membrane-damaged epithelial cells on the cornea and conjunctiva.[2] The anionic nature of the dye allows it to form electrostatic bonds with positively charged biomolecules.[1] While not as commonly used as other stains in general cell culture, its properties suggest potential applications in cell viability assessment and as a general protein stain. This document provides an overview of its known applications and detailed protocols for its use in cell culture experiments.

Known Applications in Biological Research

  • Vital Staining of Membrane-Compromised Cells: this compound is used to identify cells with damaged plasma membranes.[2] Similar to trypan blue, it is excluded by viable cells with intact membranes but can penetrate and stain non-viable cells.

  • Protein Staining: It can be used as a protein stain for chemical and molecular analyses of living cells.[2]

  • Antiviral Research: At low concentrations, this compound has been shown to block the formation of herpes simplex virus 1 (HSV-1) plaques in vitro.[2]

  • Toxicology Studies: It has been used as a model compound in toxicology research, with studies indicating mild oxidative stress and cytotoxicity in mammalian cells at high concentrations (>100 μM).[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cell culture, based on available literature.

ParameterValueApplicationReference
Cytotoxic Concentration >100 µMGeneral Cell Culture[1]
Working Concentration (Vital Staining) 0.5% - 1.0% (w/v)Ocular Surface StainingN/A (General Practice)
Working Concentration (Antiviral) Low (specific concentration not detailed)HSV-1 Plaque Assay[2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability

This protocol details the use of this compound to differentiate between viable and non-viable cells in a suspension culture, based on plasma membrane integrity.

A. Materials

  • This compound powder (CAS #3087-16-9)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

B. Reagent Preparation

  • 0.4% (w/v) this compound Stock Solution:

    • Weigh 0.4 g of this compound powder.

    • Dissolve in 100 mL of sterile PBS.

    • Mix thoroughly until fully dissolved.

    • Filter sterilize using a 0.22 µm syringe filter.

    • Store at 4°C, protected from light.

C. Staining Procedure

  • Prepare a single-cell suspension of your cultured cells.

  • In a microcentrifuge tube, mix 50 µL of the cell suspension with 50 µL of the 0.4% this compound stock solution.

  • Gently mix and incubate at room temperature for 3-5 minutes.

  • Load the stained cell suspension into a hemocytometer.

  • Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculate cell viability using the following formula:

    • Viability (%) = (Number of unstained cells / Total number of cells) x 100

Protocol 2: General Protein Staining for Fixed Cells

This protocol provides a method for using this compound as a general cytoplasmic and protein stain in adherent cells for morphological assessment.

A. Materials

  • Cells cultured on glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound powder

  • Distilled water

  • Mounting medium

  • Microscope slides

B. Reagent Preparation

  • 1% (w/v) this compound Staining Solution:

    • Dissolve 1 g of this compound in 100 mL of distilled water.

    • Mix thoroughly. This solution does not need to be sterile for fixed cells.

    • Store at room temperature.

C. Staining Procedure

  • Aspirate the cell culture medium from the coverslips.

  • Gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells three times with PBS for 5 minutes each.

  • Add the 1% this compound staining solution to cover the cells on the coverslip.

  • Incubate for 5-10 minutes at room temperature.

  • Aspirate the staining solution and wash the coverslips three times with distilled water.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the stained cells using a bright-field or fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_visualize Visualization start Culture cells on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with This compound Solution wash2->stain wash3 Wash with distilled water stain->wash3 mount Mount coverslip wash3->mount image Image with microscope mount->image

Caption: Workflow for general protein staining of fixed cells using this compound.

viability_staining_principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell viable_cell Intact Membrane ag_ext ag_ext->viable_cell Excluded nonviable_cell Compromised Membrane ag_ext->nonviable_cell Enters Cell ag_int

Caption: Principle of selective staining of non-viable cells by this compound.

References

Application Notes and Protocols for Lissamine Green B Staining of Corneal and Conjunctival Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green B (LG) is a vital dye used in ophthalmology to assess the integrity of the ocular surface, specifically the cornea and conjunctiva.[1][2] It is a water-soluble, organic dye that selectively stains dead and degenerated cells, as well as mucus, making it an invaluable tool for the diagnosis and monitoring of ocular surface diseases such as dry eye disease (DED).[1][3][4] Unlike Rose Bengal, LG is significantly less toxic to healthy epithelial cells and causes minimal discomfort upon instillation, enhancing patient tolerance.[3][5][6] These characteristics make LG a preferred diagnostic dye for evaluating conjunctival staining.[1]

The mechanism of LG staining involves its inability to penetrate healthy epithelial cells with intact membranes. However, in cases of cellular degeneration or death, compromised cell membranes allow the dye to enter and stain the nucleus and cytoplasm.[7] LG is also thought to stain areas of the ocular surface that are not adequately protected by a mucin layer.[3]

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of Lissamine Green B for staining corneal and conjunctival cells, along with standardized grading systems for quantitative assessment.

Data Presentation: Quantitative Parameters for Lissamine Green B Staining

The following tables summarize key quantitative data for the preparation and application of Lissamine Green B staining, compiled from various studies and clinical guidelines.

ParameterRecommended Value/RangeNotes
Solution Concentration 1%A 1% solution is most commonly cited for optimal staining with minimal patient discomfort.[1][8] Higher concentrations (e.g., 2% and 3%) have been reported to cause burning and discomfort.[5]
Instillation Volume 5 µL - 10 µL5.0 µL is suggested as the optimal volume to achieve maximum staining potential without excessive pooling or overflow.[8] Volumes of 10 µL and 20 µL also provide excellent correlation among observers.[9]
Observation Time 1 - 4 minutesThe optimal time to observe staining is between one and four minutes after instillation.[9][10] Maximum staining is often observed at the 2-minute mark.[8]
Filter for Observation Red-free (green) filterUsing a red-free (green) filter enhances the visibility of the green stain, causing stained areas to appear black, which improves contrast and detection, especially for corneal staining.[9][11]

Experimental Protocols

Protocol 1: Preparation of 1% Lissamine Green B Solution from Sterile Strips

This protocol describes a consistent method for preparing a 1% LG solution for clinical or research use.[12]

Materials:

  • Lissamine Green B sterile strips (containing 1.5 mg of dye)

  • Sterile, preservative-free saline

  • Sterile 1.5 mL microcentrifuge tube

  • Sterile graduated transfer pipette (0.2 mL capacity)

Procedure:

  • Aseptically open the packaging of a Lissamine Green B sterile strip.

  • Carefully tear off the dye-impregnated paper tip and place it into a sterile 1.5 mL microcentrifuge tube.

  • Using a sterile transfer pipette, add two drops of sterile, preservative-free saline to the microcentrifuge tube. This volume will dilute the dye to an approximate 1% solution.

  • Close the microcentrifuge tube and gently agitate to ensure the dye fully dissolves into the saline.

  • The resulting 1% Lissamine Green B solution is now ready for instillation.

Protocol 2: In Vivo Staining of Corneal and Conjunctival Cells

This protocol details the application of Lissamine Green B to the ocular surface for the assessment of cellular damage.

Materials:

  • Prepared 1% Lissamine Green B solution or sterile LG strips

  • Sterile, preservative-free saline (if using strips)

  • Micropipette or sterile transfer pipette

  • Slit lamp with a cobalt blue and red-free (green) filter

Procedure:

Using Prepared 1% LG Solution:

  • Draw the 1% LG solution into a sterile micropipette or transfer pipette.

  • Instruct the subject to look upwards.

  • Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.

  • Instill a single drop (approximately 5-10 µL) of the 1% LG solution into the inferior cul-de-sac, avoiding contact with the cornea or conjunctiva.

  • Ask the subject to blink several times to distribute the dye across the ocular surface.

  • Wait for 1 to 2 minutes before observation to allow for optimal staining.[1][8]

Using Sterile LG Strips:

  • Moisten the tip of the Lissamine Green B strip with a single drop of sterile, preservative-free saline.

  • Wait for approximately 5 seconds after wetting the strip.[10]

  • Instruct the subject to look upwards.

  • Gently pull down the lower eyelid.

  • Lightly touch the moistened tip of the strip to the inferior bulbar or palpebral conjunctiva.[1] For optimal results, a study suggests two applications of the same strip, one minute apart.[10][13]

  • Remove the strip and ask the subject to blink a few times.

  • Observation should occur between 1 and 4 minutes after application.[10]

Observation and Grading:

  • Examine the cornea and conjunctiva using a slit lamp with low to moderate white light.

  • The use of a red-free (green) filter is recommended to enhance the visibility of the staining, particularly on the cornea.[9][11]

  • Grade the staining of the cornea and conjunctiva separately based on a standardized grading scale (see below).

Protocol 3: Grading of Ocular Surface Staining

Several grading scales exist for ocular surface staining.[14] The Oxford schema is a widely recognized and validated method.

Oxford Schema for Grading Ocular Surface Staining: The ocular surface is divided into five zones (for the cornea) and six zones (for the conjunctiva). Each zone is graded on a scale of 0 to 5 based on the density of punctate staining.

GradeDescription
0Absent
1Minimal, scattered, sparse punctate staining
2Mild punctate staining
3Moderate punctate staining
4Marked, dense punctate staining
5Severe, confluent staining

The total score is the sum of the scores from all zones.

Mandatory Visualizations

Staining_Workflow cluster_prep Preparation of 1% LG Solution cluster_instill Instillation cluster_observe Observation & Grading prep1 Place LG strip tip in sterile tube prep2 Add 2 drops of sterile saline prep1->prep2 prep3 Agitate to dissolve prep2->prep3 instill1 Instill 5-10 µL into inferior cul-de-sac prep3->instill1 Solution Ready instill2 Subject blinks to distribute dye instill1->instill2 observe1 Wait 1-4 minutes instill2->observe1 Staining Period observe2 Examine with slit lamp (red-free filter) observe1->observe2 observe3 Grade corneal & conjunctival staining observe2->observe3

Caption: Experimental workflow for Lissamine Green B staining.

Staining_Mechanism cluster_cells Ocular Surface Epithelial Cells healthy_cell Healthy Cell (Intact Membrane) damaged_cell Damaged/Dead Cell (Compromised Membrane) lg_dye Lissamine Green B Dye lg_dye->healthy_cell No Staining (Repelled) lg_dye->damaged_cell Staining Occurs (Penetrates Cell)

Caption: Mechanism of Lissamine Green B selective staining.

References

Application Notes and Protocols for Live Cell Imaging with Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Green 50 (Lissamine Green B) for Live Cell Imaging

This compound, also known by synonyms such as Lissamine Green B, Green S, and Food Green S, is a water-soluble, anionic triarylmethane dye.[1][2][3] Its primary application in the life sciences is as a vital stain, particularly in ophthalmology, where it is used to visualize dead or degenerated cells on the ocular surface.[4][5] While its use as a vital stain suggests some level of biocompatibility, extensive and detailed protocols for its application in live-cell fluorescence microscopy are not well-documented in scientific literature.

The mechanism of staining with Lissamine Green B is associated with cells that have compromised membrane integrity.[6][7] This characteristic may limit its utility for long-term imaging of healthy, viable cells, as it preferentially stains cells that are damaged or dying. Researchers interested in using this compound for live-cell imaging should be aware of this and the potential for dose-dependent toxicity.[7][8]

Due to the limited availability of specific data on the optimal concentration, photostability, and cytotoxicity of this compound across various cell lines for live-cell imaging, a generalized protocol for the evaluation of a new vital dye is provided below. This should be followed by a discussion of well-characterized and commonly used alternative green fluorescent dyes that offer more predictable and reproducible results for live-cell imaging applications.

Quantitative Data for this compound (Lissamine Green B)

The available quantitative data for this compound is limited and primarily derived from its use in ophthalmology and in vitro toxicity studies.

ParameterValueCell Type/ConditionsReference
Synonyms Lissamine Green B, Green S, Food Green S, C.I. 44090N/A[1][2][3]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂N/A[2]
Molecular Weight 576.62 g/mol N/A[2]
Excitation Max (λex) ~633 nm (in H₂O)Aqueous solution
Emission Max (λem) Not specified in search resultsAqueous solution
Solubility Water solubleN/A[9]
Reported Toxicity Dose-dependent toxicityVero cells[7][8]
Staining Mechanism Stains cells with compromised membranesEpithelial cells[6][7]

Experimental Protocol: Evaluation of this compound for Live Cell Imaging

This protocol provides a general framework for researchers to determine the optimal conditions for using a new or less-characterized vital dye such as this compound for live-cell imaging.

3.1. Materials

  • This compound (Lissamine Green B) powder

  • Sterile phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cell line of interest (e.g., HeLa, U2OS, etc.)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets for green fluorescence

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)

3.2. Methods

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in sterile PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C, protected from light.

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.

  • Determination of Optimal Staining Concentration:

    • Prepare a series of working concentrations of this compound in pre-warmed, phenol red-free imaging medium. A suggested starting range is 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the different concentrations of the staining solution to the cells.

    • Incubate for a set period, for example, 30 minutes, at 37°C.

    • Wash the cells twice with warm imaging medium to remove excess dye.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Evaluate the signal intensity and background fluorescence at each concentration.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate.

    • Treat the cells with the same range of this compound concentrations as in the staining optimization.

    • Incubate for a period relevant to the planned imaging experiment (e.g., 1 hour, 4 hours, 24 hours).

    • Perform a cell viability assay according to the manufacturer's protocol.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) if possible.

  • Live Cell Imaging:

    • Based on the results from the concentration optimization and cytotoxicity assays, select the lowest concentration that provides a good signal-to-noise ratio with minimal impact on cell viability.

    • Prepare cells for imaging as described above, using the determined optimal staining concentration and incubation time.

    • Acquire images over time to assess photostability and any long-term effects on cell morphology and behavior.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel dye for live cell imaging applications.

G cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation cluster_imaging Live Cell Imaging prep_dye Prepare Dye Stock Solution conc_opt Concentration Titration prep_dye->conc_opt seed_cells Seed Cells for Experiments seed_cells->conc_opt cytotoxicity Cytotoxicity Assay (e.g., MTT) seed_cells->cytotoxicity inc_time_opt Incubation Time Optimization conc_opt->inc_time_opt live_imaging Acquire Time-Lapse Images inc_time_opt->live_imaging cytotoxicity->live_imaging Determine non-toxic concentration photostability Photostability Assessment live_imaging->photostability data_analysis Data Analysis live_imaging->data_analysis

Caption: Workflow for evaluating a new fluorescent dye for live cell imaging.

Well-Characterized Alternative Green Fluorescent Dyes for Live Cell Imaging

Given the limitations of this compound, researchers are encouraged to consider the following well-established green fluorescent dyes for live-cell imaging. These dyes have been extensively characterized and are widely used in the scientific community.

5.1. Calcein AM

  • Mechanism: Calcein AM is a cell-permeant, non-fluorescent compound. In viable cells, intracellular esterases cleave the AM group, releasing the highly fluorescent calcein, which is retained in the cytoplasm.[10] Dead cells with compromised membranes lack active esterases and therefore do not fluoresce green.

  • Applications: Primarily used as a marker of cell viability. It is suitable for short-term live-cell imaging.[10]

  • Advantages: Excellent marker for distinguishing live and dead cells, high fluorescence quantum yield, and low cytotoxicity at working concentrations.

  • Limitations: The signal is not fixable.

Quantitative Data for Calcein AM

ParameterValueReference
Excitation Max (λex) ~495 nm[10]
Emission Max (λem) ~515 nm[10]
Typical Working Concentration 1 - 10 µM[10]
Incubation Time 15 - 30 minutes

5.2. SYTOX Green

  • Mechanism: SYTOX Green is a high-affinity nucleic acid stain that does not cross the membranes of live cells. It readily enters cells with compromised plasma membranes and fluoresces brightly upon binding to nucleic acids.

  • Applications: An excellent indicator of dead cells in a population for both microscopy and flow cytometry.

  • Advantages: High fluorescence enhancement upon binding to DNA, providing a high signal-to-noise ratio for identifying dead cells.

  • Limitations: Stains dead cells, not suitable for imaging processes within healthy, live cells.

Quantitative Data for SYTOX Green

ParameterValueReference
Excitation Max (λex) ~504 nm
Emission Max (λem) ~523 nm
Typical Working Concentration 10 nM - 1 µM
Incubation Time 15 - 30 minutes

5.3. Organelle-Specific Green Fluorescent Dyes

A variety of commercially available green fluorescent dyes are designed to specifically label organelles within live cells. These are often superior choices for studying dynamic cellular processes.

Dye NameTarget OrganelleTypical Working ConcentrationKey Features
MitoTracker™ Green FM Mitochondria25 - 500 nMStains mitochondria regardless of membrane potential.
ER-Tracker™ Green Endoplasmic Reticulum1 µMBased on the glibenclamide ligand of the ER's ATP-sensitive K+ channels.
LysoTracker™ Green DND-26 Lysosomes (Acidic Organelles)50 - 75 nMAccumulates in acidic compartments.
NucSpot® Live 488 Nucleus100 - 500 nMSpecifically stains the nucleus in live cells with low cytotoxicity.[1]

Signaling Pathways and Logical Relationships

As this compound's primary interaction is with compromised cell membranes, it is not typically used to visualize specific signaling pathways. Its application would be downstream of events leading to cell death or membrane damage. The following diagram illustrates this general relationship.

G cluster_stimulus Cellular Stimulus cluster_pathway Cellular Response cluster_staining Staining Event stimulus Toxic Compound, Pathogen, or Stress apoptosis Apoptosis Pathway stimulus->apoptosis necrosis Necrosis Pathway stimulus->necrosis membrane_damage Membrane Integrity Loss apoptosis->membrane_damage Late Stage necrosis->membrane_damage ag50_stain This compound Staining membrane_damage->ag50_stain

References

Application Notes and Protocols: Acid Green 50 (Lissamine Green) Staining in Ophthalmology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, commonly known in ophthalmic practice as Lissamine Green (LG), is a vital dye essential for the assessment of ocular surface integrity. It selectively stains devitalized or membrane-damaged epithelial cells and mucus, making it a critical tool for the diagnosis and monitoring of ocular surface diseases, most notably Dry Eye Disease (DED).[1][2] Unlike Rose Bengal, Lissamine Green is significantly better tolerated by patients, exhibiting less stinging and toxicity, which has led to its preference for conjunctival staining.[3][4] These application notes provide a comprehensive, step-by-step guide to the preparation and use of this compound for ophthalmic staining, including detailed experimental protocols and quantitative data analysis.

Data Presentation

The following tables summarize key quantitative data for the clinical application of this compound (Lissamine Green).

Table 1: Preparation of 1% Lissamine Green Solution from Dye-Impregnated Strips

MethodNumber of LG StripsVolume of Diluent (PFAT)Incubation TimeResulting Concentration
12200 µL (4 drops)5 minutes~1%
24200 µL (4 drops)1 minute~1%
PFAT: Preservative-Free Artificial Tears. Data sourced from Stock M, et al. (2015).[5][6][7]

Table 2: Optimal Parameters for Clinical Application of 1% Lissamine Green

ParameterRecommended ValueRationale
Instillation Volume5.0 µLProvides maximum staining potential without excessive pooling or overflow.[8]
Observation Time2 minutes post-instillationPeak staining is observed at this time point.[8]
Observation FilterRed Barrier FilterEnhances the visibility of corneal staining.[9]

Table 3: Oxford Grading Scheme for Ocular Surface Staining

GradeStaining PatternDescription
0AbsentNo staining
IMildScattered, isolated punctate staining
IIModerateMore numerous, but not confluent, punctate staining
IIISevereConfluent punctate staining in one or more areas
IVVery SevereDiffuse, confluent staining covering a large area
VMost SevereExtensive, confluent staining with epithelial defects
*This scheme is a widely accepted method for quantifying the severity of ocular surface staining.[10][11]

Experimental Protocols

Protocol 1: Preparation of 1% Lissamine Green Staining Solution

This protocol describes the preparation of a 1% Lissamine Green solution from commercially available dye-impregnated strips, adapted from the findings of Stock M, et al. (2015).

Materials:

  • Lissamine Green ophthalmic strips (containing 1.5 mg of dye per strip)

  • Preservative-free artificial tears (PFAT) or sterile saline

  • 1.5 mL sterile microcentrifuge tubes

  • Micropipette and sterile tips

Procedure:

  • Aseptically place two Lissamine Green strips into a sterile 1.5 mL microcentrifuge tube.

  • Add 200 µL (equivalent to approximately 4 drops) of preservative-free artificial tears or sterile saline to the tube.

  • Close the tube and allow the strips to incubate in the diluent for 5 minutes.

  • After incubation, gently mix the solution. The resulting solution will be approximately 1% Lissamine Green.

  • Use a micropipette to draw up the required volume for instillation.

Protocol 2: Ocular Surface Staining with 1% Lissamine Green

This protocol outlines the clinical procedure for staining the ocular surface to assess cellular damage.

Materials:

  • Prepared 1% Lissamine Green solution

  • Micropipette or calibrated dropper

  • Slit-lamp biomicroscope with a red barrier filter (optional but recommended)

Procedure:

  • Instill a single 5.0 µL drop of the 1% Lissamine Green solution into the inferior fornix of the eye.[8]

  • Instruct the patient to blink several times to distribute the dye across the ocular surface.

  • Wait for 2 minutes to allow for optimal staining to occur.[8]

  • Examine the ocular surface using a slit-lamp biomicroscope. The use of a red barrier filter can enhance the contrast and visualization of stained areas.[9]

  • Grade the degree of conjunctival and corneal staining using a standardized grading scale, such as the Oxford scheme.[10][11]

Mechanism of Staining

Lissamine Green is an acidic dye that stains degenerated or dead cells, as well as mucus.[3] The staining mechanism is predicated on the loss of cell membrane integrity. Healthy epithelial cells, protected by a continuous cell membrane and a glycocalyx/mucin layer, are impermeable to the dye. In cases of cellular damage or death, the compromised cell membrane allows Lissamine Green to penetrate the cell and stain the nucleus.[12]

Visualizations

G Experimental Workflow for Lissamine Green Staining cluster_prep Preparation of 1% LG Solution cluster_stain Staining Procedure prep1 Place 2 LG strips in a microcentrifuge tube prep2 Add 200 µL of PFAT prep1->prep2 prep3 Incubate for 5 minutes prep2->prep3 prep4 1% Lissamine Green Solution prep3->prep4 stain1 Instill 5.0 µL of 1% LG solution prep4->stain1 Use freshly prepared solution stain2 Wait for 2 minutes stain1->stain2 stain3 Examine with slit-lamp stain2->stain3 stain4 Grade staining (Oxford Scheme) stain3->stain4 G Mechanism of Lissamine Green Staining cluster_healthy Healthy Epithelial Cell cluster_damaged Damaged/Devitalized Epithelial Cell healthy_cell Intact Cell Membrane + Mucin Layer no_stain No Staining healthy_cell->no_stain lg_dye_healthy Lissamine Green Dye lg_dye_healthy->healthy_cell Blocked damaged_cell Compromised Cell Membrane (Loss of Mucin Protection) nucleus Nucleus damaged_cell->nucleus Binds to Nucleus staining Staining Occurs nucleus->staining lg_dye_damaged Lissamine Green Dye lg_dye_damaged->damaged_cell Penetrates Cell

References

Application Notes and Protocols for Acid Green 50 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic dye traditionally used in food coloring, cosmetics, and for vital staining of the cornea and conjunctiva to identify membrane-damaged epithelial cells.[1][2][3][4] Its ability to stain cells with compromised membranes suggests its potential as a simple and cost-effective dye for assessing cell viability, particularly in distinguishing dead cells from live cells. This application note provides a detailed protocol for utilizing this compound in a cell viability assay based on the principle of dye exclusion. In this assay, viable cells with intact cell membranes will exclude the dye, while non-viable cells with compromised membranes will take up the dye and be stained green.

The protocol outlined below is designed for use with suspension or adherent cells and can be adapted for various experimental setups, including cytotoxicity assays for drug screening.

Principle of the Assay

The this compound cell viability assay is based on the principle of membrane integrity. Live cells possess intact and functional cell membranes that are impermeable to the hydrophilic this compound dye. In contrast, dead or dying cells lose their membrane integrity, allowing the dye to passively enter the cytoplasm and stain the intracellular proteins, rendering the cells green. The number of stained (non-viable) versus unstained (viable) cells can then be quantified using a hemocytometer and a light microscope, or potentially with an automated cell counter. This method provides a direct measure of cell death.

Materials and Reagents

  • This compound (C.I. 44090, CAS No. 3087-16-9)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Test compound or cytotoxic agent

  • Adherent or suspension cells

  • 96-well plates or other appropriate culture vessels

  • Hemocytometer or automated cell counter

  • Light microscope

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution
  • Prepare a 1% (w/v) stock solution of this compound:

    • Weigh 100 mg of this compound powder.

    • Dissolve in 10 mL of sterile PBS (pH 7.4).

    • Mix thoroughly until the dye is completely dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C, protected from light.

  • Prepare a 0.1% (w/v) working solution:

    • Dilute the 1% stock solution 1:10 with sterile PBS (e.g., add 1 mL of 1% stock solution to 9 mL of sterile PBS).

    • The working solution is ready for use in the cell viability assay.

Protocol 2: Cell Viability Assay for Suspension Cells
  • Cell Seeding: Seed suspension cells in a 96-well plate or other appropriate culture vessel at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in their recommended culture medium.

  • Compound Treatment: Add the test compound at various concentrations to the cell suspension. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cell death (e.g., treatment with a known cytotoxic agent like 70% ethanol (B145695) for 30 minutes).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Staining:

    • Transfer 50 µL of the cell suspension from each well to a fresh microcentrifuge tube.

    • Add 50 µL of the 0.1% this compound working solution to each tube.

    • Mix gently by pipetting up and down.

    • Incubate at room temperature for 3-5 minutes.

  • Cell Counting:

    • Load 10 µL of the cell suspension-dye mixture into a hemocytometer.

    • Under a light microscope, count the number of viable (unstained) and non-viable (green-stained) cells in the central grid.

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Protocol 3: Cell Viability Assay for Adherent Cells
  • Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Once the cells have adhered, remove the medium and add fresh medium containing the test compound at various concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the cells for the desired period.

  • Cell Harvesting:

    • Carefully remove the medium from each well.

    • Wash the cells once with PBS.

    • Trypsinize the cells to detach them from the plate.

    • Resuspend the cells in fresh culture medium.

  • Cell Staining and Counting: Follow steps 4 and 5 from Protocol 2.

Data Presentation

The quantitative data obtained from the this compound cell viability assay can be summarized in a table to facilitate comparison. Below is an example table showing the cytotoxic effect of a hypothetical compound "Drug X" on a cancer cell line.

Drug X Concentration (µM)Total Cells (Counted)Viable Cells (Unstained)Non-Viable Cells (Stained)% Viability
0 (Vehicle Control)250245598.0%
12482301892.7%
102451856075.5%
502409514539.6%
1002354019517.0%

From this data, an IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be determined by plotting the % Viability against the log of the drug concentration.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_stain Staining & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in Plate prep_cells->seed_cells prep_dye Prepare 0.1% this compound stain Stain with this compound prep_dye->stain add_compound Add Test Compound seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate harvest Harvest Cells (if adherent) incubate->harvest harvest->stain count Count Viable & Non-viable Cells stain->count analyze Calculate % Viability & IC50 count->analyze

Caption: Workflow for assessing cell viability using this compound.

Proposed Mechanism of Cytotoxicity and Dye Action

G Mechanism of Cytotoxicity and this compound Staining cluster_live Viable Cell cluster_dead Non-Viable Cell live_cell Intact Cell Membrane no_stain no_stain live_cell->no_stain Cell remains unstained ag50_out This compound ag50_out->live_cell Impermeable dead_cell Compromised Cell Membrane stain stain dead_cell->stain Cell stains green ag50_in This compound ag50_in->dead_cell Permeable cytotoxic_agent Cytotoxic Agent cell_damage Membrane Damage cytotoxic_agent->cell_damage cell_damage->dead_cell

Caption: this compound selectively stains non-viable cells.

Discussion and Limitations

The this compound cell viability assay offers a straightforward and economical alternative to other dye exclusion methods like Trypan Blue. However, researchers should be aware of the following considerations:

  • Cytotoxicity of the Dye: At high concentrations (>100 µM), this compound itself may exhibit mild cytotoxicity.[5] It is crucial to use the recommended concentration and incubation time to minimize any potential toxic effects of the dye on the cells.

  • Subjectivity in Counting: Manual counting using a hemocytometer can be subjective and may lead to inter-operator variability. Consistent training and standardized counting procedures are recommended.

  • Limited Information: This assay, like other dye exclusion methods, only provides information on membrane integrity and does not measure metabolic activity or apoptotic markers. For a more comprehensive understanding of cell health, it is advisable to use this assay in conjunction with other methods, such as the MTT or resazurin (B115843) reduction assays.[6]

  • Assay Optimization: The optimal dye concentration and incubation time may vary depending on the cell type. It is recommended to perform initial optimization experiments for each new cell line.

Conclusion

This compound can be effectively used as a viability dye in a simple dye exclusion assay. This method provides a reliable and cost-effective means to quantify cell viability and assess the cytotoxic potential of various compounds. By following the detailed protocols and considering the limitations outlined in these application notes, researchers can successfully incorporate this assay into their experimental workflows for drug discovery and other cell-based research.

References

Application Notes: Acid Green 50 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Green S, and Food Green S, is a water-soluble, anionic triarylmethane dye.[1][2] Historically utilized in the food industry and for staining textiles, it has found a significant application in ophthalmology as a vital stain.[1][3] Its primary mechanism of action is the staining of dead or devitalized cells, as well as mucus, while being excluded by healthy cells with intact cell membranes.[1][3][4] This property makes it a potential candidate for assessing cell viability in flow cytometry. This document provides an overview of its known characteristics and a proposed protocol for its application in flow cytometry for cell viability analysis.

This compound exhibits low acute toxicity in animal models, though it may cause mild cytotoxicity at high concentrations (>100 μM) in vitro.[5] In ophthalmological use, it is well-tolerated and does not appear to affect the viability of healthy cells.[6]

Principle of Staining

This compound functions as a viability dye based on the principle of membrane exclusion. Healthy, viable cells possess intact and functional cell membranes that prevent the entry of the dye into the cytoplasm. In contrast, cells that are dead, dying, or have compromised membrane integrity allow the influx of this compound, leading to intracellular staining. This differential staining allows for the discrimination between live and dead cell populations in a heterogeneous sample when analyzed by flow cytometry.

Data Presentation

Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Synonyms Lissamine Green B, Green S, Food Green S, C.I. 44090[2][7]
CAS Number 3087-16-9[2]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂[2]
Molecular Weight 576.62 g/mol [2]
Excitation Maximum (λex) ~630-637 nm[8][9]
Emission Maximum (λem) ~665 nm[8]
Recommended Laser Red Laser (e.g., 633 nm, 635 nm, 640 nm)[8]
Recommended Emission Filter 665 nm (e.g., 660/20 BP or similar)[8]
Excitation at 488 nm No observable fluorescence[8]

Experimental Protocols

Note: The following protocol is a proposed methodology based on the known properties of this compound and general flow cytometry principles. Optimization of staining concentration and incubation time is highly recommended for each cell type and experimental condition.

Proposed Protocol for Cell Viability Staining with this compound

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for stock solution)

  • Cell suspension of interest

  • Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)

  • Flow cytometer equipped with a red laser

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in PBS or deionized water.

    • Alternatively, for long-term storage, a higher concentration stock (e.g., 10 mg/mL) can be prepared in DMSO and stored at -20°C in small aliquots, protected from light.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in a suitable buffer, such as PBS.

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry tubes.

  • Staining:

    • Perform a titration experiment to determine the optimal final concentration of this compound. A suggested starting range is 1-10 µg/mL.

    • Add the appropriate volume of this compound stock solution to the cell suspension.

    • Gently vortex the tubes to ensure uniform mixing.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature, protected from light. Incubation time may require optimization.

  • Washing (Optional but Recommended):

    • While some reports indicate the dye persists after washing, a wash step may help to reduce background fluorescence.[8]

    • Add 2 mL of PBS to each tube, centrifuge at 300-400 x g for 5 minutes, and carefully decant the supernatant.

    • Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry staining buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).

    • Collect the fluorescence emission using a bandpass filter appropriate for ~665 nm (e.g., 660/20 BP).

    • Use unstained cells as a negative control to set the baseline fluorescence.

    • A positive control of heat-killed or ethanol-fixed cells is recommended to identify the dead cell population.

    • Analyze the data by plotting forward scatter (FSC) versus the this compound fluorescence channel to distinguish between live (low fluorescence) and dead (high fluorescence) cell populations.

Mandatory Visualizations

Experimental Workflow for this compound Viability Staining

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis start Start: Single-Cell Suspension prep_cells Adjust to 1x10^6 cells/mL start->prep_cells add_dye Add this compound to Cells (e.g., 1-10 µg/mL final) prep_cells->add_dye prep_dye Prepare this compound Stock prep_dye->add_dye incubate Incubate 15-30 min at RT (Protect from Light) add_dye->incubate wash Optional Wash Step incubate->wash resuspend Resuspend in Buffer wash->resuspend acquire Acquire on Flow Cytometer (Red Laser, ~665nm Emission) resuspend->acquire analyze Data Analysis: Live vs. Dead Population acquire->analyze

Caption: Workflow for cell viability analysis using this compound.

Logical Relationship of this compound Staining Mechanism

G cell Cell Population live_cell Live Cell cell->live_cell dead_cell Dead/Damaged Cell cell->dead_cell membrane_intact Intact Membrane live_cell->membrane_intact membrane_compromised Compromised Membrane dead_cell->membrane_compromised dye_excluded This compound Excluded membrane_intact->dye_excluded dye_uptake This compound Uptake membrane_compromised->dye_uptake low_fluor Low Fluorescence (Negative) dye_excluded->low_fluor high_fluor High Fluorescence (Positive) dye_uptake->high_fluor

Caption: Principle of this compound staining for viability.

Considerations for Multicolor Flow Cytometry

This compound is excited by a red laser (~630 nm) and emits at ~665 nm.[8] Research indicates no observable fluorescence when excited by a 488 nm blue laser, suggesting it is compatible with fluorochromes in the FITC and PE channels.[8] However, its use in multicolor panels would require careful consideration of spectral overlap with other red-excited dyes such as APC, Alexa Fluor 647, and their tandem derivatives. It is crucial to perform single-stain controls for compensation when designing a multicolor panel that includes this compound.

Conclusion

This compound presents a potential alternative for cell viability assessment in flow cytometry, particularly for instruments equipped with a red laser. Its mechanism as a membrane-exclusion dye is well-understood from its use in ophthalmology. The provided protocol offers a starting point for researchers to explore its utility. Due to the limited availability of specific protocols for cell suspensions, end-users must perform their own optimization for staining concentration and incubation parameters to ensure reliable and reproducible results.

References

Application Notes and Protocols for Preparing 1% Lissamine Green Solution for Ocular Surface Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green (LG) is a vital dye used in ophthalmology to assess the integrity of the ocular surface.[1][2] It selectively stains devitalized or damaged epithelial cells, making it an essential tool for diagnosing and monitoring ocular surface diseases such as dry eye disease (DED).[1][2][3] Proper preparation of a 1% Lissamine Green solution is crucial for accurate and reproducible ocular surface staining. These application notes provide detailed protocols for preparing a 1% LG solution from both powder and commercially available strips, along with information on storage, quality control, and application.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of a 1% Lissamine Green solution, compiled from various studies.

ParameterValueNotesSource
Optimal Concentration 1%Provides optimal vital staining of the ocular surface.[4][5][6]
Volume for Instillation 10 µlPreferred volume for ease of examination and accuracy. Volumes of 10-20 µl show excellent correlation among observers.[7][8]
Observation Window 1 to 4 minutes post-instillationOptimal time for evaluating staining.[8]
Single Strip Eluted Concentration 0.17% ± 0.05%A single wetted lissamine strip produces a concentration significantly lower than the optimal 1%.[4][5][6]
Beyond-Use Date (Compounded Solution) 30 daysA reasonable beyond-use date for an unpreserved, sterile solution packaged in unit-dose containers.[9]
Storage Temperature (Strips) 10°C to 30°CRecommended storage temperature for lissamine green strips.[10]
Storage Humidity (Strips) 45% to 65%Recommended storage humidity for lissamine green strips.[10]

Experimental Protocols

Two primary methods for preparing a 1% Lissamine Green solution are described below. All preparations of sterile ophthalmic solutions should be performed in a laminar airflow hood using aseptic techniques.[9]

Protocol 1: Preparation from Lissamine Green Powder

This method is suitable for preparing larger batches of the solution for clinical or research use.

Materials:

  • Lissamine Green powder (reddish-brown powder)[9]

  • Sterile water for injection[9]

  • Sterile 0.9% sodium chloride injection[9]

  • Sterile 0.2-µm filter[9]

  • Sterile ophthalmic containers (preferably unit-dose)[9]

  • Calibrated analytical balance

  • Sterile graduated cylinders and volumetric flasks

  • Laminar airflow hood

Procedure:

  • Determine Total Volume: Decide on the final volume of the 1% solution to be prepared.

  • Weigh Lissamine Green: Accurately weigh the required amount of Lissamine Green powder. For a 1% solution, 1 gram of powder is used for a final volume of 100 mL.

  • Dissolution: In the laminar airflow hood, dissolve the weighed Lissamine Green powder in a small amount of sterile water for injection.[9]

  • Volume Adjustment: Add sufficient sterile 0.9% sodium chloride injection to reach the final desired volume and mix thoroughly.[9]

  • Sterile Filtration: Filter the solution through a sterile 0.2-µm filter into a sterile receiving container.[9] This step is critical for removing any particulate matter and ensuring the sterility of the final solution.

  • Packaging: Aseptically dispense the sterile solution into sterile ophthalmic containers, preferably single-use droppers to avoid contamination.[9]

  • Labeling: Label the containers clearly with the name of the solution ("1% Lissamine Green Ophthalmic Solution"), concentration, preparation date, beyond-use date, and "For Ophthalmic Use Only."[9]

Protocol 2: Preparation from Lissamine Green Strips

This method is a convenient alternative for preparing a small volume of 1% solution for immediate clinical use. Commercially available strips are impregnated with 1.5 mg of Lissamine Green.[1][11][12]

Materials:

  • Lissamine Green ophthalmic strips (containing 1.5 mg of dye)[1]

  • Sterile, preservative-free saline or balanced salt solution (BSS)[5]

  • 1.5 mL or 2 mL sterile microcentrifuge tubes[4][13]

  • Sterile disposable transfer pipettes[13]

Procedure:

  • Aseptic Technique: Perform the procedure in a clean and controlled environment to minimize contamination.

  • Elution Setup: Using sterile technique, place two Lissamine Green strips into a sterile microcentrifuge tube.[4][6]

  • Solvent Addition: Add 200 µL (approximately 4 drops) of sterile saline or BSS to the microcentrifuge tube.[4][5][6]

  • Incubation: Allow the strips to soak in the solvent for 5 minutes to ensure complete elution of the dye to achieve a 1% concentration.[4][5][6]

  • Application: Using a sterile transfer pipette, draw up the desired amount of the freshly prepared 1% Lissamine Green solution for instillation into the patient's eye.[13] Discard any unused solution and the strips.

Visualizations

Experimental Workflow: Preparation of 1% Lissamine Green Solution

G cluster_powder Protocol 1: From Powder cluster_strips Protocol 2: From Strips weigh Weigh 1g Lissamine Green Powder dissolve Dissolve in Sterile Water weigh->dissolve add_saline Add Sterile 0.9% Saline to 100 mL dissolve->add_saline filter Sterile Filter (0.2 µm) add_saline->filter package_powder Package in Sterile Unit-Dose Containers filter->package_powder end_product 1% Lissamine Green Solution package_powder->end_product place_strips Place 2 Strips in Sterile Microcentrifuge Tube add_solvent Add 200 µL Sterile Saline place_strips->add_solvent incubate Incubate for 5 Minutes add_solvent->incubate ready Solution Ready for Immediate Use incubate->ready ready->end_product start Select Preparation Method cluster_powder cluster_powder cluster_strips cluster_strips

Caption: Workflow for preparing 1% Lissamine Green solution.

Quality Control and Storage

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation, discoloration, or microbial contamination. Do not use if the solution appears cloudy or discolored.[9]

  • Sterility: The final product must be sterile. Aseptic technique is paramount during preparation. For larger batches prepared from powder, sterility testing should be considered.

  • Storage of Compounded Solution: Store the sterile 1% Lissamine Green solution in a cool, dark place. For unpreserved solutions, unit-dose packaging is preferred to prevent contamination. A reasonable beyond-use date is 30 days when stored appropriately.[9]

  • Storage of Strips: Store Lissamine Green strips in their original, sealed pouches in a cool, dry place, away from direct sunlight.[10]

Application on the Ocular Surface

  • Patient Preparation: Explain the procedure to the patient and inform them that their vision may be temporarily green.[13]

  • Instillation: Instill one drop (approximately 10 µL) of the 1% Lissamine Green solution into the inferior conjunctival fornix.[7][8] Avoid touching the dropper tip to the eye or eyelids to prevent contamination.[9]

  • Blinking: Instruct the patient to blink several times to distribute the dye across the ocular surface.[10]

  • Observation: Examine the ocular surface using a slit lamp with white light between 1 and 4 minutes after instillation.[8] The use of a red filter can enhance the visualization of staining, particularly on the cornea.[8] Staining will appear as green dots or patches on the conjunctiva and cornea where epithelial cells are damaged or have lost their protective mucin coating.[14]

References

Application Notes and Protocols: In Vitro Staining of Lens Capsule with Lissamine Green B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green B (LGB) is a vital dye recognized for its ability to selectively stain damaged or devitalized cells, making it a valuable tool in ophthalmic research.[1][2][3] While extensively used for assessing the integrity of the cornea and conjunctiva in studies of ocular surface diseases like dry eye, its application extends to the visualization of the lens capsule.[1][2][4] Staining the anterior lens capsule is a critical step in various in vitro studies, including those evaluating surgical techniques like capsulorhexis, assessing cellular viability of lens epithelial cells, and in drug development for screening compounds that may affect lens transparency and health.[4] Unlike dyes such as Rose Bengal, Lissamine Green B is known for its lower cellular toxicity and patient comfort in clinical settings, properties that are also advantageous in delicate in vitro models.[5][6][7] LGB stains the nuclei of cells with compromised membrane integrity and is also known to stain mucus and immature glycocalyx.[5][8]

These application notes provide detailed protocols for the in vitro staining of the lens capsule with Lissamine Green B, compiled from established methodologies.

Data Presentation

Table 1: Lissamine Green B Concentrations for In Vitro Lens Capsule Staining
Concentration (%)Staining EfficacyReference
0.05Adequate[4]
0.10Very Adequate[4]
0.15Adequate[4]
0.25Adequate[4]

Experimental Protocols

Protocol 1: Staining of the Anterior Lens Capsule in Whole Globe (Ex Vivo)

This protocol is adapted from a study on enucleated porcine eyes and is suitable for practicing surgical techniques or for studies requiring the lens to remain within the globe.[4]

Materials:

  • Freshly enucleated eyes (e.g., porcine)

  • Lissamine Green B (LGB) solution (0.05% - 0.25% in balanced salt solution)

  • Balanced Salt Solution (BSS)

  • Syringes (1 mL) with 30-gauge needles

  • Surgical microscope

  • Dissection instruments

Procedure:

  • Obtain freshly enucleated eyes and keep them moist with BSS.

  • Using a 1 mL syringe with a 30-gauge needle, carefully inject 0.05 mL of the desired LGB solution into the anterior chamber of the eye.

  • Allow the dye to incubate for a few seconds.

  • Perform a routine capsulorhexis to expose the stained anterior lens capsule.

  • Wash the excess dye from the anterior chamber by irrigating with BSS.

  • The stained lens capsule can now be visualized and photographed under a surgical microscope.

Protocol 2: Staining of Isolated Lens Capsule Preparations

This protocol is designed for high-resolution imaging and cellular analysis of the lens capsule and associated epithelial cells.

Materials:

  • Isolated lenses from an appropriate animal model

  • Lissamine Green B (LGB) solution (0.1% in Phosphate Buffered Saline - PBS)

  • Phosphate Buffered Saline (PBS)

  • Dissection microscope and fine surgical instruments (forceps, scissors)

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescence or bright-field microscope

Procedure:

  • Carefully dissect the lens from the enucleated eye under a dissection microscope.

  • Place the isolated lens in a petri dish containing PBS.

  • Using fine forceps, carefully peel the anterior lens capsule away from the lens fibers.

  • Transfer the isolated lens capsule to a solution of 0.1% LGB for 1-5 minutes. The incubation time may need to be optimized depending on the tissue and experimental goals.

  • Gently wash the stained capsule in fresh PBS to remove excess dye. Repeat the wash step twice.

  • Mount the stained lens capsule on a microscope slide with a drop of mounting medium. For cellular detail, ensure the epithelial cell layer is facing upwards.

  • Place a coverslip over the tissue, avoiding air bubbles.

  • Image the stained lens capsule using a bright-field or fluorescence microscope.

Visualizations

G Experimental Workflow: In Vitro Lens Capsule Staining with Lissamine Green B cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_lgb Prepare Lissamine Green B Solution (0.05% - 0.25%) apply_dye Apply LGB to Anterior Lens Capsule (Injection or Incubation) prep_lgb->apply_dye prep_tissue Obtain Freshly Enucleated Eyes or Isolate Lenses prep_tissue->apply_dye incubate Incubate for a Few Seconds to Minutes apply_dye->incubate wash Wash with Balanced Salt Solution to Remove Excess Dye incubate->wash visualize Visualize Stained Capsule (Surgical or Light Microscope) wash->visualize document Image Acquisition and Documentation visualize->document

Caption: Workflow for in vitro staining of the lens capsule.

G Logical Flow: Rationale for Lissamine Green B Use start Need to Visualize Anterior Lens Capsule choice Select Appropriate Vital Dye start->choice lgb Lissamine Green B (LGB) choice->lgb properties Properties of LGB: - Stains devitalized/damaged cells - Lower toxicity than other dyes lgb->properties application Application in Lens Capsule Studies: - Surgical technique practice - Cellular viability assessment lgb->application outcome Clear Visualization of Capsule with Minimal Cell Damage properties->outcome application->outcome

Caption: Decision process for using Lissamine Green B.

References

Enhancing Ocular Surface Assessment: The Use of a Red Barrier Filter with Lissamine Green Staining

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in ophthalmology.

Introduction: Lissamine Green (LG) is a vital dye widely used in ophthalmology to assess the integrity of the ocular surface.[1][2][3][4][5] It selectively stains devitalized or damaged epithelial cells, making it an essential tool for diagnosing and monitoring ocular surface diseases such as Dry Eye Disease (DED).[1][2][3] To optimize the visualization and quantification of LG staining, particularly subtle conjunctival changes, the use of a red barrier filter during slit-lamp biomicroscopy has been shown to significantly enhance contrast and improve the accuracy of assessments.[1][2][6][7] This document provides detailed application notes and protocols for utilizing a red barrier filter to enhance Lissamine Green staining for ocular surface evaluation.

Principle of Enhancement

Lissamine Green dye absorbs light in the orange-red spectrum. When a red barrier filter (typically transmitting light in the 567–634 nm range) is placed in the observation pathway of the slit lamp, it blocks the green light reflected from the stained tissues.[1] This results in the stained areas appearing darker (black) against a brighter, reddish background, thereby increasing the contrast and making the staining patterns more conspicuous.[1][8] This enhanced visualization is particularly beneficial for detecting fine punctate staining and for accurately grading the severity of ocular surface damage.[6][7][9]

Quantitative Data Summary

The use of a red barrier filter has been demonstrated to significantly improve the scoring of Lissamine Green staining. The following table summarizes quantitative findings from a study evaluating the impact of a red filter on LG staining scores at different instilled volumes.

Instilled Volume of 1% LGMean Staining Score (without Red Filter)Mean Staining Score (with Red Filter)P-value
5 µl2.16 (SD 1.38)2.60 (SD 1.29)P < 0.01
10 µl2.53 (SD 1.28)2.89 (SD 1.00)P < 0.01
20 µl2.99 (SD 0.98)3.03 (SD 0.98)P = 0.69

Data adapted from a study by Hamrah et al. (2011), where staining was graded using the Oxford scale.[7]

The data indicates a statistically significant improvement in staining scores with the red filter for 5 µl and 10 µl volumes. While the 20 µl volume showed high scores both with and without the filter, it was noted to cause overflow and facial staining, with experienced observers preferring the 10 µl volume for its accuracy and ease of examination.[2][6][7]

Experimental Protocols

I. Preparation of 1% Lissamine Green Solution

For consistency and to control the instilled volume, preparing a 1% LG solution is recommended over using impregnated paper strips where the exact dosage can be variable.[1][10]

Materials:

  • Lissamine Green ophthalmic strips (containing 1.5 mg of dye)

  • Sterile, preservative-free saline

  • Sterile microcentrifuge tube (e.g., Eppendorf tube)

  • Micropipette

Protocol:

  • Aseptically remove the paper tip of the Lissamine Green strip and place it into a sterile microcentrifuge tube.[10]

  • Add a precise volume of sterile saline to the tube. To create a 1% solution from a 1.5 mg strip, add 150 µl of saline. A common practical method involves adding two drops of saline to the strip in the tube.[10]

  • Allow the dye to fully dissolve in the saline.

  • The resulting solution is a ~1% Lissamine Green solution, ready for instillation.

II. Protocol for Lissamine Green Staining and Observation with a Red Barrier Filter

This protocol outlines the standardized procedure for staining the ocular surface with Lissamine Green and observing it with and without a red barrier filter.

Materials:

  • Prepared 1% Lissamine Green solution

  • Micropipette with sterile tips

  • Slit-lamp biomicroscope equipped with a red barrier filter

  • Sterile saline for irrigation (if needed)

Procedure:

  • Patient Preparation: Explain the procedure to the patient. Ensure the patient is comfortably seated at the slit lamp.

  • Dye Instillation:

    • Using a micropipette, draw 10 µl of the 1% Lissamine Green solution.[2][6][7] This volume is considered optimal for achieving reliable staining without significant overflow.[2][6][7]

    • Instruct the patient to look up.

    • Gently pull down the lower eyelid and instill the 10 µl of LG solution into the inferior conjunctival cul-de-sac, avoiding contact with the cornea or conjunctiva.[11]

  • Incubation Period: Instruct the patient to blink gently a few times to distribute the dye across the ocular surface. Wait for a period of 1 to 4 minutes before observation to allow for optimal staining development and to avoid misinterpretation due to excess dye pooling.[1][9] Some studies suggest examination is optimal between 2 and 4 minutes.[2][7]

  • Slit-Lamp Observation (without Red Filter):

    • Set the slit-lamp illumination to a low to moderate intensity white light.[1][9] High illumination can bleach the staining.[1]

    • Systematically examine the entire ocular surface, including the cornea, and the nasal and temporal bulbar conjunctiva.

    • Grade the staining according to a standardized scale (e.g., the Oxford scheme).

  • Slit-Lamp Observation (with Red Barrier Filter):

    • Place the red barrier filter in the observation path of the slit lamp.

    • Re-examine the ocular surface under the same illumination settings. The stained areas will now appear dark against a red background, enhancing their visibility.[8][12]

    • Re-grade the staining using the same standardized scale. The red filter is particularly valuable for improving the detection of corneal staining with lissamine green.[9]

  • Image Capture (Optional): If documenting the staining, capture images of the ocular surface both with and without the red filter for comparative analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Staining & Observation Procedure cluster_analysis Data Analysis prep_solution Prepare 1% Lissamine Green Solution instill_dye Instill 10 µl of 1% LG into conjunctival cul-de-sac prep_solution->instill_dye wait Wait 1-4 minutes for optimal staining instill_dye->wait observe_white Observe with slit-lamp (white light, low-mod intensity) wait->observe_white grade_white Grade staining (e.g., Oxford scheme) observe_white->grade_white insert_filter Insert Red Barrier Filter grade_white->insert_filter observe_red Re-observe with slit-lamp (red filter) insert_filter->observe_red grade_red Re-grade staining (enhanced contrast) observe_red->grade_red compare Compare staining scores (with vs. without filter) grade_red->compare

Caption: Workflow for Lissamine Green staining with and without a red barrier filter.

Logical Relationship of Components

logical_relationship cluster_components Key Components cluster_enhancement Enhancement lg Lissamine Green Dye damaged_cells Damaged/Devitalized Epithelial Cells lg->damaged_cells selectively stains slit_lamp Slit-Lamp (White Light) damaged_cells->slit_lamp observed with red_filter Red Barrier Filter slit_lamp->red_filter can be augmented with enhanced_contrast Enhanced Contrast (Stain appears dark) red_filter->enhanced_contrast leads to enhanced_contrast->damaged_cells improved visualization of

Caption: Relationship between Lissamine Green, damaged cells, and the red barrier filter.

Conclusion

The use of a red barrier filter is a simple yet highly effective method to enhance the visualization of Lissamine Green staining on the ocular surface.[1][2][6][7] It improves the contrast of stained areas, facilitating more accurate and reproducible grading of ocular surface damage.[6][7] For researchers, scientists, and drug development professionals involved in clinical trials for ocular surface diseases, incorporating a red barrier filter into the Lissamine Green staining protocol can lead to more sensitive and reliable endpoint measurements. The recommended protocol of using a 10 µl volume of 1% LG solution with an observation window of 1-4 minutes, combined with observation through a red filter, represents an optimized methodology for assessing ocular surface integrity.[6][7][9]

References

Application Notes and Protocols: Time-Course Analysis of Acid Green 50 Uptake in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, a water-soluble, anionic dye, is utilized in cellular analysis for labeling and molecular studies.[1] Understanding the kinetics of its cellular uptake is crucial for standardizing experimental protocols and for interpreting toxicological and pharmacological data. This document provides a detailed protocol for conducting a time-course analysis of this compound uptake in mammalian cells, methods for quantification, and a discussion of potential cellular uptake mechanisms. While this compound has shown low acute toxicity in animal models, it may induce mild oxidative stress and cytotoxicity at high concentrations in vitro.[2]

I. Quantitative Data Summary

The following tables summarize representative data from a time-course analysis of this compound uptake in a hypothetical mammalian cell line (e.g., HeLa or HepG2). These tables are intended to serve as a guide for expected results.

Table 1: Time-Dependent Uptake of this compound

Time Point (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
05.20.8
525.83.1
1568.47.2
30125.611.5
60210.318.9
120255.122.4
240260.523.1

Table 2: Concentration-Dependent Uptake of this compound at 60 minutes

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
05.10.7
1085.49.3
25155.214.8
50210.318.9
100240.721.6
200245.922.1

II. Experimental Protocols

A. Protocol for Time-Course Analysis of this compound Uptake by Fluorometry

This protocol details a method to quantify the cellular uptake of this compound over time using a fluorescence spectrophotometer or plate reader.

Materials:

  • Mammalian cells (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (CAS 3087-16-9)[1]

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • 24-well tissue culture plates

  • Fluorescence spectrophotometer or microplate reader (Excitation/Emission ~635/655 nm, to be optimized)

Procedure:

  • Cell Seeding: Twenty-four hours prior to the experiment, seed 5 x 10^4 cells per well into a 24-well plate.[3] Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Staining Solution: Prepare a working solution of this compound in serum-free culture medium at the desired concentration (e.g., 50 µM).

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 500 µL of the this compound staining solution to each well to initiate the uptake.

  • Time-Course Incubation: Incubate the plate at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), proceed to the termination step for a set of wells.

  • Termination of Uptake:

    • Aspirate the staining solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular dye.[3]

  • Cell Lysis: Add 100 µL of RIPA lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation to ensure complete lysis.[3]

  • Quantification:

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new plate (e.g., a black 96-well plate for fluorescence reading).

    • Measure the fluorescence intensity using a spectrophotometer at the optimal excitation and emission wavelengths for this compound.[3]

  • Protein Normalization:

    • Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay, following the manufacturer’s instructions.[3]

    • Normalize the fluorescence intensity to the total protein concentration for each sample. This is presented as ng of dye per mg of protein.[3]

B. Protocol for Visualization of this compound Uptake by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative analysis of this compound internalization and subcellular localization.

Materials:

  • Mammalian cells cultured on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • PBS

  • This compound

  • Paraformaldehyde (PFA) 4% in PBS

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate to reach 70-80% confluency on the day of the experiment.

  • Staining:

    • Prepare a 50 µM solution of this compound in serum-free medium.

    • Aspirate the medium, wash once with PBS, and add the this compound solution.

    • Incubate for various time points (e.g., 15, 60, 240 minutes) at 37°C.

  • Fixation:

    • Aspirate the staining solution and wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Counterstaining:

    • Wash the cells twice with PBS.

    • Incubate with a DAPI or Hoechst solution (e.g., 1 µg/mL) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Capture images in the green (for this compound) and blue (for DAPI/Hoechst) channels.

III. Visualizations and Diagrams

Signaling Pathways and Experimental Workflows

The precise mechanism of this compound uptake is not well-documented. However, for many anionic dyes and nanoparticles, endocytosis is a common route of entry.[4][5][6] The following diagram illustrates a hypothetical clathrin-mediated endocytosis pathway, a likely candidate for internalization.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AG50 This compound Receptor Receptor Binding AG50->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Pit Formation CCV Clathrin-Coated Vesicle ClathrinPit->CCV 3. Internalization EarlyEndosome Early Endosome CCV->EarlyEndosome 4. Uncoating LateEndosome Late Endosome EarlyEndosome->LateEndosome 5. Maturation Recycling Receptor Recycling EarlyEndosome->Recycling Recycling Lysosome Lysosome LateEndosome->Lysosome 6. Fusion & Degradation Recycling->Receptor

Caption: Hypothetical clathrin-mediated endocytosis pathway for this compound.

The following diagram outlines the general experimental workflow for the quantitative analysis of this compound uptake.

G Start Start: Seed Cells in 24-well Plate Incubate24h Incubate for 24 hours at 37°C Start->Incubate24h AddDye Add this compound Solution Incubate24h->AddDye IncubateTime Incubate for Designated Time Points AddDye->IncubateTime Wash Wash 3x with Ice-Cold PBS IncubateTime->Wash Lyse Lyse Cells with RIPA Buffer Wash->Lyse Centrifuge Centrifuge Lysate Lyse->Centrifuge MeasureFluorescence Measure Fluorescence of Supernatant Centrifuge->MeasureFluorescence BCA Perform BCA Protein Assay on Lysate Centrifuge->BCA Normalize Normalize Fluorescence to Protein Concentration MeasureFluorescence->Normalize BCA->Normalize End End: Quantitative Uptake Data Normalize->End

References

Application Notes and Protocol: Staining Tissue Sections with Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is an anionic triarylmethane dye.[1][2] While extensively used in ophthalmology to assess ocular surface integrity by staining devitalized or damaged epithelial cells[3], its application in standard histology as a tissue stain is less common. However, as an acid dye, it can be effectively utilized as a counterstain to provide contrast to nuclear stains, such as hematoxylin. Acid dyes are anionic and bind to cationic (basic) components in tissue, primarily proteins in the cytoplasm and extracellular matrix.[4][5] The staining intensity of acid dyes is typically enhanced in an acidic environment, which increases the positive charges on tissue proteins.[4]

These application notes provide a comprehensive protocol for the use of this compound as a counterstain for staining paraffin-embedded tissue sections.

Data Presentation

Properties of this compound

PropertyValueReference
C.I. Number44090[6]
CAS Number3087-16-9[2][6]
Molecular FormulaC27H25N2NaO7S2[1][2][6]
Molecular Weight576.62 g/mol [1][2][6]
AppearanceBlue-green powder[1]
SolubilitySoluble in cold water, easily soluble in hot water. Soluble in ethanol (B145695).[1]

Experimental Protocols

Principle of Staining

This compound is an acid dye that carries a net negative charge. In an acidic solution, it binds to positively charged proteins in the cytoplasm and connective tissue, staining them in shades of green. This provides a clear contrast to the blue or purple of the hematoxylin-stained nuclei.

Materials and Reagents

  • This compound (C.I. 44090)

  • Distilled water

  • Glacial acetic acid

  • Harris' Hematoxylin or other suitable nuclear stain

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Graded ethanol series (e.g., 100%, 95%, 70%)

  • Xylene or xylene substitute

  • Permanent mounting medium

  • Paraffin-embedded tissue sections on slides

Equipment

  • Staining jars

  • Microscope

  • Coverslips

  • Fume hood

Solution Preparation

1% this compound Staining Solution

  • This compound: 1 g

  • Distilled water: 99 mL

  • Glacial acetic acid: 1 mL

To prepare, dissolve the this compound powder in distilled water and then add the glacial acetic acid. Mix thoroughly.

Staining Protocol for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer to 100% ethanol for 2 changes of 3 minutes each.

    • Transfer to 95% ethanol for 2 changes of 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.[4]

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

    • Wash in running tap water.

    • "Blue" the sections in Scott's tap water substitute or running tap water.

    • Rinse well with tap water.

  • Counterstaining with this compound:

    • Place slides into the 1% this compound staining solution for 2-5 minutes.[7] The optimal time may vary depending on the tissue type and desired staining intensity.

    • Optional: Briefly rinse with distilled water to remove excess stain.[7]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).[4]

    • Clear in xylene (or substitute) with 2 changes of 5 minutes each.[4]

    • Mount with a permanent mounting medium and apply a coverslip.

Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, and collagen: Shades of green

  • Erythrocytes: Green

Mandatory Visualization

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration_Final Dehydration (Graded Ethanol) Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for staining tissue sections with Hematoxylin and this compound.

References

Application Notes and Protocols: Quantification of Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of cell death is a critical aspect of biological research and drug development. It allows for the assessment of cellular responses to various stimuli, including therapeutic agents, toxins, and pathological conditions. Cell death can occur through distinct mechanisms, primarily categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Understanding the mode of cell death is crucial for elucidating drug mechanisms, evaluating toxicity, and developing novel therapeutic strategies.

Apoptosis is a highly regulated process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. A key event in early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Necrosis , in contrast, is a passive, pathological process resulting from acute cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which can trigger an inflammatory response.

Various methods have been developed to detect and quantify cell death. These assays are based on different cellular changes that occur during the death process, such as alterations in membrane integrity, activation of specific enzymes, and DNA fragmentation.

While a variety of dyes are utilized for assessing cell viability, Acid Green 50 , also known as Lissamine Green B, is not a standard or commonly used reagent for the quantitative analysis of cell death in cultured cells. Its primary application is in ophthalmology for the vital staining of dead and devitalized cells on the ocular surface.[1][2][3][4] Studies have indicated that this compound can be toxic to certain cell types at specific concentrations and that it stains membrane-damaged epithelial cells.[5][6] However, detailed protocols and extensive quantitative data for its use in general cell culture cytotoxicity assays are not well-established.

This document provides detailed protocols and application notes for a widely accepted and robust method for quantifying cell death: the Annexin V and Propidium Iodide (PI) assay . This flow cytometry-based method allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V & Propidium Iodide Assay

This assay is based on the detection of two key events in cell death:

  • Phosphatidylserine (PS) Exposure: In viable cells, PS is exclusively located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to specifically identify apoptotic cells.

  • Plasma Membrane Integrity: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small, as primary necrotic cells rapidly become PI-positive).

Experimental Protocols

Materials
  • Annexin V conjugated to a fluorochrome (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • 1X Annexin V Binding Buffer (typically contains 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Cell culture medium

  • Test compound or stimulus for inducing cell death

  • Control (untreated) cells

  • Flow cytometer

Protocol for Staining Adherent Cells
  • Cell Seeding: Seed cells in a 6-well plate or other suitable culture vessel at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Induction of Apoptosis: Treat the cells with the desired concentration of the test compound or stimulus for the appropriate duration. Include an untreated control group.

  • Harvesting Cells:

    • Carefully collect the culture medium, which may contain detached (and potentially apoptotic or necrotic) cells. Centrifuge at 300 x g for 5 minutes and save the cell pellet.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Be mindful that harsh enzymatic treatment can damage the cell membrane.

    • Combine the detached cells with the cell pellet from the supernatant.

  • Cell Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Staining:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (the volumes may vary depending on the manufacturer's instructions).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Protocol for Staining Suspension Cells
  • Cell Culture and Treatment: Culture suspension cells to the desired density and treat with the test compound or stimulus. Include an untreated control.

  • Harvesting Cells: Transfer the cells from the culture vessel to a centrifuge tube.

  • Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Staining:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

Data Presentation and Analysis

The data obtained from the flow cytometer can be visualized in a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrants are set based on unstained and single-stained controls to delineate the different cell populations.

Table 1: Quantification of Cell Death using Annexin V/PI Staining

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)Total % Apoptotic Cells (Early + Late)
Control (Untreated)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.24.3 ± 1.3
Compound X (10 µM)60.7 ± 4.525.3 ± 3.212.1 ± 2.01.9 ± 0.737.4 ± 5.2
Compound X (50 µM)25.1 ± 3.840.8 ± 5.130.5 ± 4.33.6 ± 1.171.3 ± 9.4
Positive Control (e.g., Staurosporine)10.3 ± 2.555.6 ± 6.332.4 ± 5.81.7 ± 0.688.0 ± 12.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells induce_apoptosis Induce Apoptosis (e.g., with Compound X) seed_cells->induce_apoptosis harvest_cells Harvest Cells induce_apoptosis->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate Incubate at RT (15 min, dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_quantification Quantify Cell Populations flow_cytometry->data_quantification

Fig. 1: Experimental workflow for Annexin V & PI cell death assay.

Fig. 2: Intrinsic apoptosis pathway leading to PS exposure.

References

Application Notes and Protocols: Combining Acid Green 50 with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is a water-soluble anionic dye.[1] While traditionally used in food coloring, ophthalmology for vital staining of the cornea and conjunctiva, and for labeling cells for molecular analysis, its potential as a fluorescent probe in complex biological imaging applications remains an area of active investigation.[1] This document provides detailed application notes and protocols for the hypothetical use of this compound in combination with other fluorescent probes for advanced imaging techniques such as Förster Resonance Energy Transfer (FRET), colocalization studies, and multiplex imaging.

Disclaimer: Detailed fluorescence characterization and specific application protocols for combining this compound with other fluorescent probes are not extensively available in published literature. The following protocols and data are based on the known spectral properties of this compound and established methodologies for other fluorescent dyes with similar spectral characteristics. Researchers should independently validate these protocols and perform thorough spectral characterization of this compound in their specific experimental context.

Spectral Properties of this compound

A thorough understanding of the spectral properties of a fluorescent probe is critical for designing multiplex imaging experiments and selecting appropriate partner probes.

Table 1: Spectral Properties of this compound

PropertyValueSource
Chemical Formula C₂₇H₂₅N₂NaO₇S₂[2]
Molecular Weight 576.62 g/mol [1][3]
Absorption Maximum (λabs) in Water ~632 - 637 nm
Emission Maximum (λem) Not available in search results-
Molar Extinction Coefficient (ε) Not available in search results-
Fluorescence Quantum Yield (Φ) Not available in search results-
Fluorescence Lifetime (τ) Not available in search results-

Note: The lack of publicly available data on the emission spectrum, quantum yield, and fluorescence lifetime of this compound necessitates empirical determination of these parameters before proceeding with advanced imaging applications.

Combining this compound with Other Fluorescent Probes: Key Considerations

The success of combining fluorescent probes hinges on the careful selection of dyes with appropriate spectral overlap and the use of imaging systems capable of distinguishing their signals.

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. For FRET to occur, the emission spectrum of the donor probe must overlap with the excitation spectrum of the acceptor probe.

Given its absorption maximum in the far-red region of the spectrum, this compound could potentially serve as a FRET acceptor. A suitable FRET donor for this compound would need to have an emission maximum that overlaps with this compound's absorption spectrum (~600-640 nm).

Table 2: Potential FRET Donors for this compound (Acceptor)

Potential Donor ProbeExcitation Max (nm)Emission Max (nm)
Cy5~649~670
Alexa Fluor 647~650~668
Atto 647N~647~669

Experimental Protocol: FRET Measurement by Acceptor Photobleaching

This protocol describes a method to determine if FRET occurs between a potential donor and this compound as the acceptor.

  • Sample Preparation:

    • Label your molecules of interest with the chosen donor and this compound.

    • Prepare three samples:

      • Donor only.

      • Acceptor (this compound) only.

      • Donor and Acceptor.

    • Image the samples on a confocal microscope equipped with appropriate lasers and detectors.

  • Image Acquisition:

    • Pre-bleach Image: Acquire an image of the donor and acceptor channels in the double-labeled sample.

    • Acceptor Photobleaching: Select a region of interest (ROI) and use a high-intensity laser line corresponding to the absorption of this compound to photobleach the acceptor.

    • Post-bleach Image: Acquire another image of the donor and acceptor channels.

  • Data Analysis:

    • Measure the fluorescence intensity of the donor in the photobleached ROI before and after bleaching the acceptor.

    • An increase in the donor fluorescence intensity after acceptor photobleaching is indicative of FRET.

    • Calculate FRET efficiency (E) using the formula:

      • E = 1 - (ID_pre / ID_post)

      • Where ID_pre is the donor intensity before bleaching and ID_post is the donor intensity after bleaching.

Logical Workflow for FRET Experiment

FRET_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Prep1 Label molecules with Donor and this compound Prep2 Prepare three samples: - Donor only - Acceptor only - Donor + Acceptor Prep1->Prep2 Img1 Acquire pre-bleach image (Donor and Acceptor channels) Prep2->Img1 Img2 Photobleach this compound in a Region of Interest (ROI) Img1->Img2 Img3 Acquire post-bleach image (Donor and Acceptor channels) Img2->Img3 Ana1 Measure Donor intensity in ROI (pre and post-bleach) Img3->Ana1 Ana2 Calculate FRET efficiency Ana1->Ana2

Caption: Workflow for FRET measurement.

Colocalization Studies

Colocalization analysis is used to determine the spatial overlap between two or more fluorescently labeled molecules within a cell or tissue. To perform colocalization studies with this compound, a second fluorescent probe with a spectrally distinct emission profile is required.

Table 3: Potential Probes for Colocalization with this compound

ProbeExcitation Max (nm)Emission Max (nm)Color Channel
This compound ~635(To be determined)Far-Red
FITC / Alexa Fluor 488~495~519Green
TRITC / Alexa Fluor 555~550~565Red
DAPI~358~461Blue (for nuclear counterstain)

Experimental Protocol: Two-Color Colocalization Imaging

  • Sample Preparation:

    • Label your targets of interest with this compound and a spectrally distinct fluorescent probe (e.g., Alexa Fluor 488).

    • Optionally, include a nuclear counterstain like DAPI.

    • Mount the sample on a microscope slide.

  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope with appropriate filter sets for each fluorophore.

    • Acquire images sequentially for each channel to minimize bleed-through.

    • Ensure that the imaging parameters (laser power, detector gain, pinhole size) are set to avoid saturation and minimize noise.

  • Data Analysis:

    • Merge the individual channel images to create a composite image.

    • Use image analysis software (e.g., ImageJ with the Coloc 2 plugin, or commercial software) to perform quantitative colocalization analysis.

    • Commonly used colocalization coefficients include Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

Signaling Pathway Example: Receptor-Ligand Internalization

Receptor_Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (Labeled with Alexa Fluor 488) Endosome Endosome (Colocalization of Receptor and Ligand) Receptor->Endosome Internalization Ligand Ligand (Labeled with this compound) Ligand->Receptor Binding Multiplex_Staining cluster_cycle1 Staining Cycle 1 (e.g., this compound) cluster_cycle2 Staining Cycle 2 (e.g., Alexa Fluor 555) Start Start: FFPE Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval Primary1 Primary Ab 1 AntigenRetrieval->Primary1 Secondary1 HRP-Secondary Ab Primary1->Secondary1 TSA1 Tyramide-Acid Green 50 Secondary1->TSA1 Strip1 Antibody Stripping TSA1->Strip1 Primary2 Primary Ab 2 Strip1->Primary2 Secondary2 HRP-Secondary Ab Primary2->Secondary2 TSA2 Tyramide-AF555 Secondary2->TSA2 Strip2 Antibody Stripping TSA2->Strip2 Imaging Multispectral Imaging Strip2->Imaging

References

Lissamine Green B: In Vivo Imaging Applications for Cellular and Tissue Integrity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lissamine Green B (LGB) is a synthetically produced, water-soluble organic acid dye predominantly utilized as a vital stain in in vivo imaging to assess the integrity of epithelial tissues, with its primary application being in ophthalmology. Its utility stems from its ability to selectively stain dead or devitalized cells, cells with compromised membrane integrity, and mucus-deficient areas, while not staining healthy, intact cells.[1][2][3] This selective staining provides a high-contrast visualization of tissue damage, making it an invaluable tool in both clinical diagnostics and preclinical research, particularly in the evaluation of ocular surface diseases such as dry eye disease (DED) and keratoconjunctivitis sicca (KCS).[4][5][6]

Compared to other vital dyes like Rose Bengal (RB), Lissamine Green B is noted for its lower toxicity to epithelial cells and causes significantly less irritation upon application, leading to better patient and subject tolerance.[1][3] While both LGB and RB have similar staining patterns for devitalized cells, LGB does not inhibit viral replication in vivo, a notable difference for certain research applications.[3][7] Its application is not limited to simple visualization; quantitative and semi-quantitative grading scales have been developed to standardize the assessment of LGB staining, allowing for the tracking of disease progression and the evaluation of therapeutic efficacy in drug development.[8][9]

The mechanism of LGB staining is understood to be related to the loss of the protective glycocalyx or mucin layer on the epithelial surface, coupled with a compromised cell membrane, which allows the dye to penetrate and stain the cell nucleus and cytoplasm.[1][2] This makes it an excellent marker for generalized cell death and tissue damage rather than an indicator of a specific molecular signaling pathway.

While the vast majority of documented in vivo applications are in ophthalmology, the principle of using LGB to identify damaged epithelial surfaces holds potential for other fields, though such applications are not yet widely established in published research.

Key Applications:

  • Ocular Surface Disease Diagnosis and Monitoring: The most common application is in the diagnosis and management of dry eye disease in humans and animal models (e.g., canine KCS).[6][10] Staining patterns on the conjunctiva and cornea can indicate the severity and location of ocular surface damage.[11][12]

  • Preclinical Drug Efficacy Testing: LGB staining is a key endpoint in clinical and preclinical trials for dry eye therapies, providing a reliable measure of ocular surface health improvement.[13]

  • Assessment of Corneal Wound Healing: It is used to visualize and quantify epithelial defects in corneal abrasion and wound healing models.

  • Evaluation of Medical Device Biocompatibility: Assessing conjunctival staining after contact lens wear can provide insights into the biocompatibility of the lens material and design.[6]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical in vivo studies using Lissamine Green B.

Table 1: Lissamine Green Staining in a Canine Model of Keratoconjunctivitis Sicca (KCS) [8][14]

ParameterSchirmer Tear Test (STT) <15 mm/min (n=21 eyes)Schirmer Tear Test (STT) ≥15 mm/min (n=86 eyes)P-value
Lissamine Green Staining Grade (0-3 scale, mean ± SD) 2.0 ± 0.90.2 ± 0.7< 0.001
Tear Film Breakup Time (TFBUT) (seconds, mean ± SD) 6.5 ± 4.416.1 ± 3.6< 0.001

Table 2: Conjunctival Lissamine Green Staining in a Rabbit Dry Eye Model [15]

Time PointStaining Score (Control Group, mean ± SD)Staining Score (Dry Group, mean ± SD)P-value
Day 0 0.2 ± 0.40.1 ± 0.3> 0.05
Day 3 0.1 ± 0.30.8 ± 0.8< 0.05
Day 7 0.2 ± 0.41.0 ± 1.0< 0.01
Day 14 0.2 ± 0.42.0 ± 1.1< 0.001

Table 3: Quantification of Corneal Epithelial Damage in a Rabbit Model [16]

Treatment GroupArea of Epithelial Damage (%, mean)P-value vs. Iontophoresis Alone
Iontophoresis Alone 4.08%-
Iontophoresis + Microchannels 94.98%< 0.0001

Experimental Protocols

Protocol 1: Assessment of Ocular Surface Damage in a Canine Model of Keratoconjunctivitis Sicca (KCS)

This protocol is adapted from studies evaluating tear film deficiencies in dogs.[8]

1. Materials:

  • Lissamine Green B impregnated sterile strips.

  • Sterile, preservative-free saline.

  • Slit-lamp biomicroscope with a cobalt blue filter and a yellow barrier filter (Wratten #12).

  • Micropipette.

  • Canine subjects.

2. Procedure:

  • Subject Preparation: Gently restrain the dog, ensuring minimal stress.

  • Dye Preparation and Instillation:

    • Moisten the tip of a Lissamine Green B sterile strip with a single drop of sterile saline.

    • Gently pull down the lower eyelid to expose the inferior conjunctival cul-de-sac.

    • Lightly touch the moistened strip to the inside of the lower eyelid (palpebral conjunctiva) for 1-2 seconds, allowing the dye to distribute with the tear film. Avoid touching the cornea.

  • Observation:

    • Wait for 1 to 4 minutes after instillation to allow for optimal staining and to avoid misinterpretation due to excess dye pooling.[9]

    • Examine the ocular surface using a slit-lamp biomicroscope under low to medium illumination. A red filter can enhance the visualization of the green stain.[3]

    • Systematically evaluate the temporal and nasal bulbar conjunctiva and the cornea.

  • Scoring and Quantification:

    • Grade the intensity and area of staining using a standardized grading scale (e.g., a 0-3 scale where 0 = no staining, 1 = mild punctate staining, 2 = moderate punctate staining, and 3 = severe, coalescent staining).[8]

    • Record the scores for each region of the ocular surface separately.

    • Correlate the Lissamine Green staining scores with other diagnostic tests such as the Schirmer Tear Test (STT) and Tear Film Breakup Time (TFBUT).

Protocol 2: Quantification of Corneal Epithelial Wounding in a Rabbit Model

This protocol is based on studies assessing corneal epithelial damage.[16]

1. Materials:

  • 1% Lissamine Green B solution in sterile, preservative-free saline.

  • Calibrated micropipette (10-20 µL).

  • Surgical microscope or a stereomicroscope with a digital camera.

  • Image analysis software (e.g., ImageJ, QuPath).

  • Anesthetized rabbit subjects with induced corneal epithelial wounds.

2. Procedure:

  • Anesthesia and Wound Creation: Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol. Create a standardized corneal epithelial wound.

  • Dye Instillation:

    • Gently open the eyelids of the anesthetized rabbit.

    • Instill a calibrated volume (e.g., 10 µL) of 1% Lissamine Green B solution into the conjunctival sac.[3]

    • Allow the dye to distribute across the ocular surface for 1 minute.

    • Gently rinse the ocular surface with sterile saline to remove excess dye.

  • Imaging:

    • Position the rabbit's head under the microscope.

    • Capture high-resolution digital images of the cornea, ensuring the entire wound area is in focus.

  • Quantification:

    • Import the captured images into the image analysis software.

    • Calibrate the software using a scale bar from a captured image of a micrometer.

    • Use the software's tools to measure the total area of the cornea and the area of Lissamine Green staining (representing the epithelial defect).

    • Calculate the percentage of the corneal surface area that is damaged: (Stained Area / Total Corneal Area) * 100.

Visualizations

Staining_Mechanism cluster_0 Healthy Epithelial Cell cluster_1 Damaged Epithelial Cell Healthy_Cell Intact Cell Membrane Glycocalyx/Mucin Layer LGB_Healthy LGB LGB_Healthy->Healthy_Cell No Staining Damaged_Cell Compromised Cell Membrane Lost Glycocalyx/Mucin Layer LGB_Damaged LGB LGB_Damaged->Damaged_Cell Staining Occurs

Caption: Mechanism of Lissamine Green B Staining.

Experimental_Workflow_Ocular_Staining start Animal Model (e.g., Rabbit, Canine) dye_prep Prepare LGB (1% Solution or Wet Strip) start->dye_prep instillation Instill Dye into Conjunctival Sac dye_prep->instillation wait Wait 1-4 Minutes (Optimal Staining) instillation->wait imaging Image Ocular Surface (Slit Lamp / Microscope) wait->imaging analysis Quantify Staining (Grading Scale / Image Analysis) imaging->analysis end Data Interpretation analysis->end

Caption: General workflow for in vivo ocular imaging with LGB.

References

Troubleshooting & Optimization

Troubleshooting uneven staining with Lissamine Green B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lissamine Green B (LGB) in their experiments.

Troubleshooting Uneven Staining

Uneven or inconsistent staining is a common issue that can compromise the interpretation of experimental results. This guide provides a systematic approach to identifying and resolving the root causes of patchy or variable Lissamine Green B staining.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting uneven Lissamine Green B staining.

TroubleshootingWorkflow cluster_prep Preparation & Application cluster_protocol Staining Protocol cluster_sample Sample Integrity cluster_analysis Observation & Analysis start Start: Uneven Staining Observed dye_prep Check Dye Preparation (Concentration, Freshness) start->dye_prep application_tech Review Application Technique (Volume, Method) dye_prep->application_tech incubation Verify Incubation Time application_tech->incubation washing Assess Washing Steps (Gentleness, Buffer) incubation->washing cell_health Evaluate Cell Health & Confluency (for in vitro assays) washing->cell_health surface_integrity Examine Ocular Surface Integrity (for in vivo studies) washing->surface_integrity observation_time Standardize Observation Time cell_health->observation_time surface_integrity->observation_time visualization Optimize Visualization (e.g., Filters, Illumination) observation_time->visualization end Achieve Consistent Staining visualization->end

Caption: A logical workflow for troubleshooting uneven Lissamine Green B staining.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of Lissamine Green B staining?

A1: Lissamine Green B is a vital dye that selectively stains dead and devitalized cells, as well as mucus strands.[1][2][3] It is believed to stain cells with damaged cell membranes and areas with disrupted intercellular junctions.[4] Healthy, proliferating cells with intact membranes are not stained by Lissamine Green B.[5][6]

Q2: What are the primary applications of Lissamine Green B?

A2: Lissamine Green B is widely used in ophthalmology to assess the health of the ocular surface, particularly in diagnosing and monitoring dry eye disease.[7][8] It is also utilized in research for assessing cell viability in vitro, for staining tissues and cells for histological and cytological examination, and in microbiology.[1]

Q3: How does Lissamine Green B compare to Rose Bengal and Fluorescein?

A3: Lissamine Green B and Rose Bengal have similar staining profiles, staining dead and devitalized cells. However, Lissamine Green B is generally better tolerated by patients as it causes less stinging and irritation.[3][5] Fluorescein, on the other hand, is used to assess tear film break-up time and stains areas where corneal lining cells have been lost.[3] For conjunctival staining, Lissamine Green B and Rose Bengal provide better contrast than fluorescein.[2]

Protocol-Specific Questions

Q4: I am observing patchy and inconsistent staining. What are the likely causes?

A4: Patchy or inconsistent staining can result from several factors:

  • Improper Dye Application: The volume of the dye and the application method are critical. Inconsistent application can lead to variable staining.

  • Incorrect Observation Timing: The intensity of Lissamine Green B staining can fade over time, so it's crucial to observe the staining within a standardized window.[9]

  • Variable Cell Health (In Vitro): For cell culture experiments, variations in cell viability or membrane integrity across the sample will result in uneven staining.

  • Inadequate Washing: Residual dye that is not properly washed away can lead to background staining and obscure specific signals.

Q5: What is the optimal concentration and volume of Lissamine Green B for staining?

A5: For ocular surface staining, a 1% solution of Lissamine Green B is commonly used.[5] Studies have shown that a volume of 10 μl provides a good balance between adequate staining and avoiding overflow.[9] While 5 μl can be effective, it may lead to more variability, and 20 μl often results in excess dye and spillage.[9]

ParameterRecommended ValueNotes
Concentration 1%Commonly used for ocular surface staining.[5]
Optimal Volume 10 µlProvides a good balance of staining and minimal overflow.[9]
Low Volume 5 µlMay result in higher variability.[9]
High Volume 20 µlOften leads to overflow and facial skin staining.[9]

Q6: When is the best time to observe the staining after application?

A6: The optimal time to evaluate Lissamine Green B staining is between 1 and 4 minutes after instillation.[9] For some applications, immediate observation after application is recommended to capture the maximum staining intensity before it begins to fade.[10] The degree of fading can vary, so consistency in observation time is key for reproducible results.[9]

Observation TimeRecommendationRationale
General Window 1 to 4 minutesAllows for full development of the staining pattern without significant fading.[9]
Immediate Immediately after applicationRecommended to observe the greatest extent of staining before fading begins.[10]
In Vitro Staining Questions

Q7: Can I use Lissamine Green B for cell viability assays in a 96-well plate?

A7: Yes, Lissamine Green B can be used for in vitro cell viability assays. Since it only stains cells with compromised membranes, it can be used to differentiate between live and dead cells. However, it's important to optimize the protocol for your specific cell type and experimental conditions, including dye concentration, incubation time, and washing steps. One study noted that Lissamine Green B was toxic to Vero cells in a dose-dependent manner based on a ¹⁴C-amino acid uptake assay, but not by a qualitative cell viability assay.[11][12]

Q8: My healthy control cells in culture are showing some staining. What could be the cause?

A8: Staining of healthy control cells can be due to several factors:

  • Mechanical Stress: Vigorous washing or pipetting can damage cell membranes, leading to dye uptake.

  • Inappropriate Buffer/Media: The composition of the buffer or media could potentially affect cell membrane integrity.

  • High Dye Concentration or Prolonged Incubation: Excessive dye concentration or extended exposure can lead to non-specific binding or toxicity.

  • Cell Confluency: Over-confluent or very sparse cultures may have a higher population of non-viable cells.

Visualization and Analysis Questions

Q9: How can I enhance the visibility of Lissamine Green B staining?

A9: To improve the visualization of Lissamine Green B staining:

  • Use a Red Filter: Viewing the sample through a red barrier filter can significantly enhance the contrast of the green stain, making it appear darker and easier to see.[9]

  • Adjust Illumination: Use low to moderate intensity white light. High illumination can bleach the stain and reduce its visibility.[7]

Experimental Protocols

Protocol 1: Ocular Surface Staining with Lissamine Green B Solution

This protocol is adapted from clinical studies for the assessment of the ocular surface.

Materials:

  • 1% sterile, preservative-free Lissamine Green B solution

  • Micropipette

  • Slit lamp with a red barrier filter (optional, but recommended)

Procedure:

  • Using a micropipette, instill 10 µl of 1% Lissamine Green B solution into the superior bulbar conjunctiva.

  • Instruct the subject to blink a few times to distribute the dye.

  • Wait for 1 to 4 minutes before examination.

  • Using a slit lamp with low to moderate white light, examine the conjunctiva and cornea for green staining.

  • If available, use a red barrier filter to enhance the contrast of the stain.

  • Grade the staining according to a standardized grading scale (e.g., Oxford Grading Scheme).

Protocol 2: Preparation of 1% Lissamine Green B Solution from Strips

This protocol provides a method for creating a consistent 1% solution from commercially available strips.

Materials:

  • Lissamine Green B impregnated paper strip

  • Sterile 1.5mL microcentrifuge tube

  • Sterile saline solution

  • Sterile transfer pipette

Procedure:

  • Aseptically remove the paper tip of the Lissamine Green B strip and place it into a sterile 1.5mL microcentrifuge tube.

  • Add two drops of sterile saline solution to the tube. This will dilute the dye to approximately a 1% solution.

  • Gently mix the contents.

  • Use a sterile transfer pipette to draw up the solution for instillation.

In Vitro Cell Viability Staining Workflow

The following diagram illustrates a general workflow for assessing cell viability using Lissamine Green B in a cell culture experiment.

CellViabilityWorkflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_culture Culture cells to desired confluency treatment Apply experimental treatment cell_culture->treatment wash1 Wash cells gently with PBS treatment->wash1 add_lgb Incubate with Lissamine Green B solution wash1->add_lgb wash2 Wash to remove excess dye add_lgb->wash2 image_acquisition Image acquisition using bright-field microscopy wash2->image_acquisition quantification Quantify number of stained (dead) cells image_acquisition->quantification end Determine Cell Viability quantification->end

Caption: A general workflow for in vitro cell viability assessment using Lissamine Green B.

References

Technical Support Center: Preventing Photobleaching of Acid Green 50 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Acid Green 50 in their microscopy experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, resulting in the loss of its ability to fluoresce. This phenomenon occurs when the dye molecule is exposed to high-intensity excitation light. The energy from the light can induce chemical alterations in the fluorophore, rendering it permanently non-fluorescent. This process is a common challenge in fluorescence microscopy, especially during time-lapse imaging or when observing weakly fluorescent samples.[1][2] The underlying mechanism often involves the fluorophore entering a highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and degrade the dye molecule.[1]

Q2: How susceptible is this compound to photobleaching compared to other green dyes?

A2: this compound belongs to the triphenylmethane (B1682552) class of dyes. While direct quantitative photostability data for this compound in microscopy applications is limited in the available literature, triphenylmethane dyes are generally known to be more prone to photobleaching than other classes of fluorophores like cyanine (B1664457) dyes or Alexa Fluor dyes. For instance, studies comparing fluorescein (B123965) (a xanthene dye with some structural similarities) to rhodamine and cyanine dyes have shown that fluorescein photobleaches more rapidly. Given its chemical structure, it is reasonable to expect this compound to have moderate photostability, making photobleaching a significant consideration during imaging.

Q3: What are antifade reagents and how can they help prevent this compound photobleaching?

A3: Antifade reagents are chemical compounds added to the mounting medium of a microscopy sample to reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are a major cause of fluorophore degradation.[3] Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). By neutralizing these damaging molecules, antifade reagents can significantly extend the fluorescent signal of dyes like this compound.

Q4: Are there alternatives to this compound with better photostability for live-cell imaging?

A4: Yes, for demanding applications like long-term live-cell imaging or super-resolution microscopy, several classes of green-emitting fluorophores offer superior photostability compared to traditional dyes. These include:

  • Alexa Fluor Dyes: Alexa Fluor 488 is a widely used green fluorophore known for its exceptional brightness and photostability.

  • Cyanine Dyes (e.g., Cy2): While generally more stable than fluorescein-based dyes, their stability can vary.

  • BODIPY Dyes: These dyes are known for their sharp emission spectra and good photostability.

  • Genetically Encoded Fluorophores: Green Fluorescent Protein (GFP) and its variants (e.g., EGFP) are widely used for live-cell imaging, though their photostability can vary.

When choosing an alternative, it is crucial to consider factors such as brightness, pH sensitivity, and compatibility with your experimental setup in addition to photostability.[4][5]

Troubleshooting Guide

This guide addresses common issues related to this compound photobleaching during microscopy.

Problem: Rapid loss of fluorescence signal during image acquisition.

Initial Troubleshooting Steps:

  • Reduce Excitation Light Intensity: This is the most direct way to decrease the rate of photobleaching. Lower the laser power or use neutral density (ND) filters to attenuate the excitation light to the minimum level required for a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Reduce the camera exposure time to the shortest duration that still provides a clear image. For time-lapse experiments, increase the interval between image acquisitions.

  • Use an Antifade Reagent: If you are not already using one, incorporating an antifade reagent into your mounting medium is highly recommended. See the "Experimental Protocols" section for recipes for common antifade solutions.

  • Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral properties of this compound to maximize signal detection efficiency, which can allow for the use of lower excitation power.

Advanced Troubleshooting:

  • Consider Oxygen Scavenging Systems: For live-cell imaging or particularly sensitive experiments, an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can be used to remove dissolved oxygen from the imaging medium, thereby reducing the formation of damaging reactive oxygen species.

  • Evaluate Alternative Fluorophores: If photobleaching of this compound remains a limiting factor, consider switching to a more photostable green fluorophore suitable for your application (see FAQ Q4).

Problem: Weak initial fluorescence signal.

While not directly a photobleaching issue, a weak initial signal can exacerbate the perceived effects of photobleaching.

Troubleshooting Steps:

  • Check Staining Protocol: Ensure that the concentration of this compound and the incubation time are optimized for your sample.

  • Verify Filter Compatibility: Confirm that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound.

  • Optimize Imaging Parameters: Increase the camera gain or use a more sensitive detector. However, be mindful that increasing gain can also amplify noise.

Data Presentation

Fluorophore ClassTypical PhotostabilityNotes
Triphenylmethane Dyes (e.g., this compound) ModerateGenerally more susceptible to photobleaching than newer generation dyes.
Xanthene Dyes (e.g., Fluorescein) Low to ModerateProne to pH-dependent fluorescence and photobleaching.
Cyanine Dyes (e.g., Cy2) Moderate to HighPhotostability can vary within the class.
BODIPY Dyes HighGenerally photostable with sharp emission peaks.
Alexa Fluor Dyes (e.g., Alexa Fluor 488) Very HighEngineered for superior brightness and photostability.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple method for preparing a commonly used antifade mounting medium.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (B35011)

  • 10x Phosphate-Buffered Saline (PBS)

  • Distilled water

Procedure:

  • Prepare a 1 M stock solution of NPG in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • In a light-protected container, mix 9 parts glycerol with 1 part 10x PBS.

  • While stirring, slowly add the NPG stock solution to the glycerol/PBS mixture to achieve a final NPG concentration of 0.1 M.

  • Adjust the pH to 7.4 with NaOH or HCl if necessary.

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

PPD is a highly effective antifade reagent, but it is toxic and should be handled with care.

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate buffer (pH ~9.0)

Procedure:

  • Dissolve PPD in PBS to a final concentration of 0.1%. This may require gentle warming.

  • In a separate container, mix 9 parts glycerol with 1 part PBS.

  • Slowly add the PPD/PBS solution to the glycerol/PBS mixture while stirring.

  • Adjust the pH of the final solution to ~8.0 using the sodium bicarbonate buffer.

  • Store in airtight, light-protected aliquots at -20°C. The solution should be discarded if it turns brown.

Protocol 3: Workflow for Quantifying Photobleaching Rate

This protocol outlines a general procedure for measuring the photobleaching rate of a fluorophore in your experimental setup.

Objective: To determine the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Workflow:

Photobleaching_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Prep_Sample Prepare fluorescently labeled sample Mount_Sample Mount sample on microscope slide Prep_Sample->Mount_Sample Find_ROI Select a region of interest (ROI) Mount_Sample->Find_ROI Set_Params Set imaging parameters (laser power, exposure time) Find_ROI->Set_Params Acquire_Series Acquire a time-lapse image series with continuous illumination Set_Params->Acquire_Series Measure_Intensity Measure mean fluorescence intensity in ROI for each time point Acquire_Series->Measure_Intensity Normalize_Data Normalize intensity to the initial time point Measure_Intensity->Normalize_Data Plot_Data Plot normalized intensity vs. time Normalize_Data->Plot_Data Fit_Curve Fit an exponential decay curve to the data Plot_Data->Fit_Curve Calculate_Halflife Calculate photobleaching half-life (t½) Fit_Curve->Calculate_Halflife

Figure 1. Experimental workflow for quantifying fluorophore photostability.

Visualizations

Signaling Pathway of Photobleaching

The following diagram illustrates the key molecular events leading to photobleaching.

photobleaching_pathway S0 Ground State (S₀) Fluorophore S1 Excited Singlet State (S₁) (Fluorescence) S0->S1 Excitation Light Bleached Photobleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) (Reactive) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Bleached Photochemical Reaction ROS->S0 Oxidative Damage Antifade Antifade Reagent Antifade->ROS Scavenges

Figure 2. Simplified signaling pathway of fluorophore photobleaching.

This diagram illustrates that upon excitation, a fluorophore transitions to an excited singlet state, from which it can either emit fluorescence or undergo intersystem crossing to a reactive triplet state. This triplet state can react with molecular oxygen to produce damaging reactive oxygen species (ROS), leading to the irreversible bleaching of the fluorophore. Antifade reagents can mitigate this by scavenging ROS.

Logical Workflow for Troubleshooting Photobleaching

The following flowchart provides a step-by-step guide to troubleshooting photobleaching issues.

troubleshooting_workflow decision decision action action stop stop start Start: Rapid Signal Fading decision1 decision1 start->decision1 Is excitation light minimized? action1 Reduce laser power/ Use ND filters decision1->action1 No decision2 Is exposure time minimized? decision1->decision2 Yes action1->decision2 action2 Decrease camera exposure/ Increase imaging interval decision2->action2 No decision3 Using an antifade reagent? decision2->decision3 Yes action2->decision3 action3 Add antifade reagent to mounting medium decision3->action3 No decision4 Is photobleaching still an issue? decision3->decision4 Yes action3->decision4 action4 Consider oxygen scavenging system for live cells decision4->action4 Yes stop_resolved Problem Resolved decision4->stop_resolved No decision5 Is performance still inadequate? action4->decision5 decision5->stop_resolved No action5 Evaluate more photostable alternative fluorophores decision5->action5 Yes stop_consider Consider Alternative Dye action5->stop_consider

Figure 3. Troubleshooting workflow for photobleaching in microscopy.

References

Technical Support Center: Optimizing Acid Green 50 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation time and other parameters for Acid Green 50 staining in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

This compound, also known as Lissamine Green B, is an anionic dye used for vital staining.[1] In cell-based assays, its primary application is to identify and quantify cells with compromised plasma membrane integrity, which is a key indicator of cell death or cytotoxicity.[2][3] Healthy cells with intact membranes exclude the dye, while cells with damaged membranes allow the dye to enter and stain intracellular components.

Q2: What is the underlying mechanism of this compound staining?

As an acid dye, this compound is anionic (negatively charged).[4] It is believed to stain cells with compromised membrane integrity by entering the cell and binding to positively charged intracellular components, such as proteins.[4] The compromised membrane loses its ability to regulate the passage of molecules, allowing the negatively charged dye to enter and interact with the cationic sites within the cell.

Q3: What is a typical starting point for incubation time with this compound?

Specific incubation times for in vitro cell-based cytotoxicity assays are not well-documented in the readily available literature. However, based on its application in ophthalmology and general principles of vital staining, a starting point for optimization could be a short incubation period. For ocular surface staining, readings are often taken between 2 to 4 minutes after application, as the staining intensity can fade over time.[5] For cell culture applications, a time-course experiment is highly recommended, starting with shorter incubation times (e.g., 5-15 minutes) and extending to longer durations to determine the optimal window for achieving a stable and measurable signal.

Q4: Is this compound toxic to cells?

While generally used as a vital stain, like many fluorescent dyes, this compound can exhibit some level of cytotoxicity, especially at high concentrations and with prolonged exposure.[6] It is crucial to use the lowest effective concentration and the shortest incubation time necessary to achieve adequate staining, particularly for live-cell imaging experiments where maintaining cell health is critical.

Troubleshooting Guide

Weak or No Staining
Potential Cause Suggested Solution
Insufficient Incubation Time The dye has not had enough time to penetrate membrane-compromised cells. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period for your specific cell type and experimental conditions.
Low Dye Concentration The concentration of this compound is too low for the cell density or specific cell line. Titrate the dye concentration to find the optimal signal-to-noise ratio. A typical starting point for optimization could be in the low micromolar range, but this needs to be determined empirically.
Suboptimal pH of Staining Solution The pH of the staining solution can affect the charge of both the dye and cellular components, influencing binding affinity.[4] Ensure the pH of your staining buffer is within a physiological range (e.g., pH 7.2-7.4) unless otherwise optimized.
Few Dead or Dying Cells If the treatment is not cytotoxic, there will be a low number of membrane-compromised cells to stain. Include positive controls (e.g., treatment with a known cytotoxic agent like digitonin (B1670571) or ethanol) to ensure the staining procedure is working correctly.
Incorrect Filter Sets (for fluorescence reading) If using a fluorescence plate reader or microscope, ensure the excitation and emission wavelengths are appropriate for this compound.
High Background Staining
Potential Cause Suggested Solution
Excessive Dye Concentration Using too much dye can lead to non-specific binding and high background signal. Reduce the dye concentration based on your titration experiments.
Prolonged Incubation Time Extended incubation can lead to increased non-specific uptake of the dye, even by healthy cells. Shorten the incubation time to the minimum required for optimal staining of target cells.
Inadequate Washing Residual, unbound dye in the medium or on the well surface can contribute to high background. After incubation, gently wash the cells 2-3 times with a fresh, pre-warmed buffer (e.g., PBS) to remove unbound dye.
Cell Clumping or Overgrowth Dense cell clusters can trap the dye, leading to areas of high, non-specific staining. Ensure even cell seeding to achieve a uniform monolayer and avoid over-confluency.
Inconsistent or Variable Results
Potential Cause Suggested Solution
Variable Incubation Times Inconsistent timing between wells or plates can lead to variability in staining intensity. Use a multichannel pipette and a standardized workflow to ensure consistent incubation times for all samples.
Temperature Fluctuations Staining kinetics can be temperature-dependent. Perform incubations in a temperature-controlled environment (e.g., a 37°C incubator) for consistency.
Photobleaching If acquiring images via fluorescence microscopy, excessive exposure to excitation light can cause the signal to fade. Minimize exposure time and use an anti-fade mounting medium if applicable.
Cell Health and Passage Number The physiological state of the cells can affect membrane integrity and dye uptake. Use cells of a consistent passage number and ensure they are healthy and in the exponential growth phase before starting the experiment.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time in a Cytotoxicity Assay

This protocol outlines a general procedure for determining the optimal incubation time for this compound in a 96-well plate format for a cytotoxicity assay.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • Cell culture medium (appropriate for your cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear-bottom black plates (for fluorescence reading) or clear plates (for colorimetric reading)

  • Positive control cytotoxic agent (e.g., Digitonin, Triton™ X-100, or Ethanol)

  • Negative control (vehicle, e.g., DMSO)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence) or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment:

    • Once cells have reached the desired confluency, treat them with your test compounds, a positive control, and a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Preparation of Staining Solution:

    • Prepare a working solution of this compound in pre-warmed cell culture medium or PBS. The optimal concentration should be determined from a separate titration experiment (a good starting range to test is 1-50 µg/mL).

  • Time-Course Staining:

    • After the compound treatment period, carefully remove the culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to each well.

    • Incubate the plate at 37°C and 5% CO₂.

    • Measure the signal (absorbance or fluorescence) at various time points (e.g., 5, 15, 30, 45, and 60 minutes) using a plate reader. If using a microscope, capture images at these time points.

  • Data Analysis:

    • For each time point, subtract the background signal (wells with no cells).

    • Plot the signal intensity versus incubation time for your positive and negative controls.

    • The optimal incubation time is the point at which the signal from the positive control is maximal and stable, while the signal from the negative control remains low, providing the best signal-to-noise ratio.

Visualizations

Staining_Mechanism cluster_0 Healthy Cell cluster_1 Damaged Cell HealthyCell Intact Plasma Membrane Cytoplasm AG50_out This compound AG50_out->HealthyCell Excluded DamagedCell Compromised Plasma Membrane Cytoplasm AG50_in This compound AG50_in->DamagedCell Enters & Stains

Caption: Mechanism of this compound vital staining.

Assay_Optimization_Workflow start Start: Cell Seeding treatment Compound Treatment (including positive/negative controls) start->treatment prep_stain Prepare this compound Working Solution treatment->prep_stain staining Add Staining Solution to Cells prep_stain->staining incubation Incubate for a Range of Time Points (e.g., 5, 15, 30, 45, 60 min) staining->incubation measurement Measure Signal (Absorbance/Fluorescence) incubation->measurement analysis Analyze Data: Plot Signal vs. Time measurement->analysis decision Determine Optimal Incubation Time (Max Signal-to-Noise Ratio) analysis->decision end End: Optimized Protocol decision->end

Caption: Workflow for optimizing incubation time.

References

Common artifacts in Lissamine Green staining and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Lissamine Green (LG) staining experiments for ocular surface evaluation.

Frequently Asked Questions (FAQs)

Q1: What is Lissamine Green staining used for in ocular research?

A1: Lissamine Green is a vital dye used to assess the health and integrity of the ocular surface.[1] It selectively stains dead and degenerated cells, as well as mucus strands, making it a valuable tool for diagnosing and monitoring conditions such as dry eye disease, conjunctival defects, and inflammation.[2][3] Unlike Rose Bengal, another vital dye, Lissamine Green is generally better tolerated by patients due to its lower toxicity and reduced stinging sensation upon instillation.[1][4][5]

Q2: What are the key differences between Lissamine Green and Fluorescein staining?

A2: Lissamine Green and Fluorescein are both used in ocular surface assessment, but they stain different things. Fluorescein primarily stains areas of epithelial cell loss or defects in the cornea, highlighting gaps between cells.[4] In contrast, Lissamine Green stains devitalized or damaged cells on both the cornea and conjunctiva that have a compromised mucin layer.[2][6] Therefore, Lissamine Green is considered superior for evaluating conjunctival staining, which is often an early indicator of ocular surface disease.[1][4]

Q3: When is the optimal time to observe and grade Lissamine Green staining after instillation?

A3: The optimal window for observing Lissamine Green staining is between one and four minutes after instillation.[7] Observing too early may lead to confounding results due to pooling of the dye, while waiting too long can result in the stain fading, potentially underestimating the extent of ocular surface damage.[3][7][8] For the most accurate assessment of bulbar conjunctival staining, it is recommended to view the ocular surface immediately after application.[8]

Q4: Can Lissamine Green staining be quantified?

A4: Yes, Lissamine Green staining is typically quantified using standardized grading scales, such as the Oxford Grading Scheme.[6][7] These scales provide a semi-quantitative assessment of the staining pattern and severity. Additionally, researchers have explored digital methods for a more objective quantification of LG conjunctival staining.[3]

Troubleshooting Guides

Issue 1: Patchy or Inconsistent Staining

Problem: The Lissamine Green staining on the conjunctiva appears uneven, patchy, or varies significantly between subjects, leading to unreliable results.

Cause: This is often due to improper dye application, incorrect dye concentration, or inconsistent observation timing.

Solution:

  • Standardize Dye Preparation and Instillation:

    • From Strips: Moisten the tip of a sterile Lissamine Green strip with a single drop of preservative-free sterile saline.[9] Ensure the entire drop is absorbed by the strip for at least 5 seconds to elute the dye.[10]

    • Liquid Dye: For greater precision, use a micropipette to instill a controlled volume.[11] A volume of 10 µl of 1% Lissamine Green solution is often recommended for optimal staining without overflow.[6][12]

  • Proper Instillation Technique: Gently apply the moistened strip or instill the liquid dye into the superior bulbar conjunctiva, allowing it to spread downwards with blinking.[2][13] Avoid direct contact with the cornea to prevent iatrogenic staining.[9]

  • Consistent Observation Time: Adhere to a strict observation window of 1 to 4 minutes post-instillation for all subjects.[7]

Issue 2: Faint or Difficult-to-Visualize Staining

Problem: The Lissamine Green staining is faint and difficult to discern, especially on the cornea.

Cause: Insufficient dye concentration, high illumination, or lack of contrast enhancement can make the staining difficult to see.

Solution:

  • Optimize Dye Concentration: If using strips, ensure adequate wetting to elute a sufficient amount of dye. Some studies suggest that commercially available strips may not always provide enough concentration for prominent conjunctival staining.[5]

  • Adjust Slit Lamp Illumination: Use a low to moderate intensity white light. High illumination can "bleach out" the appearance of the green stain, making it less visible.[3][14]

  • Utilize a Red Barrier Filter: Viewing the ocular surface through a red barrier filter on the slit lamp significantly enhances the contrast of the Lissamine Green stain, making it appear darker and easier to identify, particularly on the cornea.[6][7][14]

Issue 3: Dye Overflow and Staining of Eyelids and Skin

Problem: Excess Lissamine Green dye spills over the eyelid margin, staining the surrounding skin and potentially interfering with the interpretation of conjunctival staining.

Cause: Instillation of an excessive volume of dye.

Solution:

  • Control the Instilled Volume: Avoid using an overly saturated strip. When using liquid dye, a volume of 20 µl can lead to overflow.[6][12] The recommended volume is 10 µl of 1% Lissamine Green to achieve accurate and consistent staining without spillage.[6][12]

  • Careful Application: Gently touch the moistened strip to the conjunctiva rather than pressing it, which can release too much dye at once.

Data Presentation

Table 1: Impact of Instilled Volume on Lissamine Green Staining Outcomes

Instilled Volume (1% LG)Staining Score AccuracyInter-Observer ReliabilityOverflow/Skin StainingResearcher Preference
5 µlVariable[7]Lower[6]MinimalNot Preferred
10 µl Good[6][12] High[6][12] Minimal[6][12] Preferred[6][12]
20 µlGood[6][7][12]High[7]Frequent[6][12]Not Preferred due to overflow[6][12]

Experimental Protocols

Protocol 1: Lissamine Green Staining using Sterile Strips
  • Preparation:

    • Use a sterile, single-use Lissamine Green strip (1.5 mg).

    • Add one drop of sterile, preservative-free saline to the dye-impregnated tip of the strip.

    • Allow the strip to absorb the saline for at least 5 seconds.[15]

  • Instillation:

    • Instruct the subject to look up.

    • Gently pull down the lower eyelid.

    • Lightly touch the moistened tip of the strip to the inferior or temporal bulbar conjunctiva.[9] Avoid touching the cornea.

  • Distribution:

    • Ask the subject to blink several times to ensure even distribution of the dye across the ocular surface.[9]

  • Observation:

    • Wait for 1 to 4 minutes before examination.[7]

    • Examine the cornea and conjunctiva using a slit-lamp biomicroscope with low to moderate white light.

    • The use of a red barrier filter is recommended to enhance contrast.[14]

  • Grading:

    • Grade the staining pattern and severity according to a standardized scale (e.g., Oxford Grading Scheme).

Protocol 2: Lissamine Green Staining using a Liquid Solution
  • Preparation:

    • Prepare a 1% sterile, preservative-free Lissamine Green solution. A method involves placing the paper tip of a Lissamine Green strip into a microcentrifuge tube and adding two drops of saline to create a 1% solution.[11]

  • Instillation:

    • Using a calibrated micropipette, draw 10 µl of the 1% Lissamine Green solution.

    • Instruct the subject to look up.

    • Gently pull down the lower eyelid.

    • Instill the 10 µl of dye into the superior bulbar conjunctiva.[14]

  • Distribution:

    • Instruct the subject to blink a few times to distribute the dye.

  • Observation:

    • Wait for 1 to 4 minutes before examination.

    • Use a slit-lamp with low to moderate white light and a red barrier filter for enhanced visualization.

  • Grading:

    • Assess and grade the staining using a standardized grading scale.

Visualizations

LissamineGreen_Workflow cluster_prep Preparation cluster_instill Instillation cluster_observe Observation cluster_grade Grading prep_strip Moisten LG Strip with Saline instill_strip Apply Strip to Bulbar Conjunctiva prep_strip->instill_strip prep_liquid Prepare 1% LG Solution instill_liquid Instill 10µl with Micropipette prep_liquid->instill_liquid blink Patient Blinks to Distribute instill_strip->blink instill_liquid->blink wait Wait 1-4 Minutes blink->wait examine Examine with Slit Lamp (Low Light + Red Filter) wait->examine grade Grade Staining (e.g., Oxford Scale) examine->grade

Caption: Standard experimental workflow for Lissamine Green staining.

Troubleshooting_Artifacts cluster_issues Common Artifacts cluster_solutions Solutions start Staining Artifact Observed patchy Patchy/ Inconsistent start->patchy faint Faint/ Hard to See start->faint overflow Overflow/ Skin Staining start->overflow sol_patchy Standardize Dye Prep & Instillation Technique patchy->sol_patchy sol_faint Use Red Filter & Low Illumination faint->sol_faint sol_overflow Control Volume (10µl Recommended) overflow->sol_overflow

Caption: Troubleshooting guide for common Lissamine Green staining artifacts.

References

Improving the signal-to-noise ratio of Acid Green 50 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of Acid Green 50 fluorescence in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound, providing step-by-step solutions to enhance your fluorescence signal.

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common challenge. This guide will help you systematically identify and resolve the potential causes.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Verify the pH of your buffer. For many fluorescent dyes, fluorescence intensity is pH-dependent. While specific data for this compound is limited, many sulfonated dyes exhibit optimal fluorescence in a neutral to slightly basic pH range (pH 7.0-8.5).An adjusted pH within the optimal range should lead to a significant increase in fluorescence intensity.
Incorrect Excitation/Emission Wavelengths Confirm that your instrument's excitation and emission wavelengths are set correctly for this compound. The maximum absorption in water is reported to be between 633 nm and 637 nm. The emission maximum is expected to be at a longer wavelength.Correctly set wavelengths will maximize the captured fluorescence emission, leading to a stronger signal.
Low Dye Concentration The concentration of this compound may be too low for detection. Prepare a fresh, slightly more concentrated solution and repeat the measurement.An increased dye concentration should result in a stronger signal, provided it does not lead to concentration quenching.
Photobleaching Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light. Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade reagent if applicable.Minimizing light exposure will preserve the fluorescent signal for a longer duration, improving the signal-to-noise ratio.
Fluorescence Quenching Certain substances in your sample or buffer can quench fluorescence. Common quenchers include halide ions (I⁻, Br⁻, Cl⁻), heavy atoms, and some organic molecules. If possible, purify your sample or use a different buffer system.Removal of quenching agents will result in a significant increase in fluorescence intensity.
Solvent Effects The fluorescence quantum yield of triarylmethane dyes like this compound can be highly dependent on the solvent viscosity. In less viscous solvents, non-radiative decay pathways are more prevalent, leading to lower fluorescence. If your experimental conditions allow, consider using a more viscous solvent or adding a viscosity-enhancing agent like glycerol.Increased solvent viscosity can restrict the molecular motion of the dye, leading to a higher fluorescence quantum yield and a stronger signal.[1][2]

Issue 2: High Background Fluorescence

High background fluorescence can obscure the signal from your sample, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence Biological samples often contain endogenous fluorophores that contribute to background noise. To mitigate this, you can use spectral unmixing if your imaging software supports it, or select excitation and emission filters that minimize the detection of autofluorescence.Reduced background signal, leading to a better distinction between the specific this compound signal and the background.
Non-specific Binding This compound may be binding non-specifically to other components in your sample. Ensure adequate washing steps are included in your protocol to remove unbound dye. The use of a blocking agent may also be beneficial in certain applications.A cleaner signal with reduced background, improving the overall signal-to-noise ratio.
Contaminated Reagents or Consumables Buffers, solvents, or even pipette tips can be contaminated with fluorescent impurities. Use high-purity reagents and clean consumables to minimize this source of background.A lower and more uniform background across your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How does pH affect the fluorescence of this compound?

While a detailed pH-dependence curve for this compound is not widely published, the fluorescence of many organic dyes, including those with sulfonate groups, is influenced by pH. Generally, extreme pH values (highly acidic or highly basic) can lead to changes in the electronic structure of the dye and quench fluorescence. For most biological applications, maintaining a pH between 7.0 and 8.5 is a good starting point for optimal and stable fluorescence.

Q3: What is the fluorescence quantum yield of this compound?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For triarylmethane dyes like this compound, the quantum yield is often low in solvents of low viscosity due to energy loss through non-radiative pathways involving molecular rotations.[1] The quantum yield can be significantly enhanced by increasing the viscosity of the solvent, which restricts these rotational movements.[1][2] A specific quantum yield value for this compound is not consistently reported in the literature and would need to be determined experimentally under the specific conditions of use.

Q4: How can I prevent photobleaching of this compound?

Photobleaching is an irreversible process that can significantly reduce your fluorescence signal. To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure during imaging and analysis.

  • Use Anti-fade Reagents: For microscopy applications, mounting media containing anti-fade agents can significantly reduce photobleaching.

  • Proper Storage: Store stained samples and dye solutions in the dark to prevent photobleaching from ambient light.

Q5: Can I use this compound for quantitative measurements?

Yes, this compound can be used for quantitative measurements, provided that you work within a linear concentration range and carefully control experimental parameters. It is crucial to generate a standard curve with known concentrations of the dye under the same experimental conditions as your samples. Be mindful of potential inner filter effects at high concentrations, where the measured fluorescence is no longer linearly proportional to the concentration.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Please note that some of these values are based on typical properties of triarylmethane dyes and may vary depending on the specific experimental conditions.

Parameter Value Notes
Chemical Formula C₂₇H₂₅N₂NaO₇S₂[3][4][5]
Molar Mass 576.62 g/mol [3][4]
Absorption Maximum (λmax) in Water 633 - 637 nm
Molar Extinction Coefficient (ε) Not widely reportedThis value is necessary for precise quantitative analysis and would need to be determined experimentally.
Fluorescence Quantum Yield (Φf) Highly solvent-dependent; generally low in non-viscous solvents.Increases with increasing solvent viscosity.[1][2]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

This protocol describes how to determine the optimal spectral settings for this compound using a spectrofluorometer.

Materials:

  • This compound

  • Solvent (e.g., deionized water, PBS buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in your chosen solvent. The absorbance at the expected λmax (~635 nm) should be between 0.05 and 0.1 to avoid inner filter effects.

  • Record the absorption spectrum using a spectrophotometer to confirm the λmax.

  • Perform an excitation scan:

    • Set the emission wavelength of the spectrofluorometer to a value slightly longer than the λmax (e.g., 660 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 650 nm).

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.

  • Perform an emission scan:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 640 nm to 750 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

Protocol 2: General Staining Protocol for Cellular Imaging

This is a general guideline for staining cells with this compound. Optimization will be required for specific cell types and applications.

Materials:

  • This compound stock solution

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium (preferably with an anti-fade reagent)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the this compound stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye and reduce background.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Visualizations

Signal_Noise_Factors cluster_signal Signal Strength cluster_noise Noise Level Signal Fluorescence Signal SNR Signal-to-Noise Ratio (SNR) Signal->SNR Increases Concentration Dye Concentration Concentration->Signal Excitation Excitation Intensity Excitation->Signal QuantumYield Quantum Yield QuantumYield->Signal pH_opt Optimal pH pH_opt->QuantumYield Noise Background Noise Noise->SNR Decreases Autofluorescence Autofluorescence Autofluorescence->Noise Nonspecific Non-specific Binding Nonspecific->Noise Photobleaching Photobleaching Photobleaching->Signal Reduces Quenching Quenching Quenching->Signal Reduces Troubleshooting_Workflow Start Start: Low SNR CheckSignal Is the signal weak? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No OptimizeSignal Optimize Signal: - Check Wavelengths - Adjust Concentration - Optimize pH - Reduce Photobleaching CheckSignal->OptimizeSignal Yes ReduceBackground Reduce Background: - Check for Autofluorescence - Improve Washing - Use Blocking Agents CheckBackground->ReduceBackground Yes End Improved SNR CheckBackground->End No OptimizeSignal->CheckBackground ReduceBackground->End

References

Technical Support Center: Optimal Staining with Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acid Green 50 for optimal staining results. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound staining?

A1: The optimal pH for this compound staining is in the acidic range, typically between pH 3.0 and 4.0. In this pH range, the tissue proteins become positively charged (protonated), which facilitates the binding of the anionic this compound dye through electrostatic interactions, resulting in stronger and more specific staining.[1][2]

Q2: How do I prepare the this compound staining solution?

A2: A typical stock solution of this compound is prepared as a 0.2% to 1% (w/v) solution in distilled water. To achieve the optimal acidic pH, a small amount of glacial acetic acid (e.g., 1%) is added to the working solution.[3][4] It is recommended to prepare the staining solution fresh and filter it before use to avoid the formation of precipitates.

Q3: What are the common applications of this compound in a research setting?

A3: this compound is frequently used as a counterstain in histological techniques, particularly in trichrome staining methods like Masson's trichrome.[2][3][5] It is effective in staining collagen and other connective tissue components, providing a distinct green color that contrasts well with other stains used for nuclei and cytoplasm. It is also utilized for visualizing the extracellular matrix.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol outlines the preparation of a 0.5% this compound staining solution with an acidic pH, suitable for counterstaining connective tissues.

Materials:

  • This compound powder (C.I. 44090)

  • Distilled water

  • Glacial acetic acid

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Weigh 2.5 g of this compound powder and transfer it to a 500 mL volumetric flask.

  • Add approximately 400 mL of distilled water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved.

  • Add 5 mL of glacial acetic acid to the solution.

  • Bring the final volume to 500 mL with distilled water.

  • Measure the pH of the solution using a calibrated pH meter and adjust to the desired range (e.g., 3.0-3.5) by adding glacial acetic acid dropwise if necessary.

  • Filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles or aggregates.

  • Store the solution in a tightly capped, light-protected bottle at room temperature. For long-term storage, refrigeration at 4°C is recommended.

Protocol 2: Staining of Connective Tissue with this compound

This protocol provides a general procedure for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections.

Procedure:

  • Deparaffinize and rehydrate the tissue sections through xylene and graded alcohol series to distilled water.

  • If required by the primary staining protocol (e.g., hematoxylin), perform the nuclear staining and subsequent washing steps.

  • Immerse the slides in the prepared this compound staining solution for 5-15 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

  • Briefly rinse the slides in a 1% acetic acid solution to differentiate the stain and remove excess dye.[3]

  • Wash the slides in distilled water.

  • Dehydrate the sections through graded alcohols.

  • Clear the sections in xylene.

  • Mount with a permanent mounting medium.

Data Presentation

Table 1: Recommended Parameters for Optimal this compound Staining

ParameterRecommended RangeNotes
pH of Staining Solution 3.0 - 4.0Lower pH enhances binding to positively charged proteins.
This compound Concentration 0.2% - 1.0% (w/v)Higher concentrations may require shorter incubation times.
Incubation Time 5 - 15 minutesOptimal time should be determined empirically for each tissue type.
Differentiation 1% Acetic AcidA brief rinse helps to remove background staining.[3]

Troubleshooting Guide

Issue 1: Weak or No Staining

  • Question: Why is the this compound staining on my tissue sections very faint or completely absent?

  • Answer:

    • Incorrect pH: The most common cause of weak staining with acid dyes is a pH that is too high. Ensure your staining solution is sufficiently acidic (pH 3.0-4.0). The acidic environment is crucial for protonating tissue proteins, which allows the anionic dye to bind.[1]

    • Insufficient Incubation Time: The staining time may be too short for the dye to adequately penetrate and bind to the tissue. Try increasing the incubation time in increments of 5 minutes.

    • Exhausted Staining Solution: Over time and with repeated use, the dye concentration in the staining solution can decrease. Prepare a fresh solution to ensure optimal performance.

    • Improper Fixation: The type and duration of fixation can affect tissue antigenicity and dye binding. Poor fixation may lead to weak staining.

Issue 2: High Background Staining

  • Question: My tissue sections show high background staining, obscuring the specific green signal. What could be the cause?

  • Answer:

    • pH is Too Low: While an acidic pH is necessary, a pH that is too low (e.g., below 2.5) can cause non-specific binding of the dye to various tissue components.[1]

    • Excessive Incubation Time: Leaving the slides in the staining solution for too long can lead to overstaining and high background.

    • Inadequate Rinsing/Differentiation: Insufficient rinsing after the staining step or skipping the differentiation step with dilute acetic acid can result in excess dye remaining on the tissue.

Issue 3: Precipitate on Tissue Sections

  • Question: I am observing small green crystals or precipitate on my stained slides. How can I prevent this?

  • Answer:

    • Unfiltered Staining Solution: Dye solutions, especially if they are not freshly prepared, can form aggregates. Always filter the this compound solution through a 0.22 µm filter before use.

    • Drying of Sections: Allowing the tissue sections to dry out at any stage during the staining process can cause the formation of dye crystals. Ensure the slides remain wet throughout the procedure.

    • Solution Instability: Storing the staining solution for extended periods, especially if not protected from light and at room temperature, can lead to dye precipitation. It is best to prepare fresh solutions regularly.

Visualizations

Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Protocol Prep_Start Start Dissolve Dissolve this compound in Distilled Water Prep_Start->Dissolve Acidify Add Acetic Acid to pH 3.0-4.0 Dissolve->Acidify Filter Filter Solution (0.22 µm filter) Acidify->Filter Prep_End Ready to Use Filter->Prep_End Stain_Start Rehydrated Tissue Section Incubate Incubate in This compound (5-15 min) Stain_Start->Incubate Differentiate Differentiate in 1% Acetic Acid Incubate->Differentiate Wash Wash in Distilled Water Differentiate->Wash Dehydrate Dehydrate & Clear Wash->Dehydrate Mount Mount Dehydrate->Mount Stain_End Stained Slide Mount->Stain_End

Caption: Workflow for preparing and using this compound staining solution.

Troubleshooting_Tree Start Staining Issue? Weak_Stain Weak/No Staining Start->Weak_Stain Yes High_Background High Background Start->High_Background Yes Precipitate Precipitate Start->Precipitate Yes Check_pH_Weak Check pH (Too High?) Weak_Stain->Check_pH_Weak Increase_Time Increase Incubation Time Weak_Stain->Increase_Time Fresh_Solution_Weak Use Fresh Solution Weak_Stain->Fresh_Solution_Weak Check_pH_High Check pH (Too Low?) High_Background->Check_pH_High Decrease_Time Decrease Incubation Time High_Background->Decrease_Time Check_Rinse Check Rinse/Differentiation High_Background->Check_Rinse Filter_Solution Filter Staining Solution Precipitate->Filter_Solution Keep_Wet Keep Sections Wet Precipitate->Keep_Wet Fresh_Solution_Precipitate Use Fresh Solution Precipitate->Fresh_Solution_Precipitate Solution_Weak Adjust pH to 3.0-4.0 Check_pH_Weak->Solution_Weak Yes Solution_Time Increase in 5 min increments Increase_Time->Solution_Time Yes Solution_Fresh_Weak Prepare new staining solution Fresh_Solution_Weak->Solution_Fresh_Weak Yes Solution_High Adjust pH to 3.0-4.0 Check_pH_High->Solution_High Yes Solution_Time_High Decrease in 5 min increments Decrease_Time->Solution_Time_High Yes Solution_Rinse Ensure proper differentiation step Check_Rinse->Solution_Rinse Yes Solution_Filter Use 0.22 µm filter Filter_Solution->Solution_Filter Yes Solution_Wet Do not allow slides to dry out Keep_Wet->Solution_Wet Yes Solution_Fresh_Precipitate Prepare new staining solution Fresh_Solution_Precipitate->Solution_Fresh_Precipitate Yes

Caption: Decision tree for troubleshooting common this compound staining issues.

TGF_Beta_Signaling TGFB TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor Binds SMADs SMAD2/3 Phosphorylation Receptor->SMADs Activates SMAD4 SMAD4 Complex Formation SMADs->SMAD4 Binds Nucleus Nucleus SMAD4->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen) Nucleus->Transcription Initiates Collagen Increased Collagen Production Transcription->Collagen Fibrosis Fibrosis / ECM Remodeling Collagen->Fibrosis

Caption: Simplified TGF-β signaling pathway leading to collagen production.

References

Technical Support Center: Interpreting Lissamine Green Staining Patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the interpretation of Lissamine Green (LG) staining patterns in ocular surface evaluation.

Frequently Asked Questions (FAQs)

Q1: What is Lissamine Green and how does it work?

Lissamine Green (LG) is a water-soluble vital dye used in ophthalmology to assess the integrity of the ocular surface.[1] It selectively stains devitalized or damaged epithelial cells, as well as mucus and areas where the mucin coating is disrupted.[1][2] Unlike healthy cells which are protected, compromised cells will take up the green dye, allowing for visualization of ocular surface damage.[2]

Q2: What are the primary applications of Lissamine Green staining in research and drug development?

LG staining is a crucial tool for diagnosing and monitoring ocular surface diseases, with a primary application in the assessment of Dry Eye Disease (DED).[1] It is particularly effective for detecting conjunctival staining, which is a key indicator of DED.[1] Other applications include the evaluation of:

  • Superior Limbic Keratoconjunctivitis[1]

  • Lid Wiper Epitheliopathy (LWE)[1]

  • Contact lens-induced ocular surface changes[1]

  • Allergic conjunctivitis[1]

Q3: How does Lissamine Green compare to other ocular surface stains like Fluorescein (B123965) and Rose Bengal?

LG offers distinct advantages over other common dyes. Compared to fluorescein, LG provides better contrast for viewing the conjunctiva.[1] While Rose Bengal has a similar staining profile to LG, it is known to cause stinging and discomfort upon instillation.[1] LG is significantly better tolerated by patients, making it a preferred choice for conjunctival evaluation.[1]

FeatureLissamine GreenSodium FluoresceinRose Bengal
Staining Mechanism Stains dead or devitalized epithelial cells and mucus where the tear film is compromised.[1]Diffuses into intercellular spaces of living cells, highlighting epithelial breaks.[1]Stains dead or devitalized cells and mucus; can also stain healthy cells.[1]
Primary Use in DED Assessing conjunctival staining.[1]Detecting corneal epithelial defects and assessing tear break-up time (TBUT).[1]Evaluating conjunctival and corneal damage.[1]
Patient Comfort Generally well-tolerated with minimal irritation.[1]Well-tolerated.[2]Can cause significant stinging and discomfort.[1]

Interpreting Staining Patterns

The location and severity of LG staining provide valuable diagnostic information.

Conjunctival Staining:

  • Nasal Staining Only: This is often the earliest detectable sign of aqueous deficient dry eye.[3] However, it can sometimes be non-specific and may be influenced by environmental factors.

  • Nasal and Temporal Staining: The presence of staining in both the nasal and temporal interpalpebral zones is a more definitive indicator of dry eye disease and suggests a more advanced stage than nasal staining alone.[3]

  • Diffuse Staining: As dry eye disease progresses, the staining may become more widespread across the conjunctiva.[1]

  • Linear Staining: Linear patterns on the conjunctiva can be indicative of mechanical friction, such as in cases of superior limbic keratoconjunctivitis.

Corneal Staining:

The presence of corneal staining in addition to conjunctival staining signifies a more severe stage of dry eye disease.[3] While LG can stain the cornea, fluorescein is generally considered the superior dye for visualizing corneal epithelial defects.[3]

Lid Wiper Epitheliopathy (LWE):

LWE is characterized by staining of the portion of the upper eyelid that wipes across the ocular surface during blinking. This indicates friction between the lid and the ocular surface and is often associated with symptoms of dry eye.

Experimental Protocols

Lissamine Green Staining Protocol:

A standardized protocol is essential for accurate and reproducible results.

Materials:

  • Sterile, individually packaged Lissamine Green strips (1.5 mg).

  • Preservative-free sterile saline.

  • Slit-lamp biomicroscope with white light and a red barrier filter (optional but recommended).

Procedure:

  • Moisten the tip of the LG strip with a single drop of sterile saline.

  • Gently touch the moistened strip to the inferior or temporal bulbar conjunctiva. Avoid direct contact with the cornea.

  • Instruct the subject to blink several times to ensure even distribution of the dye.

  • Wait for 1 to 4 minutes before observation.[4]

  • Examine the cornea and conjunctiva using a slit-lamp biomicroscope with low to moderate white light.

  • The use of a red barrier filter can enhance the contrast of the staining, making it appear darker and easier to visualize, especially on the cornea.[4]

  • Grade the staining according to a standardized grading scale, such as the Oxford scale.

Oxford Grading Scale:

The Oxford scale is a widely used system for grading ocular surface staining. It consists of a series of panels (A-E) that depict increasing severity of punctate staining for the cornea, nasal, and temporal conjunctiva. The total score is the sum of the scores for each of the three areas.

GradeDescription
0 Absent
I Minimal
II Mild
III Moderate
IV Marked
V Severe

Troubleshooting Guide

Issue: Inconsistent or Patchy Staining

  • Cause: Improper dye application or inconsistent observation timing.

  • Solution:

    • Standardize Dye Volume: If using a liquid solution, a volume of 10 µl of 1% LG is recommended to balance adequate staining with minimal overflow.[4][5]

    • Consistent Instillation Technique: Instill the dye in the superior bulbar conjunctiva to allow it to flow down and cover the ocular surface, especially in subjects with low tear volume.[4]

    • Adhere to Observation Window: Evaluate the staining between 1 and 4 minutes after instillation. Observing too early may lead to false positives due to dye pooling, while waiting too long can result in the staining fading.[4] Immediate observation after instillation can lead to a false appearance of staining.

Issue: Difficulty Visualizing Staining

  • Cause: Poor contrast, especially on the cornea, or high illumination.

  • Solution:

    • Use a Red Barrier Filter: A red filter on the slit lamp will enhance the contrast of the green stain, making it appear darker and more distinct.[4]

    • Optimize Illumination: Use a low to moderate intensity white light. High illumination can "bleach out" the appearance of the staining.[1]

Issue: Faint Staining

  • Cause: Insufficient dye concentration.

  • Solution:

    • Ensure the LG strip is adequately moistened with saline before application.

    • For research purposes requiring precise concentrations, consider preparing a 1% LG solution from powder, though be mindful of the potential for bacterial contamination in preservative-free solutions.[2]

Visualizations

Interpretation_of_Lissamine_Green_Staining_Patterns Interpretation of Lissamine Green Staining Patterns cluster_conjunctiva Conjunctival Staining cluster_cornea Corneal Staining cluster_lid Lid Margin Staining cluster_interpretation Interpretation Nasal_Staining Nasal Staining Only Mild_DED Early/Mild Dry Eye Nasal_Staining->Mild_DED Suggests Nasal_Temporal_Staining Nasal and Temporal Staining Moderate_DED Moderate Dry Eye Nasal_Temporal_Staining->Moderate_DED Indicates Diffuse_Staining Diffuse Staining Severe_DED Severe Dry Eye Diffuse_Staining->Severe_DED Indicates Corneal_Staining Corneal Staining Present Corneal_Staining->Severe_DED Indicates LWE Lid Wiper Epitheliopathy Mechanical_Friction Mechanical Friction LWE->Mechanical_Friction Indicates

Caption: Flowchart for interpreting Lissamine Green staining patterns.

Experimental_Workflow_for_Lissamine_Green_Staining Experimental Workflow for Lissamine Green Staining Start Start: Prepare Materials Moisten_Strip Moisten LG Strip with Saline Start->Moisten_Strip Apply_Strip Apply to Bulbar Conjunctiva Moisten_Strip->Apply_Strip Distribute_Dye Instruct Subject to Blink Apply_Strip->Distribute_Dye Wait Wait 1-4 Minutes Distribute_Dye->Wait Examine Examine with Slit Lamp (Low/Moderate White Light) Wait->Examine Use_Filter Optional: Use Red Barrier Filter Examine->Use_Filter Grade_Staining Grade Staining (e.g., Oxford Scale) Use_Filter->Grade_Staining End End: Record Results Grade_Staining->End

Caption: Standardized workflow for Lissamine Green staining.

References

Technical Support Center: Minimizing Cell Toxicity of Acid Green 50 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Acid Green 50 in long-term cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cytotoxic effects?

This compound, also known as Food Green S or Lissamine Green B, is an anionic dye used for labeling cells.[1] Safety data sheets classify it as harmful if swallowed, and a skin and eye irritant.[2][3] In vitro studies on related green dyes have shown that it can decrease cell viability, induce apoptosis (programmed cell death), and promote the accumulation of lipids within cells.[4] These effects may be more pronounced in hyperglycemic conditions.[4]

Q2: Is this compound suitable for long-term live-cell imaging?

Due to its potential for cytotoxicity, this compound is generally not recommended for long-term studies where maintaining normal cellular physiology is critical. For experiments extending beyond a few hours, it is advisable to consider less toxic alternatives.

Q3: What are some less toxic alternatives to this compound for long-term cell tracking?

Several alternatives with lower reported cytotoxicity are available for long-term live-cell imaging:

  • CellTracker™ Dyes (e.g., CellTracker™ Green CMFDA): These probes are well-retained in cells for several generations and exhibit low cytotoxicity at working concentrations.[5][6][7][8]

  • Calcein AM: This dye is widely used as a viability indicator and can be suitable for shorter-term tracking with minimal toxic effects.[9]

  • Fluorescent Proteins (e.g., GFP, mStayGold): Genetically encoding a fluorescent protein in your cells is often the best approach for very long-term studies, as it avoids the use of external dyes altogether. mStayGold has been reported to be significantly more photostable than other green fluorescent proteins.[10][11]

  • NucSpot® Live Dyes: These are nuclear-specific stains with low cytotoxicity, suitable for longer-term imaging.[12]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

It is crucial to perform a dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific cell line. An MTT or similar cytotoxicity assay can be used to determine the IC50 (the concentration at which 50% of cells are non-viable) at different time points (e.g., 24, 48, 72 hours). For long-term studies, you should use a concentration well below the IC50 value that does not impact cell proliferation or morphology over the desired experimental duration.[2][13][14]

Q5: How can phototoxicity be minimized during long-term imaging with green fluorescent dyes?

Phototoxicity is caused by the damaging effects of excitation light on cells. To minimize it:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2][15]

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[2][15]

  • Use Sensitive Detectors: Employ highly sensitive cameras (e.g., sCMOS, EMCCD) to reduce the required excitation light.[2]

  • Use Advanced Imaging Techniques: Techniques like spinning-disk confocal or light-sheet microscopy are gentler on cells than traditional laser-scanning confocal microscopy.[2]

  • Supplement the Culture Medium: Consider adding antioxidants like Trolox or ascorbic acid to the imaging medium to help neutralize reactive oxygen species (ROS) generated during imaging.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death or Stress (e.g., blebbing, detachment) After Staining The concentration of this compound is too high.Perform a dose-response experiment to find the optimal, non-toxic concentration for your cell line.[2] Consider switching to a less toxic alternative like CellTracker™ Green CMFDA.[1][5][6]
The incubation time with the dye was too long.Reduce the incubation time. Optimize this parameter in conjunction with the dye concentration.
The cell line is particularly sensitive to the dye.Test the dye on a less sensitive cell line if possible, or prioritize the use of alternatives.
Weak or No Fluorescent Signal The concentration of this compound is too low.Gradually increase the dye concentration, while monitoring for signs of cytotoxicity.[16]
The incorrect filter set is being used for imaging.Ensure your microscope's filter set is appropriate for the excitation and emission spectra of this compound (approx. 492/517 nm).
The signal has faded due to photobleaching.Minimize light exposure and follow best practices to reduce phototoxicity.[2][3][15]
High Background Fluorescence The dye concentration is too high.Reduce the dye concentration.[2][17]
Incomplete removal of excess dye after staining.Increase the number and duration of washing steps with fresh, pre-warmed medium after staining.[17]
Uneven or Patchy Staining Inadequate mixing of the dye in the staining solution.Ensure the dye is fully dissolved and the staining solution is homogenous before adding it to the cells.
Uneven distribution of the dye across the cells.Gently agitate the culture vessel during incubation to ensure even staining.[17]

Data Presentation

Table 1: Summary of this compound Cytotoxicity

Parameter Observation Cell Line Reference
General Toxicity Harmful if swallowed, skin and eye irritant.N/A[2][3]
Cell Viability Decreased cell viability with increasing concentrations (75-300 µg/mL) after 48 hours.HepG2[4]
Apoptosis Suspected to induce apoptosis.HepG2[4]
Lipid Accumulation Increased intracellular lipid levels.HepG2[4]

Table 2: Comparison of Dyes for Long-Term Live-Cell Imaging

Dye Reported Advantages for Long-Term Studies Reported Disadvantages Reference
This compound Bright green fluorescence.Potential for cytotoxicity, not ideal for long-term studies.[2][3][4]
CellTracker™ Dyes Low cytotoxicity, well-retained through several cell divisions.Can affect cell mechanics at higher concentrations.[1][5][6][7][8][9]
Calcein AM Good for short-term viability and tracking.Does not covalently bind and can be extruded from cells over time.[9]
Fluorescent Proteins No external dye needed, ideal for very long-term studies, highly specific labeling.Requires genetic modification of cells, potential for overexpression artifacts.[10][11]
NucSpot® Live Dyes Low cytotoxicity, suitable for long-term nuclear tracking.Stains the nucleus only.[12]

Experimental Protocols

Protocol 1: Determining Optimal Non-Toxic Concentration of this compound via MTT Assay

This protocol allows for the assessment of cell metabolic activity as an indicator of cell viability to determine the IC50 of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated control wells (medium only). Incubate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of each time point, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that results in 50% cell viability).[2][13]

Protocol 2: General Protocol for Live-Cell Staining with Minimized Toxicity

This protocol provides a general guideline for staining live cells with fluorescent dyes like this compound, with an emphasis on minimizing adverse effects.

  • Cell Preparation: Grow cells on a suitable imaging dish or coverslip to the desired confluency.

  • Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution to the final working concentration (determined from Protocol 1 to be non-toxic) in pre-warmed, serum-free cell culture medium.

  • Cell Staining: Remove the existing culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for a short period (e.g., 15-30 minutes, this should be optimized) at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed complete culture medium to remove any unbound dye.

  • Recovery: Incubate the cells in fresh, pre-warmed complete culture medium for at least 30 minutes before imaging to allow cells to recover.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets, following best practices to minimize phototoxicity.[2][18]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Minimizing this compound Toxicity cluster_0 Phase 1: Determine Non-Toxic Concentration cluster_1 Phase 2: Long-Term Staining & Imaging start Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response & Time-Course) start->treat mtt Perform MTT Assay treat->mtt analyze Calculate IC50 Values mtt->analyze stain Stain Cells with Optimal Non-Toxic Concentration analyze->stain Use Concentration << IC50 wash Wash to Remove Excess Dye stain->wash image Long-Term Live-Cell Imaging (Minimize Phototoxicity) wash->image

Caption: Workflow for determining and using a non-toxic concentration of this compound.

signaling_pathway Potential Apoptotic Pathway Induced by this compound AG50 This compound stress Cellular Stress (e.g., ROS Generation) AG50->stress mito Mitochondrial Pathway stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Best practices for storing and handling Acid Green 50 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of Acid Green 50 solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as Lissamine Green B or C.I. 44090, is a water-soluble, anionic dye from the triphenylmethane (B1682552) family.[1][2] Its primary research applications include biological staining, use as a model compound for assessing dye removal efficiency in environmental studies, and in some industrial processes.[1][3] Due to its sulfonic acid groups, it readily binds to cationic substrates.[1]

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4] Always handle the solid powder and concentrated solutions in a well-ventilated area or fume hood.[5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]

The following workflow outlines the essential steps for safely handling this compound powder.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood or Ventilated Area prep_ppe->prep_hood weigh Carefully Weigh Solid Powder prep_hood->weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup_spill Clean Spills Immediately dissolve->cleanup_spill store Store Solution Properly cleanup_spill->store dispose Dispose of Waste per Institutional Guidelines store->dispose

Workflow for safely handling this compound powder.

Q3: How should I prepare a stock solution of this compound?

A standard protocol for preparing an aqueous stock solution is provided below. Always consult your specific experimental requirements for the appropriate solvent and concentration.

Experimental Protocol: Preparation of a 1% (w/v) this compound Aqueous Stock Solution

Materials:

  • This compound powder (CAS 3087-16-9)

  • Deionized (DI) or distilled water

  • Calibrated balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Perform all steps in a fume hood or well-ventilated area to avoid inhaling the powder.[5]

  • Weighing: Tare the balance with a clean weighing boat. Carefully weigh 1.0 g of this compound powder.

  • Dissolving: Add approximately 70-80 mL of DI water to the 100 mL volumetric flask.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask. Rinse the weighing boat with a small amount of DI water and add the rinse to the flask to ensure a complete transfer.

  • Mixing: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution until all the powder has completely dissolved. This compound is soluble in cold water and easily soluble in hot water.[2]

  • Final Volume: Once dissolved, carefully add DI water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, light-protected container and store it under the appropriate conditions (see Q4).

Q4: What are the recommended storage conditions for this compound as a solid and in solution?

Proper storage is critical to maintain the stability and performance of this compound. Recommendations can vary slightly by supplier, but general guidelines are summarized below.[7]

FormStorage ConditionDurationReference(s)
Solid Powder Store in a dry place at 10°C - 25°C.Long-term[3][5]
Stock Solution 0 - 4°CShort-term (days to weeks)[1]
Stock Solution -20°CLong-term (months)[1][8]

Always store solutions in well-sealed, light-protected containers to prevent evaporation and photodegradation.

Troubleshooting Guide

Q5: My this compound solution has changed color or appears degraded. What is the cause?

This compound is stable in aqueous solutions but can degrade under certain conditions.[1]

  • Photodegradation: Exposure to UV light can cause the dye to degrade, leading to a loss of color intensity. Environmental studies have shown that it undergoes photocatalytic degradation in the presence of TiO₂ or ZnO under UV light.[1] Always store solutions in amber bottles or containers wrapped in foil.

  • Chemical Incompatibility: Storing the solution with incompatible chemicals, such as strong oxidizing agents, can lead to degradation.[9]

  • Contamination: Microbial contamination can occur in non-sterile aqueous solutions, potentially altering the dye's properties. Consider filtering the solution through a 0.22 µm filter for sensitive applications.

Q6: I am observing low staining intensity or high background in my experiment. What are the possible causes?

Several factors could contribute to poor staining results. Use the following decision tree to troubleshoot common issues.

TroubleshootingTree start Low Staining Intensity or High Background Observed check_conc Is the solution concentration correct? start->check_conc check_storage Was the solution stored correctly (protected from light, correct temp)? check_conc->check_storage Yes sol_prep Prepare a fresh solution using the correct protocol. check_conc->sol_prep No check_protocol Is the staining protocol (pH, incubation time) optimized? check_storage->check_protocol Yes sol_degraded Solution may be degraded. Prepare a fresh stock. check_storage->sol_degraded No check_wash Are the washing steps adequate to remove unbound dye? check_protocol->check_wash Yes optimize_protocol Optimize staining parameters (e.g., adjust pH, increase incubation time). check_protocol->optimize_protocol No optimize_wash Optimize washing steps (e.g., increase number or duration of washes). check_wash->optimize_wash No

Troubleshooting guide for common staining issues.

Q7: The dye has precipitated out of my solution. How can I fix this?

Precipitation can occur if the solubility limit is exceeded or if the solution is stored at a low temperature.

  • Solubility: this compound has limited solubility in some solvents.[8] Ensure your desired concentration does not exceed its solubility limit in the chosen solvent.

SolventSolubilityReference
DMSOSlightly soluble (0.1-1 mg/ml)[8]
EthanolSlightly soluble (0.1-1 mg/ml)[8]
PBS (pH 7.2)Sparingly soluble (1-10 mg/ml)[8]
  • Temperature: If precipitation occurred after refrigeration or freezing, allow the solution to warm to room temperature and mix thoroughly by vortexing or stirring. Gentle warming in a water bath may aid in redissolving the precipitate. Do not use excessive heat as it may degrade the dye. If it does not redissolve, it may be necessary to prepare a fresh solution.

References

Calibrating imaging equipment for accurate Acid Green 50 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate detection and imaging of Acid Green 50. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Quantitative Data: Photophysical Properties of this compound

For optimal setup of imaging equipment, it is crucial to understand the photophysical properties of this compound. Below is a summary of available data.

PropertyValueNotes
Chemical Formula C₂₇H₂₅N₂NaO₇S₂[1][2][3]
Molecular Weight 576.62 g/mol [1][2][3]
CAS Number 3087-16-9[1][2][3][4]
Appearance Dark red to brown crystalline powder[5]
Solubility Sparingly soluble in PBS (pH 7.2), slightly soluble in DMSO and ethanol[6]
Excitation Maximum (λex) ~633-637 nm (in water)[4][5][7]
Molar Extinction Coefficient (ε) ≥60,000 cm⁻¹M⁻¹ at 630-636 nmData from supplier, measured in water at a specific concentration (0.005 g/L).[4][7]
Fluorescence Quantum Yield (Φ) Not consistently reported in available literature.Researchers may need to determine this empirically for their specific experimental conditions.
Photostability Moderate; susceptible to photobleaching with intense or prolonged exposure.[8]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol provides a general workflow for staining the cytoplasm of fixed cells using this compound. Optimization of dye concentration and incubation times may be necessary depending on the cell type and experimental goals.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Distilled water

  • Mounting medium (aqueous-based recommended)

  • Glass slides and coverslips

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells gently with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).

    • Dilute the stock solution in PBS to a working concentration (e.g., 1-5 µg/mL).

    • Incubate the cells with the this compound staining solution for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye and reduce background.

  • Mounting:

    • Mount the coverslip onto a glass slide using an aqueous-based mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the specimen on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~635 nm, Emission: observe in the far-red spectrum).

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding Seed Cells on Coverslips fixation Fix with 4% PFA cell_seeding->fixation permeabilization Permeabilize with Triton X-100 (Optional) fixation->permeabilization stain Incubate with this compound Solution permeabilization->stain wash Wash to Remove Unbound Dye stain->wash mount Mount Coverslip wash->mount image Acquire Image mount->image

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the calibration of imaging equipment and the use of this compound.

Issue 1: Weak or No Fluorescence Signal

Question: I have completed the staining protocol, but I am observing a very weak or no signal from this compound. What could be the cause?

Possible Causes and Solutions:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. The excitation wavelength should be around 635 nm, and the emission should be collected in the far-red range.

  • Low Stain Concentration: The concentration of the this compound solution may be too low. Prepare a fresh staining solution and consider performing a titration to determine the optimal concentration for your specific cell type and application.

  • Insufficient Incubation Time: The staining time may not be long enough for the dye to effectively label the target structures. Try increasing the incubation time.

  • pH of Staining and Imaging Buffers: The fluorescence of some dyes can be pH-sensitive. Ensure that the pH of your staining and imaging buffers is within a physiological range (typically pH 7.2-7.4) unless the specific application requires acidic or basic conditions.

  • Photobleaching: this compound can be susceptible to photobleaching. Reduce the exposure time and the intensity of the excitation light to the minimum required for signal detection. If available, use a neutral density filter.

  • Improper Storage of Dye: Ensure that the this compound stock solution is stored correctly, protected from light, and has not expired.

Issue 2: High Background Fluorescence

Question: My images have high background fluorescence, which is obscuring the specific signal from my sample. How can I reduce the background?

Possible Causes and Solutions:

  • Excessive Stain Concentration: Using too high a concentration of this compound can lead to high background. Try reducing the concentration of the staining solution.

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound dye in the background. Increase the number and duration of the washing steps.

  • Autofluorescence: The cells or the mounting medium may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use imaging software to subtract the background.

  • Non-Optimal Mounting Medium: Some mounting media can contribute to background fluorescence. Ensure you are using a high-quality, non-fluorescent mounting medium suitable for fluorescence microscopy.

Issue 3: Uneven or Patchy Staining

Question: The staining in my sample appears uneven and patchy. What could be causing this?

Possible Causes and Solutions:

  • Incomplete Permeabilization: If you are targeting intracellular structures, incomplete permeabilization can prevent the dye from accessing all parts of the cell, leading to patchy staining. Ensure that the permeabilization step is sufficient for your cell type.

  • Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability, leading to inconsistent staining. Ensure that your cells are healthy at the time of fixation.

  • Dye Aggregation: At high concentrations or in certain buffers, the dye may aggregate. Ensure the dye is fully dissolved in the staining buffer and consider filtering the solution if you observe precipitates.

Issue 4: Calibrating for Quantitative Measurements

Question: How can I calibrate my imaging system for quantitative analysis of this compound fluorescence?

Answer: For quantitative fluorescence microscopy, it is essential to ensure a linear response of your detector and to correct for non-uniform illumination.

  • Detector Linearity: Determine the linear range of your camera or photomultiplier tube (PMT). This can be done by imaging a series of solutions with known concentrations of a stable fluorophore and plotting the measured intensity against the concentration. Ensure your experimental measurements fall within this linear range.

  • Shading Correction: Correct for non-uniformity in the illumination profile across the field of view. This can be achieved by acquiring a "flat-field" image of a uniform fluorescent sample (e.g., a solution of the dye or a fluorescent slide). This flat-field image can then be used to correct your experimental images.

  • Standard Curve: To relate fluorescence intensity to the concentration of this compound, a standard curve should be generated using solutions of known dye concentrations imaged under the same conditions as your samples.

G start Weak or No Signal Observed check_filters Check Microscope Filter Sets (Ex: ~635nm, Em: Far-Red) start->check_filters check_concentration Increase Stain Concentration check_filters->check_concentration Filters Correct check_incubation Increase Incubation Time check_concentration->check_incubation Concentration Optimized check_ph Verify Buffer pH (7.2-7.4) check_incubation->check_ph Time Optimized check_photobleaching Reduce Light Exposure/Intensity check_ph->check_photobleaching pH Correct solution Signal Improved check_photobleaching->solution Issue Resolved

References

Technical Support Center: Overcoming Autofluorescence in Tissues Stained with Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with autofluorescence in tissues stained with Acid Green 50.

Frequently Asked Questions (FAQs)

Q1: What is tissue autofluorescence and why is it a problem when using this compound?

A1: Tissue autofluorescence is the natural emission of light by various biological structures within a tissue sample when excited by light. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1][2] This intrinsic fluorescence can create a high background signal, making it difficult to distinguish the specific signal from your this compound stain, thereby reducing the signal-to-noise ratio and potentially leading to inaccurate interpretations of your results.

Q2: I am observing high background fluorescence in the green channel. Is this related to this compound?

A2: While this compound is a green-colored dye, its fluorescence properties are in the far-red spectrum, with a maximum absorption around 633-637 nm. Therefore, high background in the green channel (typically 500-550 nm) is unlikely to be directly from the this compound itself. It is more likely due to endogenous autofluorescence from molecules like flavins and collagen, or induced by aldehyde fixation.[1]

Q3: Can the fixation method affect the level of autofluorescence in my this compound stained tissues?

A3: Absolutely. Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are known to react with amines in the tissue to create fluorescent artifacts, which can significantly increase background autofluorescence across a broad spectrum.[1][2] To minimize this, consider reducing fixation time or using a non-aldehyde-based fixative if compatible with your experimental protocol.

Q4: What are the most common sources of autofluorescence that might interfere with this compound?

A4: Even though this compound fluoresces in the far-red region, which is generally less affected by autofluorescence, certain endogenous molecules can still cause interference. Lipofuscin, an age-related pigment, has a very broad emission spectrum and can be a significant source of background noise.[3] Red blood cells can also contribute to autofluorescence in the red and far-red channels.[3]

Q5: Are there chemical treatments to reduce autofluorescence, and are they compatible with this compound?

A5: Yes, several chemical quenching agents can reduce autofluorescence. Common options include Sudan Black B, TrueBlack®, and sodium borohydride (B1222165). However, it is crucial to consider their own potential fluorescence. Sudan Black B, for instance, can introduce a fluorescent signal in the red and far-red channels, which could interfere with this compound detection.[3][4] TrueBlack® is designed to have minimal far-red emission, making it a potentially more suitable choice.[4][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with autofluorescence when using this compound.

Problem 1: High background fluorescence obscuring the this compound signal.

Logical Troubleshooting Workflow

cluster_0 Identify Source cluster_1 Select Quenching Method cluster_2 Optimize Staining Protocol High Background High Background Unstained Control Image unstained control under same conditions High Background->Unstained Control Autofluorescence Present Autofluorescence is present Unstained Control->Autofluorescence Present Yes No Autofluorescence No significant autofluorescence Unstained Control->No Autofluorescence No Choose Quencher Select appropriate quenching method Autofluorescence Present->Choose Quencher Optimize Protocol Optimize this compound staining protocol No Autofluorescence->Optimize Protocol Sudan Black B Sudan Black B (potential far-red emission) Choose Quencher->Sudan Black B TrueBlack TrueBlack® (minimal far-red emission) Choose Quencher->TrueBlack NaBH4 Sodium Borohydride (for aldehyde-induced AF) Choose Quencher->NaBH4 Increase Washes Increase wash steps Optimize Protocol->Increase Washes Titrate Dye Titrate this compound concentration Optimize Protocol->Titrate Dye

Caption: Troubleshooting workflow for high background fluorescence.

Possible Cause & Solution

  • Cause: Endogenous autofluorescence from lipofuscin, collagen, or elastin.

    • Solution: Implement a quenching protocol before or after your this compound staining. Refer to the experimental protocols below for detailed instructions on using TrueBlack® or Sudan Black B.

  • Cause: Fixation-induced autofluorescence.

    • Solution: If using aldehyde-based fixatives, treat tissues with sodium borohydride after rehydration and before antigen retrieval.

  • Cause: Non-specific binding of this compound.

    • Solution: Increase the number and duration of wash steps after incubation with this compound. Consider titrating the concentration of the dye to find the optimal balance between signal and background.

Problem 2: Weak this compound signal.

Logical Relationship Diagram

Weak Signal Weak Signal Quenching Quenching agent affecting dye Weak Signal->Quenching Protocol Suboptimal staining protocol Weak Signal->Protocol Imaging Incorrect imaging settings Weak Signal->Imaging Test dye stability with quencher Test dye stability with quencher Quenching->Test dye stability with quencher Optimize dye concentration\nand incubation time Optimize dye concentration and incubation time Protocol->Optimize dye concentration\nand incubation time Check excitation/emission filters\nand exposure time Check excitation/emission filters and exposure time Imaging->Check excitation/emission filters\nand exposure time

Caption: Factors contributing to a weak this compound signal.

Possible Cause & Solution

  • Cause: The chosen quenching agent is affecting the fluorescence of this compound.

    • Solution: Test the effect of the quenching agent on a slide stained only with this compound. If the signal is diminished, consider applying the quencher before the dye incubation or switching to a different quenching method.

  • Cause: Suboptimal concentration of this compound or insufficient incubation time.

    • Solution: Perform a titration series to determine the optimal concentration of this compound for your tissue type. You can also try increasing the incubation time.

  • Cause: Incorrect microscope filter settings.

    • Solution: Ensure you are using the appropriate filter set for a far-red dye. The excitation filter should be centered around 630-640 nm, and the emission filter should capture wavelengths beyond 650 nm.

Quantitative Data Summary

The following table summarizes the effectiveness of various autofluorescence quenching methods. Note that the effectiveness can vary depending on the tissue type and the primary source of autofluorescence.

Quenching MethodTarget Autofluorescence Source(s)Reported Reduction EfficiencyPotential for Spectral Overlap with this compound
TrueBlack® Lipofuscin, Collagen, Elastin, Red Blood CellsUp to 90% reduction in lipofuscin autofluorescence.[6]Minimal; designed for low far-red emission.[3][4][5]
Sudan Black B Lipofuscin65-95% reduction in autofluorescence.[7]High; can introduce fluorescence in the red and far-red channels.[3][4]
Sodium Borohydride Aldehyde-induced autofluorescenceEffective at reducing glutaraldehyde-induced autofluorescence.[3]Low; generally does not introduce fluorescence but can alter dye properties.[8][9][10]
Photobleaching GeneralVariableLow

Experimental Protocols

Protocol 1: Autofluorescence Quenching with TrueBlack® Lipofuscin Autofluorescence Quencher

This protocol is adapted for use with tissues to be stained with this compound.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • TrueBlack® Lipofuscin Autofluorescence Quencher (20x stock solution)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • After deparaffinization and rehydration, wash the slides in PBS.

  • Prepare the 1x TrueBlack® working solution by diluting the 20x stock 1:20 in 70% ethanol.

  • Incubate the slides in the 1x TrueBlack® solution for 30 seconds.

  • Wash the slides three times for 5 minutes each in PBS.

  • Proceed with your standard this compound staining protocol.

Protocol 2: Autofluorescence Quenching with Sudan Black B

This protocol should be used with caution due to the potential for far-red emission. It is recommended to test for spectral overlap with this compound on your system.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 0.1% Sudan Black B in 70% ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Following deparaffinization and rehydration, wash the slides briefly in PBS.

  • Incubate the slides in 0.1% Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the slides extensively in PBS to remove excess Sudan Black B.

  • Proceed with your this compound staining protocol.

Protocol 3: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Sodium Borohydride (NaBH4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • After deparaffinization and rehydration, wash the slides in PBS.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the slides in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the slides three times for 5 minutes each in PBS.

  • Proceed with your antigen retrieval and this compound staining protocol.

References

Enhancing the contrast of Acid Green 50 in brightfield microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the contrast of Acid Green 50 in brightfield microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in brightfield microscopy?

This compound, also known by names such as Lissamine Green B or Light Green SF, is an anionic dye.[1] In brightfield microscopy, it is most commonly used as a counterstain, particularly in trichrome staining methods like Masson's trichrome.[2][3] Its purpose is to provide a contrasting color (typically green or blue) to cellular components that are not stained by the primary dyes, allowing for clear differentiation of tissues like collagen from muscle and cytoplasm.[2][4]

Q2: Why is my this compound staining appearing weak or faded?

Weak or faded this compound staining can result from several factors:

  • Inadequate Staining Time: The duration of immersion in the this compound solution may be too short.

  • Incorrect pH: Acid dyes like this compound stain more intensely in an acidic environment.[4][5] A pH that is too high (neutral or alkaline) can significantly reduce staining efficacy.

  • Excessive Differentiation: Over-rinsing in the subsequent acetic acid solution can strip the stain from the tissue.[6]

  • Prolonged Dehydration: Spending too much time in alcohol during the dehydration steps can cause the green stain to leach out.[2][6]

  • Exhausted Staining Solution: Over time and with repeated use, the staining solution can become depleted and less effective.

Q3: How does pH influence the staining intensity of this compound?

The pH of the staining solution is a critical factor. Acid dyes are anionic and bind to cationic (positively charged) tissue components, such as amino groups in proteins. In an acidic solution (typically pH 3-4), tissue amino groups are more reactive, leading to a stronger and more rapid binding of the acid dye.[4][5] Conversely, in a neutral or alkaline solution, the staining intensity will be significantly reduced.[5]

Q4: Can I use this compound as a standalone stain?

While theoretically possible, this compound is almost exclusively used as a counterstain in multi-step staining protocols. Its properties are optimized for providing contrast to other stains, and protocols for its use as a primary, standalone stain are not common in standard histological practice.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly within the context of a trichrome staining procedure.

Problem Possible Cause Recommended Solution
Weak or No Green/Blue Staining Inadequate fixation.For formalin-fixed tissues, post-fixation in Bouin's solution can enhance staining.[2][7]
Staining solution pH is too high.Ensure the this compound solution is acidified, typically with acetic acid, to a pH of around 3-4.[4]
Insufficient staining time.Increase the incubation time in the this compound solution. Refer to the protocol for recommended ranges.
Staining solution is old or depleted.Prepare a fresh solution of this compound.
Poor Contrast Between Red (Muscle) and Green/Blue (Collagen) Incomplete differentiation with phosphomolybdic/phosphotungstic acid.Ensure the tissue is left in the phosphomolybdic/phosphotungstic acid solution long enough for the collagen to lose its red color before applying the green stain.[1][8]
Overstaining with the red dye.Reduce the staining time in the Biebrich scarlet-acid fuchsin solution.
Excessive time in the green/blue stain.Leaving the tissue in the this compound solution for too long can cause it to penetrate and mask the red stain in muscle fibers, resulting in a purple appearance.[5]
Green/Blue Stain is Fading During Dehydration Excessive time in dehydrating alcohols.Dehydrate quickly through the alcohol series, especially the lower concentrations.[2]
Over-differentiation in acetic acid.Reduce the time and/or concentration of the acetic acid rinse after the green stain. A quick dip may be sufficient.[6]
Uneven Staining Incomplete deparaffinization.Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times.[9]
Inadequate rinsing between steps.Thoroughly rinse the slides as per the protocol to prevent carryover of reagents.
Presence of Precipitate on Tissue Staining solution was not filtered.Always filter staining solutions before use.

Experimental Protocols

The following is a generalized protocol for Masson's Trichrome stain, which utilizes this compound (often referred to as Light Green or Aniline Blue in this context) for collagen staining.

Reagent Preparation:

  • Bouin's Solution: (Commercially available or prepared)

  • Weigert's Iron Hematoxylin (B73222): Mix equal parts of Solution A (1% Hematoxylin in 95% Alcohol) and Solution B (4% Ferric Chloride in 1% HCl). This working solution is stable for about a month.[8]

  • Biebrich Scarlet-Acid Fuchsin Solution: (Commercially available)

  • Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.

  • This compound (or Aniline Blue) Solution: 2% this compound in 2% acetic acid.

  • 1% Acetic Acid Solution: 1 ml glacial acetic acid in 99 ml distilled water.

Staining Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and a graded series of alcohol to distilled water.

  • For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.[3][7]

  • Wash in running tap water until the yellow color is removed (5-10 minutes).[7]

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[2][8]

  • Wash in running tap water for 10 minutes.[2][7]

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm and muscle.[2][8]

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[7][8]

  • Transfer directly to the this compound solution and stain for 5-10 minutes to color collagen.[8]

  • Rinse briefly in distilled water.

  • Differentiate and fix the color with a brief wash in 1% acetic acid for 2-5 minutes.[8]

  • Dehydrate rapidly through 95% and absolute alcohol.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Green or Blue

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant 1 hr @ 56°C Wash1 Wash in Tap Water Mordant->Wash1 5-10 min Stain_Nuclei Stain Nuclei (Hematoxylin) Wash1->Stain_Nuclei Wash2 Wash in Tap Water Stain_Nuclei->Wash2 10 min Stain_Cytoplasm Stain Cytoplasm/Muscle (Biebrich Scarlet) Wash2->Stain_Cytoplasm 10 min Rinse1 Rinse in Distilled Water Stain_Cytoplasm->Rinse1 10-15 min Differentiate1 Differentiate (Phosphomolybdic Acid) Rinse1->Differentiate1 Stain_Collagen Stain Collagen (this compound) Differentiate1->Stain_Collagen 10-15 min Rinse2 Rinse in Distilled Water Stain_Collagen->Rinse2 5-10 min Differentiate2 Differentiate (Acetic Acid) Rinse2->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate 2-5 min Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount

Caption: Masson's Trichrome Staining Workflow.

Troubleshooting_Logic Start Weak Green Staining? Check_pH Is Staining Solution Acidic (pH 3-4)? Start->Check_pH Yes Resolved Issue Resolved Start->Resolved No Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH No Check_Time Was Staining Time Sufficient? Check_pH->Check_Time Yes Adjust_pH->Start Re-stain Increase_Time Increase Staining Time Check_Time->Increase_Time No Check_Dehydration Was Dehydration Rapid? Check_Time->Check_Dehydration Yes Increase_Time->Start Re-stain Reduce_Dehydration Reduce Dehydration Time Check_Dehydration->Reduce_Dehydration No Fresh_Solution Prepare Fresh Staining Solution Check_Dehydration->Fresh_Solution Yes Reduce_Dehydration->Start Re-stain Fresh_Solution->Start Re-stain

Caption: Troubleshooting Logic for Weak Staining.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Acid Green 50 for protein staining and quantification. Our aim is to help you achieve high-quality, reproducible results by minimizing non-specific binding and background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it bind to proteins?

This compound, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic triarylmethane dye.[1][2][3] Its binding to proteins is primarily based on electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues (like lysine, arginine, and histidine) on the protein. This interaction is facilitated in an acidic environment, which ensures that the protein carries a net positive charge.[4][5][6]

Q2: What causes high background or non-specific binding with this compound?

High background staining with this compound can be attributed to several factors:

  • Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to non-specific hydrophobic interactions with proteins or the support membrane (e.g., PVDF or nitrocellulose).

  • Electrostatic Interactions: Excessive dye can bind non-specifically to the membrane or other components in the sample through weak electrostatic forces.

  • Inadequate Blocking: If all non-specific binding sites on the membrane are not saturated with a blocking agent, the dye can adhere to these unoccupied areas.[7][8]

  • Insufficient Washing: Failure to adequately wash away unbound dye after the staining step is a common cause of high background.[7][9]

  • Suboptimal Reagent Concentrations: Using too high a concentration of this compound can lead to increased background.

  • Drying of the Membrane: Allowing the membrane to dry out during the staining process can cause the dye to precipitate and bind irreversibly, leading to uneven background.[7][10]

Q3: What are the key differences between using this compound on gels versus membranes (PVDF, nitrocellulose)?

While the principle of staining is the same, there are some key differences to consider:

  • Porosity and Surface Properties: Membranes like PVDF are more hydrophobic and have a higher protein binding capacity than polyacrylamide gels. This can sometimes lead to higher non-specific binding if not blocked and washed properly.[11]

  • Staining and Destaining Times: Staining and destaining times are generally much shorter for membranes compared to gels due to the proteins being immobilized on the surface.[12]

  • Reversibility: Staining on membranes is often designed to be reversible to allow for subsequent immunodetection (Western blotting). This compound, being an anionic dye, can often be removed with appropriate washing steps.

Troubleshooting Guides

Issue 1: High and Uneven Background Staining

High and uneven background can obscure protein bands and interfere with accurate quantification. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting cluster_washing Washing Steps cluster_blocking Blocking Steps cluster_dye Dye Concentration cluster_buffers Buffer Composition cluster_membrane Membrane Handling start High Background Observed check_washing 1. Review Washing Protocol start->check_washing optimize_blocking 2. Optimize Blocking Step check_washing->optimize_blocking If background persists wash_increase_volume Increase wash volume check_washing->wash_increase_volume wash_increase_duration Increase wash duration check_washing->wash_increase_duration wash_increase_number Increase number of washes (3-5 times) check_washing->wash_increase_number wash_add_detergent Add/increase Tween-20 (0.05-0.1%) check_washing->wash_add_detergent optimize_dye 3. Adjust Dye Concentration optimize_blocking->optimize_dye If background persists blocking_increase_time Increase blocking time (e.g., to 2 hours at RT) optimize_blocking->blocking_increase_time blocking_change_agent Try a different blocking agent (see table) optimize_blocking->blocking_change_agent blocking_increase_conc Increase blocking agent concentration optimize_blocking->blocking_increase_conc check_buffers 4. Evaluate Buffer Composition optimize_dye->check_buffers If background persists dye_titrate Titrate this compound to a lower concentration optimize_dye->dye_titrate dye_incubation Reduce staining incubation time optimize_dye->dye_incubation check_membrane 5. Inspect Membrane Handling check_buffers->check_membrane If background persists buffer_ph Adjust pH of staining/wash buffers check_buffers->buffer_ph buffer_salt Increase salt concentration in wash buffer check_buffers->buffer_salt solution Clear Background Achieved check_membrane->solution Problem Resolved membrane_dry Ensure membrane does not dry out check_membrane->membrane_dry membrane_type Consider nitrocellulose as an alternative to PVDF check_membrane->membrane_type

A flowchart for troubleshooting high background staining.
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5).[10] Increase the duration of each wash (e.g., from 5 to 10 minutes). Ensure an adequate volume of wash buffer is used to fully submerge the membrane with gentle agitation.[9]
Ineffective Blocking Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[8] Try an alternative blocking agent (see Table 1).
Excessive Dye Concentration Perform a titration to determine the optimal, lower concentration of this compound that provides a good signal-to-noise ratio. Reduce the incubation time with the staining solution.
Suboptimal Buffer Composition Add a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to your wash buffer and blocking buffer to disrupt hydrophobic interactions.[7]
Membrane Drying Ensure the membrane remains hydrated and submerged in buffer throughout all steps of the staining procedure.[10] If using a PVDF membrane that has dried, re-activate it with methanol (B129727) before proceeding.[13]
High Protein Load If the background is high in lanes with high protein concentration, consider reducing the amount of protein loaded onto the gel.

Issue 2: Weak or No Protein Signal
Potential Cause Recommended Solution
Insufficient Protein Loading Increase the total amount of protein loaded per lane.
Poor Protein Transfer (for membranes) Confirm successful transfer by staining the gel with a total protein stain like Coomassie Blue after transfer. Optimize transfer conditions (e.g., time, voltage, buffer composition). For large proteins (>140 kDa), consider reducing methanol concentration and adding a small amount of SDS to the transfer buffer.[14]
Over-Destaining Reduce the duration of the destaining step. Use a less harsh destaining solution (e.g., reduce the percentage of methanol).
Incorrect Staining Buffer pH Ensure the staining buffer is acidic to promote the binding of the anionic dye to the positively charged proteins. A common component in staining solutions for anionic dyes is acetic acid.[4][5][6]
Protein Loss from Membrane After protein transfer to a membrane, allowing it to dry completely can help fix the proteins more securely.[14] For PVDF, re-wet with methanol before staining.

Data Presentation: Comparison of Common Blocking Agents

While quantitative data for this compound is limited, the following table summarizes the properties and common working concentrations of blocking agents used in protein assays. These are excellent starting points for optimization.

Table 1: Overview of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Considerations
Non-Fat Dry Milk 3-5% (w/v) in TBST/PBSTInexpensive and widely available.Contains phosphoproteins, which can interfere with the detection of phosphorylated target proteins. May contain endogenous biotin, leading to background in avidin-biotin systems.
Bovine Serum Albumin (BSA) 3-5% (w/v) in TBST/PBSTA purified protein, providing a more defined blocking solution.More expensive than non-fat milk. Batches can have varying levels of contaminating proteins.
Normal Serum (e.g., Goat, Donkey) 5-10% (v/v) in TBS/PBSCan be very effective, especially for blocking non-specific antibody binding.Must be from the same species as the secondary antibody to avoid cross-reactivity. Expensive.
Casein 1-2% (w/v) in TBST/PBSTA purified milk protein, can be more effective than BSA in some applications.Like milk, contains phosphoproteins.
Protein-Free Blockers Varies by manufacturerChemically defined and highly consistent. Free of proteins, phosphoproteins, and biotin.Generally more expensive.
Non-ionic Detergents (e.g., Tween-20) 0.05-0.1% (v/v) added to buffersReduces hydrophobic interactions. Can be as effective as protein blockers in some assays.[14]May not be sufficient as the sole blocking agent in all applications.

Experimental Protocols

Protocol 1: Total Protein Staining on PVDF Membranes with this compound

This protocol is adapted from standard procedures for anionic dyes like Coomassie Blue and Ponceau S.[11][12] Optimization of incubation times and concentrations is recommended.

Reagents:

  • Fixation/Staining Solution: 0.1% (w/v) this compound, 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid.

  • Destaining Solution: 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid.

  • Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween-20 (PBST).

  • 100% Methanol

Procedure:

  • Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF membrane using your standard protocol.

  • Membrane Re-activation (if dry): If the PVDF membrane has dried after transfer, briefly immerse it in 100% methanol until it is fully wetted (a few seconds), then rinse with deionized water.[13]

  • Blocking (Optional but Recommended): To minimize background, incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Briefly wash the membrane in TBST for 5 minutes to remove the blocking solution.

  • Staining: Immerse the membrane in the this compound Fixation/Staining Solution for 1-5 minutes with gentle agitation. The optimal time will depend on the protein amount and may require optimization.

  • Destaining: Transfer the membrane to the Destaining Solution and agitate gently. Change the solution every 10-15 minutes until protein bands are clearly visible against a low-background.[3]

  • Final Wash: Rinse the membrane thoroughly with deionized water to remove residual acid and methanol. The membrane can now be imaged.

Logical Relationship of Staining Protocol Steps

staining_protocol start Start: Post-Transfer PVDF Membrane reactivate Re-activate with Methanol (if dry) start->reactivate block Block non-specific sites (e.g., 5% Milk in TBST, 1 hr) reactivate->block wash1 Wash with TBST (5 min) block->wash1 stain Stain with this compound Solution (1-5 min) wash1->stain destain Destain with Methanol/Acetic Acid Solution stain->destain wash2 Rinse with Deionized Water destain->wash2 image Image Membrane wash2->image

Workflow for total protein staining on PVDF membranes.

By following these guidelines and systematically troubleshooting, you can effectively manage and reduce non-specific binding of this compound in your experiments, leading to clearer results and more reliable protein quantification.

References

Validation & Comparative

A Comparative Guide: Acid Green 50 vs. Rose Bengal for Assessing Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of experimental success. The choice of staining agent is critical, with implications for data interpretation and experimental outcomes. This guide provides an objective comparison of two dyes, Acid Green 50 and Rose Bengal, for assessing cell viability, supported by experimental data and detailed protocols.

Introduction

This compound, also known as Lissamine Green B, and Rose Bengal are two anionic dyes with distinct properties that influence their application in cell viability assays. While Rose Bengal has a long history of use, particularly in ophthalmology and more recently in photodynamic therapy, its inherent cytotoxicity and phototoxic nature complicate its use as a simple viability stain. In contrast, this compound is emerging as a less toxic alternative, primarily functioning as a membrane exclusion dye. This guide will dissect the mechanisms, advantages, and disadvantages of each, providing a clear framework for selecting the appropriate dye for your research needs.

Principles of Viability Assessment

The fundamental difference between this compound and Rose Bengal in assessing cell viability lies in their mechanisms of action.

This compound: A Marker of Lost Membrane Integrity

This compound functions as a membrane exclusion dye. Healthy, viable cells with intact cell membranes prevent the dye from entering the cytoplasm. However, in non-viable cells with compromised membranes, this compound can readily pass into the cell and stain intracellular proteins. This mechanism is similar to other common viability dyes like Trypan Blue and Propidium Iodide. Studies have shown that this compound does not stain healthy cells, but effectively stains membrane-damaged epithelial cells.[1]

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Mechanism of this compound in cell viability assessment.

Rose Bengal: A Tale of Two Toxicities

Rose Bengal's interaction with cells is more complex. It is not a true vital dye, as it can be toxic to healthy cells and its staining is not solely dependent on membrane integrity.[2] Its utility in marking cells is overshadowed by two key properties:

  • Intrinsic Cytotoxicity: Rose Bengal can exert a direct toxic effect on cells, even in the absence of light.[3][4] This toxicity is dose-dependent and can lead to cell death, complicating its use as a neutral observer of cell viability.[5]

  • Phototoxicity: Rose Bengal is a potent photosensitizer.[3] Upon exposure to light, particularly in the green spectrum (around 550-560 nm), it generates reactive oxygen species (ROS), such as singlet oxygen.[6] This leads to oxidative stress, damaging cellular components and inducing apoptosis and necrosis.[7][8][9]

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Rose_Bengal_Mechanism cluster_phototoxicity Phototoxicity (Light-Dependent) cluster_intrinsic Intrinsic Toxicity (Light-Independent) RB_photo Rose Bengal ROS Reactive Oxygen Species (ROS) RB_photo->ROS Activation Light Light (e.g., 550 nm) Light->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage_photo Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage_photo CellDeath_photo Apoptosis / Necrosis CellDamage_photo->CellDeath_photo RB_intrinsic Rose Bengal MembraneInteraction Membrane Interaction RB_intrinsic->MembraneInteraction CellularUptake Cellular Uptake MembraneInteraction->CellularUptake OrganelleDamage Organelle Damage (Lysosomes, Mitochondria) CellularUptake->OrganelleDamage CellDeath_intrinsic Apoptosis / Necrosis OrganelleDamage->CellDeath_intrinsic

Dual mechanisms of Rose Bengal-induced cell death.

Quantitative Data Comparison

The following table summarizes the key differences in performance between this compound and Rose Bengal based on available experimental data.

ParameterThis compound (Lissamine Green B)Rose BengalReferences
Primary Mechanism Membrane ExclusionIntrinsic Cytotoxicity & Phototoxicity[1][3]
Staining of Healthy Cells Does not stain healthy, proliferating cellsStains healthy, proliferating cells[10]
Toxicity to Healthy Cells Significantly lower toxicityHigher intrinsic and phototoxicity[5][10]
Cell Viability (vs. Rose Bengal) 92% greater for 1% solution81.2% greater for 0.5% solutionBaseline[10]
Application Vital staining, membrane integrity assessmentPhotosensitizer in PDT, limited use as a vital stain due to toxicity[1][3]
Phototoxicity Not a significant photosensitizerPotent photosensitizer[3]

Experimental Protocols

Protocol 1: Assessing Cell Viability with this compound (Membrane Exclusion Assay)

This protocol is based on the principle that this compound will only enter and stain cells with compromised membranes.

Materials:

  • This compound solution (e.g., 0.1% - 1% in Phosphate Buffered Saline - PBS)

  • Cell suspension

  • Microscope slides and coverslips

  • Hemocytometer or automated cell counter

  • Light microscope

Procedure:

  • Prepare Cell Suspension: Harvest cells and prepare a single-cell suspension in PBS or an appropriate buffer.

  • Staining: Mix the cell suspension with the this compound solution. A 1:1 ratio is often used, but this may need to be optimized for your cell type.

  • Incubation: Incubate the mixture for 1-5 minutes at room temperature.

  • Visualization and Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Using a light microscope, count the number of stained (non-viable, green) and unstained (viable, colorless) cells.

    • Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

dot

AG50_Workflow start Start prep_cells Prepare Single-Cell Suspension start->prep_cells stain_cells Add this compound Solution prep_cells->stain_cells incubate Incubate for 1-5 minutes stain_cells->incubate load_hemocytometer Load Hemocytometer incubate->load_hemocytometer count_cells Count Stained (Dead) & Unstained (Live) Cells load_hemocytometer->count_cells calculate_viability Calculate % Viability count_cells->calculate_viability end End calculate_viability->end

Experimental workflow for this compound viability assay.
Protocol 2: Assessing the Cytotoxic Effects of Rose Bengal (MTT Assay)

Due to its inherent toxicity, Rose Bengal is often evaluated for its cytotoxic effects rather than used as a simple viability stain. The MTT assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Rose Bengal stock solution

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Rose Bengal for the desired duration. For phototoxicity studies, expose the cells to a light source of the appropriate wavelength (e.g., 550 nm) for a defined period. Include untreated and vehicle-only controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

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RB_MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Rose Bengal (with/without light exposure) seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data to Determine Cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for assessing Rose Bengal cytotoxicity using an MTT assay.

Signaling Pathways of Rose Bengal-Induced Cell Death

Rose Bengal-induced phototoxicity triggers a cascade of signaling events leading to programmed cell death. The primary mediator is singlet oxygen, which causes oxidative stress and damage to various organelles, including mitochondria and the endoplasmic reticulum (ER). This initiates both intrinsic and extrinsic apoptotic pathways.

dot

RB_Signaling_Pathway RB Rose Bengal + Light ROS Singlet Oxygen (¹O₂) Generation RB->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation ER->Caspase8 Extrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of Rose Bengal-induced photodynamic cell death.

Conclusion

In the comparison between this compound and Rose Bengal for assessing cell viability, the choice of dye is highly dependent on the experimental objective.

This compound is the superior choice for a straightforward and accurate assessment of cell viability based on membrane integrity. Its low toxicity to healthy cells ensures that the staining primarily reflects the pre-existing condition of the cell population rather than inducing cell death.

Rose Bengal, due to its inherent cytotoxicity and potent phototoxicity, is not recommended for routine cell viability counting. Instead, its application lies in studies where the induction of cell death is the experimental endpoint, such as in photodynamic therapy research. When using Rose Bengal, it is crucial to be aware of and control for its toxic effects, particularly by minimizing light exposure if the intention is to study its intrinsic toxicity.

For researchers seeking a reliable vital stain, this compound offers a clear advantage in its benign nature and well-defined mechanism of action for differentiating viable from non-viable cells.

References

Navigating the Spectrum of Vital Stains: A Comparative Guide to Alternatives for Acid Green 50

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for live-cell analysis, the choice of a vital stain is a critical decision. While Acid Green 50 has its applications, a range of alternatives offers distinct advantages in terms of cytotoxicity, staining mechanism, and compatibility with various analytical platforms. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

Introduction to Vital Staining

Vital staining is a technique that allows for the visualization of living cells and their components.[1][2] These stains are essential for assessing cell viability, monitoring cellular processes in real-time, and identifying specific cell populations.[3][4] Vital stains can be broadly categorized into two groups: those that are excluded by healthy cells and therefore only stain dead or membrane-compromised cells, and those that are taken up by live cells and processed to become fluorescent.[5]

This compound is a water-soluble dye that has been used in various applications, including as a food dye and in preclinical studies for its toxicological and environmental behavior.[2][6] While it exhibits low acute toxicity in animal models, it can induce mild oxidative stress and cytotoxicity in mammalian cell assays at high concentrations (>100 μM).[6] This guide explores several alternatives, detailing their mechanisms, performance, and providing the necessary protocols for their successful implementation.

Comparison of Vital Stain Performance

The ideal vital stain should exhibit high staining efficiency for its target (live or dead cells), low cytotoxicity to maintain the integrity of the cell population, and minimal interference with cellular functions. The following table summarizes the key characteristics of this compound and its alternatives.

StainPrinciple of StainingTarget CellsCytotoxicityStaining EfficiencyPhototoxicity
This compound Membrane exclusion (presumed)DeadLow at <100 µM, mild oxidative stress at higher concentrations[6]Data not availableData not available
Trypan Blue Membrane exclusionDeadCan be toxic with prolonged exposure[7]Stains ~60% of dead monolayer cells[8]Not applicable
Erythrosin B Membrane exclusionDeadLower than Trypan Blue[9]Stains 100% of dead monolayer cells[8]Not applicable
Propidium Iodide (PI) Membrane exclusion, DNA intercalation[5]DeadGenerally low for short-term assaysHigh for membrane-compromised cellsLow
7-AAD Membrane exclusion, DNA intercalation[5]DeadConsidered non-toxic to cells as it is membrane-impermeant[10]High for membrane-compromised cellsModerate
SYTOX Green Membrane exclusion, DNA intercalation[11]DeadLow, does not interfere with bacterial cell growth[12]High, with >500-fold fluorescence enhancement upon binding DNA[11]Can occur with prolonged exposure
Calcein AM Enzymatic conversion in live cells[13]LiveLow, but can be toxic at high concentrations or with prolonged exposure[13][14]High for viable cellsCan occur with prolonged exposure[15]

Principles of Vital Staining: A Visual Representation

The following diagram illustrates the fundamental mechanisms of the two main categories of vital stains discussed in this guide.

G cluster_0 Membrane Exclusion Dyes (e.g., Trypan Blue, PI, 7-AAD, SYTOX Green) cluster_1 Enzymatic Conversion Dyes (e.g., Calcein AM) live_cell_exclusion Live Cell (Intact Membrane) dead_cell_exclusion Dead Cell (Compromised Membrane) dye_exclusion Exclusion Dye dye_exclusion->live_cell_exclusion Excluded dye_exclusion->dead_cell_exclusion Enters & Stains live_cell_conversion Live Cell (Active Esterases) fluorescent_product Fluorescent Product live_cell_conversion->fluorescent_product Esterase Activity dead_cell_conversion Dead Cell (Inactive/Leaky) dye_conversion Permeable Dye (Non-fluorescent) dead_cell_conversion->dye_conversion No Conversion/ Leakage dye_conversion->live_cell_conversion dye_conversion->dead_cell_conversion

Figure 1: Mechanisms of vital staining.

Experimental Protocols

Detailed methodologies for key vital staining experiments are provided below. These protocols serve as a starting point and may require optimization based on cell type and experimental conditions.

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical workflow for vital staining followed by analysis.

G start Start: Cell Culture prep Cell Preparation (Harvesting, Washing) start->prep stain Staining (Incubation with Vital Dye) prep->stain wash Washing (Optional, depending on dye) stain->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy analysis->microscopy Imaging flow Flow Cytometry analysis->flow Quantification end End: Data Interpretation microscopy->end flow->end

Figure 2: General experimental workflow.
Protocol 1: Trypan Blue Exclusion Assay

Principle: Live cells with intact membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take it up and appear blue.[5]

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemocytometer and coverslip

  • Microscope

Procedure:

  • Prepare a single-cell suspension in PBS or serum-free medium. Serum proteins can interfere with the staining.

  • Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (1:1 ratio).

  • Incubate the mixture at room temperature for 3-5 minutes. Longer incubation times can lead to the staining of viable cells.[9]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Calcein AM Staining for Live Cells

Principle: Calcein AM is a non-fluorescent, cell-permeant dye. In live cells, intracellular esterases cleave the AM group, converting it to the fluorescent molecule Calcein, which is retained in the cytoplasm.[13]

Materials:

  • Cell suspension or adherent cells

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Serum-free buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microscope or flow cytometer

Procedure for Suspension Cells (Flow Cytometry):

  • Prepare a cell suspension of 1-10 x 10^6 cells/mL in serum-free buffer.

  • Prepare a working solution of Calcein AM (typically 0.1-10 µM) in serum-free buffer. The optimal concentration should be determined empirically for each cell type.

  • Add the Calcein AM working solution to the cell suspension.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with a buffer containing serum (e.g., Flow Cytometry Staining Buffer with FBS) to remove excess dye.

  • Resuspend the cells in the appropriate buffer for analysis.

  • Analyze the cells by flow cytometry, detecting the green fluorescence of Calcein.

Procedure for Adherent Cells (Fluorescence Microscopy):

  • Grow cells on coverslips or in a culture plate.

  • Remove the culture medium and wash the cells once with serum-free buffer.

  • Add the Calcein AM working solution to cover the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with buffer to remove excess dye.

  • Observe the cells under a fluorescence microscope with appropriate filters for green fluorescence.

Protocol 3: Propidium Iodide (PI) Staining for Dead Cells

Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters dead cells with compromised membranes and binds to DNA, emitting red fluorescence.[5]

Materials:

  • Cell suspension

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Binding buffer or PBS

  • Fluorescence microscope or flow cytometer

Procedure for Flow Cytometry:

  • Harvest and wash cells, then resuspend in 1X binding buffer or PBS at a concentration of 1 x 10^6 cells/mL.

  • Add PI to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry without washing, detecting the red fluorescence.

Concluding Remarks

The selection of a vital stain is a critical step in experimental design for live-cell analysis. While this compound may be suitable for certain applications, a variety of alternatives offer improved performance characteristics. For simple, cost-effective dead cell exclusion, Erythrosin B presents a safer and more efficient alternative to the traditional Trypan Blue . For fluorescence-based quantification of dead cells, Propidium Iodide , 7-AAD , and SYTOX Green provide robust and specific staining. When the primary goal is to identify and analyze live cells, Calcein AM is an excellent choice due to its low cytotoxicity and bright fluorescence in viable cells.

Researchers are encouraged to empirically test and optimize the chosen vital stain for their specific cell type and experimental conditions to ensure accurate and reproducible results. Careful consideration of the potential for cytotoxicity and phototoxicity, especially in long-term imaging experiments, is paramount for maintaining the physiological relevance of the data. This guide provides the foundational knowledge and protocols to make an informed decision and successfully implement vital staining in your research.

References

A Head-to-Head Comparison of Acid Green 50 and Trypan Blue for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate method for assessing cell viability is a critical step in ensuring the accuracy and reliability of experimental data. Among the available dye exclusion assays, Trypan Blue has long been the conventional choice. However, alternatives like Acid Green 50 (also known as Lissamine Green) are gaining attention. This guide provides a detailed, data-supported comparison of these two dyes to inform your selection process.

Principle of Action: A Shared Mechanism

Both this compound and Trypan Blue operate on the principle of membrane exclusion. In healthy, viable cells, the intact and functional cell membrane prevents the dye from penetrating the cytoplasm. Conversely, in non-viable cells with compromised membrane integrity, the dye can freely enter and stain the intracellular components. This fundamental mechanism allows for the differentiation and enumeration of live versus dead cells in a population.

dot

Validating Cell Viability: A Comparative Guide to Acid Green 50 Staining and its Alternatives for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of robust experimental design. Acid Green 50, also known as Lissamine Green B, has emerged as a valuable tool in this context, offering a straightforward method for identifying cells with compromised membrane integrity. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental protocols and quantitative data, to assist in the selection of the optimal staining strategy for validation by confocal microscopy.

This compound is a green anionic dye that is cell membrane impermeant.[1] Consequently, it is excluded from healthy, viable cells with intact membranes. However, in cells undergoing necrosis or late-stage apoptosis, where membrane integrity is lost, the dye can enter and stain intracellular proteins, providing a clear fluorescent signal for microscopic identification.[1] Confocal microscopy, with its ability to provide high-resolution optical sections and reduce out-of-focus light, is the ideal imaging modality to visualize and quantify the results of such vital staining.

Comparison with Alternative Dyes

While this compound is an effective tool, several other fluorescent dyes are commonly used to assess cell viability, each with its own set of characteristics. The choice of dye often depends on the specific experimental requirements, such as the need for a nuclear or cytoplasmic stain, and the spectral compatibility with other fluorescent probes in multiplexing experiments.

Here, we compare this compound with two widely used alternatives for identifying dead or membrane-compromised cells: SYTOX™ Green and Propidium (B1200493) Iodide (PI).

FeatureThis compound (Lissamine Green B)SYTOX™ GreenPropidium Iodide (PI)
Target Intracellular proteinsNucleic Acids (DNA/RNA)Nucleic Acids (DNA/RNA)
Fluorescence in Dead Cells GreenBright GreenRed
Cell Permeability Impermeant to live cellsImpermeant to live cellsImpermeant to live cells
Primary Application Staining of membrane-damaged cellsDead cell stain for microscopy and flow cytometryDead cell stain for flow cytometry and microscopy
Reported Cytotoxicity Generally low, but can be dose-dependent[2]Low at working concentrationsCan have long-term effects on cell cycle progression with continuous exposure[3]

SYTOX™ Green offers a very bright green fluorescence upon binding to nucleic acids in cells with compromised membranes, making it a highly sensitive detector of cell death.[4] Propidium Iodide is a classic red-fluorescing dead cell stain that is widely used in flow cytometry and microscopy.[5][6] The choice between these dyes and this compound will depend on the desired emission wavelength and cellular localization of the signal.

Experimental Protocols

Accurate and reproducible staining is critical for obtaining reliable data. Below are detailed protocols for staining cells with this compound and SYTOX™ Green for subsequent analysis by confocal microscopy.

Protocol 1: this compound Staining of Adherent Cells

This protocol is adapted for staining membrane-compromised adherent cells in culture.

Materials:

  • This compound (Lissamine Green B) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Prepare Staining Solution: Prepare a 1% (w/v) stock solution of this compound in PBS. For a working solution, dilute the stock solution in cell culture medium to a final concentration of 0.1% to 1%. The optimal concentration may need to be determined empirically for different cell types.

  • Cell Culture: Grow adherent cells on coverslips or in imaging-compatible dishes to the desired confluency.

  • Induce Cell Death (if applicable): Treat cells with the desired cytotoxic agent to induce membrane permeability. Include an untreated control.

  • Staining: Remove the cell culture medium and gently wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 1 to 5 minutes at room temperature, protected from light.[7]

  • Washing: Gently remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Immediately image the cells using a confocal microscope. Excite the sample with a laser line appropriate for green fluorescence (e.g., 488 nm) and collect the emission in the green channel (e.g., 500-550 nm). It is recommended to observe the staining within 4 minutes of application for optimal results.[7]

Protocol 2: SYTOX™ Green Staining for Dead Cells

This protocol provides a method for identifying dead cells using the high-affinity nucleic acid stain, SYTOX™ Green.

Materials:

  • SYTOX™ Green Nucleic Acid Stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Confocal microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of 500 nM SYTOX™ Green in PBS or an appropriate buffer.[4]

  • Cell Preparation: Prepare your cell suspension or adherent cells on a coverslip.

  • Staining: Add the SYTOX™ Green working solution directly to the cells and incubate for 15 to 30 minutes at room temperature, protected from light.[4]

  • Imaging: Image the cells directly without a wash step on a confocal microscope. Use a 488 nm laser for excitation and collect the emission between 500 nm and 530 nm.[4][5]

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate a comparison between this compound and SYTOX™ Green in a confocal microscopy experiment assessing chemotherapy-induced cell death in a cancer cell line.

ParameterThis compoundSYTOX™ Green
Excitation Maximum (nm) ~633[8]~504
Emission Maximum (nm) ~640~523
Relative Fluorescence Intensity (Arbitrary Units) 850 ± 952500 ± 210
Signal-to-Noise Ratio 15 ± 345 ± 8
Photostability (Half-life in seconds under continuous illumination) Data not readily availableModerate
Cytotoxicity (IC50 after 24h exposure) >100 µM>5 µM

Note: This table is for illustrative purposes. Actual values may vary depending on the experimental conditions, cell type, and imaging system.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for assessing cell viability using membrane-impermeant dyes and the validation of chemotherapy-induced cell death.

G Workflow for Assessing Cell Viability cluster_0 Cell Population cluster_1 Staining cluster_2 Outcome Healthy_Cell Healthy Cell (Intact Membrane) Stain Add Membrane-Impermeant Fluorescent Dye (e.g., this compound) Healthy_Cell->Stain Dead_Cell Dead Cell (Compromised Membrane) Dead_Cell->Stain Unstained_Cell No Staining (Dye Excluded) Stain->Unstained_Cell Healthy Stained_Cell Fluorescent Staining (Dye Enters Cell) Stain->Stained_Cell Dead G Confocal Microscopy Validation of Chemotherapy-Induced Cell Death cluster_0 Experiment Setup cluster_1 Staining Protocol cluster_2 Data Acquisition & Analysis Cancer_Cells Cancer Cell Culture Chemotherapy Chemotherapeutic Agent Cancer_Cells->Chemotherapy Treatment Staining Dual Staining: - this compound (Dead Cells) - Hoechst 33342 (All Nuclei) Chemotherapy->Staining Induces Apoptosis/Necrosis Confocal Confocal Microscopy Staining->Confocal Image_Analysis Image Analysis Software Confocal->Image_Analysis Quantification Quantification of Cell Death (% Green Cells / Total Blue Cells) Image_Analysis->Quantification

References

A Comparative Guide to Apoptosis Detection: Annexin V vs. Caspase-3/7 Green Fluorescent Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used methods for the detection of apoptosis: Annexin V staining and the green fluorescent caspase-3/7 activity assay. While the initial topic of interest was a cross-validation of Acid Green 50 with Annexin V, a thorough literature search revealed no substantiated use of this compound as a specific marker for apoptosis detection. It is primarily documented as a protein stain and food coloring agent. Therefore, to provide a valuable and accurate comparison for researchers, this guide focuses on Annexin V and a functionally relevant alternative, the green fluorescent caspase-3/7 assay, which detects a different key event in the apoptotic process.

Introduction to Apoptosis Detection Methods

Detecting apoptosis, or programmed cell death, is crucial in many fields, including cancer research, immunology, and drug development.[1] Two key events in the apoptotic cascade are the externalization of phosphatidylserine (B164497) (PS) on the cell surface and the activation of executioner caspases.[1][2] Annexin V assays detect the former, an early apoptotic event, while caspase-3/7 assays detect the latter, which is considered a point of no return in the apoptotic pathway.[3] Both methods are commonly analyzed using flow cytometry or fluorescence microscopy.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of Annexin V-FITC and a generic green fluorescent caspase-3/7 assay.

FeatureAnnexin V-FITC AssayGreen Fluorescent Caspase-3/7 Assay
Apoptotic Event Detected Phosphatidylserine (PS) externalization on the outer cell membrane.[4]Activation of executioner caspase-3 and caspase-7.[5]
Stage of Apoptosis Early.[4]Mid to late.[1]
Principle of Detection Annexin V, a protein with high affinity for PS, is conjugated to a green fluorophore (FITC) and binds to exposed PS on the cell surface in the presence of Ca²⁺.[4]A cell-permeable, non-fluorescent substrate containing the DEVD peptide sequence (a target for caspase-3/7) is cleaved by active caspases, releasing a green fluorescent DNA-binding dye.[6]
Typical Co-stain Propidium Iodide (PI) or 7-AAD to differentiate late apoptotic/necrotic cells with compromised membranes.[7]A viability dye like PI or 7-AAD to distinguish from necrotic cells.[5]
Instrumentation Flow Cytometer, Fluorescence Microscope.[4]Flow Cytometer, Fluorescence Microscope, Plate Reader.[8]
Advantages - Detects a very early event in apoptosis.[4] - Well-established and widely used method.[1]- Detects an irreversible step in the apoptotic cascade.[3] - Signal is retained within the cell.[9]
Limitations - Can also stain necrotic cells if membrane integrity is lost.[3] - PS exposure can be reversible in some contexts.[3]- Detects a later event than Annexin V.[1] - May not detect apoptosis in rare caspase-independent pathways.

Signaling Pathway and Detection Principles

The following diagrams illustrate the key signaling events in apoptosis that are detected by each method.

Apoptosis_Pathway Apoptosis Signaling and Detection Points cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Membrane Alteration cluster_3 Detection Methods Stimulus e.g., Drug Treatment, UV Radiation Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Scramblase Activate Scramblase (Xkr8) Executioner_Caspases->Scramblase cleavage Flippase Inactivate Flippase (ATP11C) Executioner_Caspases->Flippase cleavage Caspase_Assay Caspase-3/7 Assay Executioner_Caspases->Caspase_Assay PS_Exposure Phosphatidylserine (PS) Externalization Scramblase->PS_Exposure Flippase->PS_Exposure AnnexinV_Assay Annexin V Assay PS_Exposure->AnnexinV_Assay

Apoptosis signaling pathway and detection points.

Experimental Workflow Comparison

The diagram below outlines a typical workflow for comparing apoptosis induction using both Annexin V and Caspase-3/7 assays by flow cytometry.

Experimental_Workflow Comparative Experimental Workflow cluster_annexinV Annexin V Staining cluster_caspase Caspase-3/7 Staining start Seed and Culture Cells induce Induce Apoptosis (e.g., with Staurosporine) + Negative Control start->induce harvest Harvest and Wash Cells (e.g., Trypsinization, Centrifugation) induce->harvest resuspend_av Resuspend in 1X Binding Buffer harvest->resuspend_av resuspend_cas Resuspend in Culture Medium harvest->resuspend_cas stain_av Add Annexin V-FITC & PI resuspend_av->stain_av incubate_av Incubate 15 min at RT, in dark stain_av->incubate_av add_buffer_av Add 1X Binding Buffer incubate_av->add_buffer_av analyze Analyze by Flow Cytometry add_buffer_av->analyze stain_cas Add Caspase-3/7 Green Reagent resuspend_cas->stain_cas incubate_cas Incubate 30-60 min at 37°C, in dark stain_cas->incubate_cas add_pi Add PI just before analysis incubate_cas->add_pi add_pi->analyze

Comparative workflow for apoptosis detection.

Detailed Experimental Protocols

Annexin V-FITC Apoptosis Detection Protocol (Flow Cytometry)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (suspension or adherent) with appropriate positive and negative controls

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Prepare a negative control sample of untreated cells.

  • Cell Harvesting:

    • For suspension cells, centrifuge the cell suspension to pellet the cells.

    • For adherent cells, gently trypsinize and collect the cells.

    • Wash the cells once with cold PBS.

  • Cell Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples immediately by flow cytometry.

    • FITC is detected in the green fluorescence channel (e.g., FL1) and PI in the red fluorescence channel (e.g., FL2).

    • Use unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells to set up compensation and quadrants.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (primarily)

Green Fluorescent Caspase-3/7 Assay Protocol (Flow Cytometry)

This protocol is based on a generic cell-permeable DEVD-based substrate.

Materials:

  • Green Fluorescent Caspase-3/7 Reagent (e.g., TF2-DEVD-FMK)

  • Propidium Iodide (PI) or another viability dye

  • Complete cell culture medium

  • Cultured cells with appropriate controls

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells as described for the Annexin V protocol.

  • Cell Staining:

    • Adjust the cell density to approximately 1 x 10⁶ cells/mL in complete culture medium.

    • Add the Green Fluorescent Caspase-3/7 Reagent to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Cell Harvesting and Viability Staining:

    • After incubation, pellet the cells by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cells in a suitable buffer (e.g., PBS).

    • Add PI or another viability dye just prior to analysis to distinguish necrotic cells.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The cleaved caspase substrate is detected in the green fluorescence channel (e.g., FL1) and PI in the red channel (e.g., FL2).

    • Use appropriate controls to set up compensation and gates.

Interpretation of Results:

  • Green Fluorescence- / PI-: Live cells

  • Green Fluorescence+ / PI-: Apoptotic cells

  • Green Fluorescence+ / PI+: Late apoptotic cells

  • Green Fluorescence- / PI+: Necrotic cells

Conclusion

Both Annexin V and caspase-3/7 assays are robust methods for detecting apoptosis. The choice between them depends on the specific research question. Annexin V is ideal for detecting early apoptotic events, while caspase-3/7 assays provide confirmation of commitment to the apoptotic pathway. For a comprehensive analysis of apoptosis, using both methods in parallel or in a multiplexed format can provide a more complete picture of the cell death process.[1]

References

Lissamine Green Demonstrates Superior Biocompatibility Over Rose Bengal for Ocular Surface Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate diagnostic dyes is critical to ensure the validity of experimental results and the safety of potential therapeutic agents. When evaluating ocular surface health, both Lissamine Green (LG) and Rose Bengal (RB) have been historically used. However, a growing body of evidence highlights the significant cytotoxic advantages of Lissamine Green, positioning it as the preferred vital dye for a range of applications, from basic research to clinical trials.

Rose Bengal, while effective in staining devitalized cells, has been shown to exhibit considerable toxicity to healthy cells, a factor that can confound experimental outcomes and cause patient discomfort.[1][2][3] In contrast, Lissamine Green offers a comparable staining profile with significantly lower cytotoxicity, making it a more reliable and safer alternative for assessing ocular surface integrity.[2][4]

Comparative Cytotoxicity: A Quantitative Analysis

In vitro studies have consistently demonstrated the reduced cytotoxicity of Lissamine Green compared to Rose Bengal on human corneal epithelial (HCE) cells. A key study directly comparing the two dyes revealed a statistically significant difference in cell viability at various concentrations.[2][5]

Dye ConcentrationLissamine Green Cell Viability (%)Rose Bengal Cell Viability (%)Percentage Point Difference (LG vs. RB)p-value
1%Significantly HigherLower92% greater for LGp = 0.013
0.5%Significantly HigherLower81.2% greater for LGp = 0.006
0.1%No Significant DifferenceNo Significant DifferenceNot Statistically Significantp = 0.83

Table 1: Comparative Cell Viability of Human Corneal Epithelial Cells Exposed to Lissamine Green and Rose Bengal for 10 minutes. Data sourced from Kim et al. (1999).[2]

These findings are further supported by another study which reported cell viability of 93.6% for 1% Lissamine Green, whereas 1% Rose Bengal resulted in only 9.6% cell viability in a supplemental hormonal epithelial medium (SHEM). The intrinsic toxicity of Rose Bengal, even in the absence of light, is a well-documented phenomenon.[1] It is known to be a photosensitizer that, upon light exposure, generates reactive oxygen species (ROS), leading to oxidative damage and cell death.[1][6] However, its light-independent cytotoxic effects are also significant and are thought to involve disruption of cell membrane integrity and induction of autophagy and necrosis.[1][7][8]

In contrast, Lissamine Green does not stain healthy, proliferating cells and exhibits a much more favorable safety profile.[2][9] This characteristic is crucial for accurately assessing ocular surface damage without inducing iatrogenic injury.

Experimental Protocols

To provide a clear understanding of the methodologies used to generate the comparative cytotoxicity data, a detailed experimental protocol is outlined below. This protocol is a composite representation based on standard in vitro cytotoxicity assays for ophthalmic dyes.[2][10][11]

Objective: To assess and compare the in vitro cytotoxicity of Lissamine Green and Rose Bengal on human corneal epithelial (HCE) cells.

Materials:

  • Human Corneal Epithelial (HCE) cells

  • Cell culture medium (e.g., Supplemental Hormonal Epithelial Medium - SHEM)

  • Phosphate-buffered saline (PBS)

  • 1% Lissamine Green solution

  • 1% Rose Bengal solution

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for MTT assay)

  • Microscope (for Trypan Blue assay)

Procedure:

  • Cell Culture: HCE cells are cultured in 96-well plates at a predetermined seeding density and allowed to adhere and proliferate in an incubator at 37°C with 5% CO2 until they reach a desired confluency.

  • Preparation of Dye Solutions: Stock solutions of Lissamine Green and Rose Bengal are diluted to the final experimental concentrations (e.g., 1%, 0.5%, 0.1%) using sterile PBS or cell culture medium.

  • Cell Treatment: The culture medium is aspirated from the wells, and the cells are washed with PBS. The prepared dye solutions are then added to the respective wells. Control wells receive only the vehicle (PBS or medium).

  • Incubation: The cells are exposed to the dyes for a specified duration (e.g., 10 minutes) under standard incubation conditions.

  • Post-incubation Wash: After the exposure period, the dye solutions are removed, and the cells are washed with PBS to remove any residual dye.

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to metabolize MTT into formazan. A solubilizing agent is then added, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Trypan Blue Exclusion Assay: Cells are detached from the wells and stained with Trypan Blue. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. Statistical analysis (e.g., t-test) is performed to determine the significance of the differences between the treatment groups.

Cytotoxicity Assessment Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of ophthalmic dyes.

Cytotoxicity_Workflow Cell_Culture 1. Cell Seeding & Culture (e.g., HCE Cells) Dye_Prep 2. Preparation of Dye Solutions (LG and RB at various concentrations) Treatment 3. Cell Treatment (Exposure to Dyes for a defined period) Cell_Culture->Treatment Wash 4. Removal of Dyes & Washing Viability_Assay 5. Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability_Assay Data_Analysis 6. Data Analysis (% Viability vs. Control) Viability_Assay->Data_Analysis Comparison 7. Comparative Cytotoxicity (LG vs. RB) Data_Analysis->Comparison

In vitro cytotoxicity assessment workflow.

Signaling Pathways in Rose Bengal Cytotoxicity

The cytotoxic effects of Rose Bengal are multifaceted. Its phototoxicity is primarily mediated by the generation of singlet oxygen, a highly reactive species that induces oxidative stress, leading to cellular damage and apoptosis or necrosis.[1] In its light-independent (intrinsic) toxicity, Rose Bengal can interact with and disrupt cell membranes.[1] There is also evidence to suggest that it can induce autophagy.[6][8]

RB_Cytotoxicity_Pathway cluster_light Phototoxicity (Light-Dependent) cluster_dark Intrinsic Toxicity (Light-Independent) RB_Light Rose Bengal + Light ROS Reactive Oxygen Species (ROS) Generation RB_Light->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Necrosis_Photo Apoptosis / Necrosis Oxidative_Stress->Apoptosis_Necrosis_Photo RB_Dark Rose Bengal Membrane Membrane Interaction & Disruption RB_Dark->Membrane Autophagy Induction of Autophagy RB_Dark->Autophagy Necrosis_Dark Necrosis Membrane->Necrosis_Dark Autophagy->Necrosis_Dark

Simplified overview of Rose Bengal's cytotoxic pathways.

Conclusion

References

A Quantitative Comparison of Green Fluorescent Dyes for Research Applications: Acid Green 50 vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a quantitative comparison of the photophysical properties of Acid Green 50 against other widely used green fluorescent dyes, offering insights into their relative performance. The comparison is supported by key experimental data and detailed protocols for in-house evaluation.

Quantitative Performance Comparison

The brightness of a fluorescent dye is a crucial parameter for ensuring signal detection and maximizing sensitivity in fluorescence-based assays. It is determined by two key photophysical properties: the molar extinction coefficient (ε), which represents the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which is the efficiency of converting absorbed light into emitted fluorescent light.

While data for the molar extinction coefficient of this compound is available, its fluorescence quantum yield is not readily found in the reviewed scientific literature. This limits a direct theoretical comparison of its brightness with other dyes. However, a comparative analysis of its known properties alongside those of other common green dyes can still provide valuable guidance.

Below is a summary of the key photophysical parameters for this compound and several popular green fluorescent dyes.

DyeMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)Excitation Max (nm)Emission Max (nm)
This compound ≥60,000 at 630-636 nmNot AvailableNot Available~633Not Available
Fluorescein (FITC) ~70,0000.93~65,100494518
Oregon Green 488 ~70,0000.92~64,400496524
Rhodamine Green >75,000High>67,500 (estimated)502527
Alexa Fluor 488 ~71,0000.92~65,320495519

Key Observations:

  • This compound exhibits a high molar extinction coefficient, suggesting it is a strong absorber of light. However, without the quantum yield, its overall brightness cannot be definitively assessed against the other dyes.

  • Fluorescein (FITC) is a very bright dye but is known for its pH sensitivity and lower photostability.

  • Oregon Green 488 and Alexa Fluor 488 offer high brightness and improved photostability and reduced pH sensitivity compared to fluorescein.[1]

  • Rhodamine Green is noted for its high molar extinction coefficient and high quantum yield, making it an exceptionally bright and photostable option.[1]

Experimental Protocols

To facilitate the in-house evaluation and comparison of fluorescent dyes, detailed experimental protocols for measuring fluorescence quantum yield and assessing photostability are provided below.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a test dye relative to a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent dye (e.g., this compound)

  • Standard fluorescent dye with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.93)

  • Appropriate solvent (e.g., water, ethanol, or buffer)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test dye and the standard dye in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard dyes. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength and all instrument settings should be identical for both the test and standard samples.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

G Experimental Workflow for Measuring Relative Fluorescence Quantum Yield A Prepare Stock Solutions (Test Dye & Standard) B Create Series of Dilutions (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield F->G

Caption: Workflow for determining relative fluorescence quantum yield.

Assessment of Photostability

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical factor for imaging experiments that require prolonged or intense illumination.

Objective: To compare the photostability of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source and a camera

  • Samples labeled with the fluorescent dyes of interest

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with samples labeled with each of the dyes to be compared. Ensure the initial fluorescence intensity is similar across all samples.

  • Image Acquisition:

    • Focus on a region of interest (ROI) for each sample.

    • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

  • Comparison: The rate of fluorescence decay is an indicator of photostability. Dyes that maintain a higher percentage of their initial fluorescence over time are considered more photostable.

G Experimental Workflow for Assessing Photostability A Prepare Labeled Samples B Acquire Initial Image (t=0) A->B C Continuously Illuminate and Acquire Time-lapse Images B->C D Measure Mean Fluorescence Intensity in ROI for each time point C->D E Normalize Intensity to t=0 D->E F Plot Normalized Intensity vs. Time E->F G Compare Decay Rates F->G

Caption: Workflow for evaluating fluorophore photostability.

Conclusion

The selection of a green fluorescent dye requires careful consideration of its photophysical properties in the context of the specific experimental requirements. While this compound is a strong light absorber, the lack of available data on its fluorescence quantum yield makes a direct comparison of its brightness to other common green dyes challenging. For applications demanding high brightness and photostability, dyes such as Alexa Fluor 488 and Rhodamine Green have well-documented and excellent performance characteristics. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, ensuring the selection of the most suitable dye to achieve high-quality and reliable fluorescence data.

References

Correlating Total Protein Staining with Functional Cell Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate assay to assess cell viability and cytotoxicity is a critical decision that influences experimental outcomes and data interpretation. This guide provides a comprehensive comparison of total protein staining, using Acid Green 50 as a representative dye, with commonly used functional cell assays. By presenting supporting data and detailed methodologies, this guide aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.

Introduction to this compound Staining

This compound is a water-soluble, anionic dye that binds to the basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2] This stoichiometric relationship allows for the quantification of total protein content, which serves as a proxy for the total cell number or biomass in a sample.[1] The principle is straightforward: the amount of dye extracted from stained cells is directly proportional to the cell mass. This method is analogous to the well-established Sulforhodamine B (SRB) assay.[1][3][4] Total protein staining is considered a reliable method for normalization in quantitative Western blotting, highlighting its accuracy in reflecting protein content.[5][6][7]

Overview of Functional Cell Assays

Functional cell assays assess specific cellular activities to determine viability or cytotoxicity. These assays provide insights into the metabolic health, membrane integrity, and other physiological states of the cell population.[8][9] Common functional assays include:

  • Tetrazolium Salt (MTT/MTS) Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce tetrazolium salts (like MTT or MTS) to a colored formazan (B1609692) product.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating cytotoxicity.[8][11]

  • ATP Assay (e.g., CellTiter-Glo®): This bioluminescent assay measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12]

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes, a process dependent on an intact cell membrane and lysosomal pH gradient.[13][14]

Comparison of this compound Staining with Functional Cell Assays

The choice of assay can significantly impact the interpretation of a compound's cytotoxic or cytostatic effects. The following table summarizes the key performance parameters of this compound (based on the principles of total protein staining and data from the analogous SRB assay) compared to other functional assays.

ParameterThis compound (Total Protein Staining)MTT AssayLDH AssayATP AssayNeutral Red Uptake Assay
Principle Stains total cellular protein.[1]Measures mitochondrial dehydrogenase activity.Measures LDH release from damaged cells.[8]Quantifies intracellular ATP levels.[12]Measures lysosomal integrity and function.[13]
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Colorimetric or FluorometricLuminescenceColorimetric (Absorbance)
Measurement Cell number/biomassCell viability (metabolic activity)Cytotoxicity (membrane integrity)Cell viability (metabolic activity)Cell viability (lysosomal function)
Linearity Excellent with cell number.[3][4]Can lose linearity at high cell densities.[4][15]Dependent on enzyme kinetics.Excellent over a broad range.Good linearity with cell number.[13]
Sensitivity HighModerate to High[16]ModerateVery HighHigh[13]
Interference Less prone to interference from colored or fluorescent compounds.[16]Can be affected by compounds altering metabolic activity or redox state.[10][15][17]Can be affected by serum LDH or compounds interfering with the enzyme assay.Fewer compound interferences.Can be affected by compounds altering lysosomal pH.[14]
Endpoint Stability Stable; plates can be stored.[4]Requires a solubilization step for MTT; formazan can be unstable.[16]Stable endpoint.Signal can be transient.Stable endpoint.

Experimental Workflows and Data Interpretation

The workflow for these assays can be visualized to understand the practical steps and decision points.

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_assays Assay Execution cluster_ag50 This compound cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed cells in 96-well plate treat Treat with test compound seed->treat fix Fix cells (e.g., TCA) add_mtt Add MTT reagent collect_supernatant Collect supernatant stain Stain with this compound fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize readout Measure Absorbance/Luminescence solubilize->readout incubate_mtt Incubate (formazan formation) add_mtt->incubate_mtt solubilize_mtt Solubilize formazan incubate_mtt->solubilize_mtt solubilize_mtt->readout add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate add_ldh_reagent->incubate_ldh incubate_ldh->readout data_analysis Data Analysis (e.g., IC50 calculation) readout->data_analysis

Experimental workflow for cell viability and cytotoxicity assays.

A key consideration is that total protein staining reflects the cell number at the end of the treatment period, making it a good measure of cytostatic effects (inhibition of proliferation). In contrast, functional assays provide a snapshot of the cellular health at that time point. A strong correlation between this compound staining and a functional assay like the ATP assay would suggest that the compound primarily induces cell death. Discrepancies, however, can be informative. For instance, a compound might reduce metabolic activity (lower MTT signal) without causing immediate cell loss (stable this compound signal), indicating a metabolic impairment that may or may not lead to cell death over a longer period.

Detailed Experimental Protocols

This compound Staining Protocol

This protocol is based on the principles of the Sulforhodamine B (SRB) assay, which is analogous to this compound staining.[1][16]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with slow-running tap water to remove the TCA. Air dry the plate completely.

  • Staining: Add 50 µL of 0.4% (w/v) this compound in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Solubilization: Add 200 µL of 10 mM unbuffered Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at approximately 510-540 nm using a microplate reader.

MTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Readout: Measure the absorbance at 570 nm.[20]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the this compound protocol. Include controls for maximum LDH release (cells treated with a lysis buffer) and no LDH release (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Readout: Measure the absorbance according to the manufacturer's instructions (e.g., at 490 nm).

Signaling Pathway Considerations

While this compound staining does not directly measure signaling pathway activity, it provides a crucial endpoint measurement (cell number) that is the culmination of various cellular processes, including those that lead to apoptosis or necrosis.

signaling_pathway cluster_outcomes Cellular Outcomes cluster_assays Assay Readouts compound Cytotoxic Compound target Cellular Target compound->target pathway Signaling Pathway Activation (e.g., Apoptosis, Necrosis) target->pathway metabolic Metabolic Decline (↓ ATP, ↓ Mitochondrial Activity) pathway->metabolic membrane Loss of Membrane Integrity (↑ LDH Release) pathway->membrane protein_loss Cell Detachment & Protein Loss pathway->protein_loss mtt_atp ↓ MTT/ATP Signal metabolic->mtt_atp ldh ↑ LDH Signal membrane->ldh ag50 ↓ this compound Signal protein_loss->ag50

Relationship between cytotoxic pathways and assay readouts.

Conclusion

This compound staining, as a total protein assay, offers a robust, simple, and cost-effective method for determining cell number, which is particularly useful for high-throughput screening. Its stability and lack of interference with many test compounds are significant advantages.[4][16] However, it does not provide information on the mechanism of cell death or the metabolic state of the cells.

For a comprehensive understanding of a compound's cellular effects, it is often beneficial to use a multi-assay approach. Correlating the data from a total protein stain like this compound with a functional assay, such as an ATP or LDH assay, can provide a more complete picture of whether a compound is cytostatic or cytotoxic and can offer clues about its mechanism of action. The choice of assay should ultimately be guided by the specific research question, the nature of the test compound, and the cell type being investigated.

References

A Critical Review of Vital Dyes: Lissamine Green in Context

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cellular and tissue analysis, vital dyes are indispensable tools, allowing for the differentiation of viable and non-viable cells and the assessment of tissue integrity. Among these, Lissamine Green (LG) has carved a significant niche, particularly in the realm of ophthalmology. This guide provides a critical review of Lissamine Green, placing it in context with other commonly used vital dyes: Fluorescein (B123965), Rose Bengal, and Trypan Blue. We will delve into their mechanisms, applications, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate dye for their specific needs.

The Spectrum of Vital Dyes: An Overview

Vital dyes are organic compounds that can be applied to living cells or tissues without causing immediate cytotoxic effects.[1] Their utility stems from their ability to selectively stain specific cellular components or be excluded by healthy, intact cell membranes. This selective permeability forms the basis of cell viability assays and the clinical assessment of tissue damage.

Lissamine Green (LG) is a synthetically produced organic acid derivative historically used as a food additive.[2][3] It is widely employed in ophthalmology to assess ocular surface integrity by selectively staining devitalized or damaged epithelial cells.[4] Unlike some other vital dyes, LG does not stain healthy epithelial cells and is generally well-tolerated by patients, causing minimal discomfort.[2] It is particularly effective for staining the bulbar conjunctiva, offering better contrast than fluorescein in this area.[5]

Fluorescein Sodium (NaFl) is arguably the most common vital dye used in eye care.[1] This orange, water-soluble dye penetrates damaged corneal epithelial cells, making it invaluable for detecting corneal abrasions, epithelial defects, and other ocular surface disorders.[1][6] When illuminated with a cobalt blue light, fluorescein emits a bright green fluorescence, enhancing the visualization of damaged areas.[7]

Rose Bengal (RB) , a derivative of fluorescein, has been traditionally used to detect damage to the ocular surface.[8] It stains dead and devitalized cells, as well as mucus filaments.[2] However, its use has been declining due to significant patient discomfort, including stinging upon instillation, and its known cytotoxicity and phototoxicity.[2][9][10] Notably, some evidence suggests RB is not a true vital dye as it can stain healthy cells that are not adequately protected by the tear film.[2][10]

Trypan Blue (TB) is a cell membrane-impermeable dye widely used in laboratory settings for cell viability assessment.[11][12] The principle of the Trypan Blue exclusion assay is that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[11] It is a cornerstone of cell culture and microbiology for counting viable cells.[12]

Comparative Performance: A Data-Driven Analysis

The choice of a vital dye is dictated by the specific application, the required level of detail, and considerations of cytotoxicity and patient comfort. The following tables summarize the key characteristics and performance metrics of Lissamine Green and its alternatives.

Table 1: General Properties and Staining Characteristics of Vital Dyes

PropertyLissamine GreenFluorescein SodiumRose BengalTrypan Blue
Staining Target Dead and degenerated cells, mucus[2][8]Areas of epithelial cell loss, intercellular junctions[1][6]Dead and devitalized cells, mucus, healthy cells with compromised tear film[2][10]Non-viable cells with compromised membranes[11]
Primary Application Ocular surface (conjunctiva) staining[1][2]Ocular surface (cornea) staining, angiography[1][7][13]Ocular surface staining, antiviral properties[1][9]In vitro cell viability and counting[11][12]
Visualization White light (appears blue-green)[14]Cobalt blue light (fluoresces green)[6]White light (appears pink/red)[2]Bright-field microscopy (stains blue)[11]
Patient Comfort Generally well-tolerated, minimal discomfort[2][15]Well-tolerated[1]Causes stinging and discomfort[2][15]Not for in vivo use in humans

Table 2: Cytotoxicity and Safety Profile

DyeConcentrationCell TypeViability (%)Key Findings & Citations
Lissamine Green 1%Human Corneal Epithelial (HCE) Cells~92% higher than 1% Rose BengalSignificantly less toxic to HCE cells compared to Rose Bengal at the same concentration.[16]
0.5%HCE Cells~81.2% higher than 0.5% Rose BengalDemonstrates lower cytotoxicity at lower concentrations as well.[16]
Rose Bengal 1%HCE Cells-Adversely affects HCE cell viability and stains normal proliferating cells.[16] Known to be phototoxic, generating singlet oxygen upon light exposure.[17][18]
0.5%HCE Cells-Exhibits dose-dependent cytotoxic effects.[19]
Trypan Blue 0.4%Various cell lines-Considered carcinogenic and must be handled with care.[11] Toxicity can occur with prolonged incubation.[20]
Fluorescein 1-2% (topical)Ocular surface-Generally considered safe for topical ophthalmic use with minimal side effects.[21]

Experimental Protocols in Focus

Detailed and standardized methodologies are crucial for reproducible and reliable results. Below are protocols for key applications of these vital dyes.

Ocular Surface Staining with Lissamine Green

This protocol is adapted from clinical best practices for the evaluation of dry eye disease.

Materials:

  • Sterile, individually wrapped Lissamine Green strips (1%)

  • Sterile saline solution

  • Slit lamp biomicroscope with white light illumination

Procedure:

  • Moisten the tip of the Lissamine Green strip with a single drop of sterile saline.

  • Instruct the patient to look upwards.

  • Gently apply the moistened strip to the inferior bulbar conjunctiva, avoiding contact with the cornea.

  • Ask the patient to blink a few times to distribute the dye.

  • Observe the staining pattern on the cornea and conjunctiva using a slit lamp with white light, ideally between 1 and 4 minutes after instillation.[22] A red filter can enhance the detection of corneal staining.[22]

  • Grade the staining according to a standardized scale (e.g., Oxford scheme).

A recent study suggests that two applications of the same lissamine green strip, five seconds after wetting and one minute apart, provides optimal staining intensity.[23][24]

Cell Viability Assessment with Trypan Blue

This protocol outlines the standard procedure for determining cell viability using the Trypan Blue exclusion assay.

Materials:

  • 0.4% Trypan Blue solution in phosphate-buffered saline (PBS)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a 1:1 dilution of the cell suspension with the 0.4% Trypan Blue solution (e.g., mix 10 µl of cell suspension with 10 µl of Trypan Blue).[20][25]

  • Gently mix and incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as longer incubation can lead to the staining of viable cells.[9][25]

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Visualizing Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental processes and logical relationships.

Ocular_Surface_Staining_Workflow cluster_preparation Preparation cluster_application Application cluster_observation Observation & Analysis cluster_end End start Start moisten_strip Moisten LG Strip with Saline start->moisten_strip apply_dye Apply to Inferior Bulbar Conjunctiva moisten_strip->apply_dye distribute_dye Patient Blinks to Distribute apply_dye->distribute_dye observe Observe with Slit Lamp (1-4 min) distribute_dye->observe grade Grade Staining (e.g., Oxford Scheme) observe->grade end_point End grade->end_point

Caption: Workflow for Ocular Surface Staining with Lissamine Green.

Trypan_Blue_Viability_Assay cluster_sample_prep Sample Preparation cluster_incubation_loading Incubation & Loading cluster_counting_analysis Counting & Analysis cluster_result Result cell_suspension Cell Suspension mix Mix 1:1 cell_suspension->mix trypan_blue 0.4% Trypan Blue trypan_blue->mix incubate Incubate 1-2 min at Room Temp mix->incubate load_hemocytometer Load Hemocytometer incubate->load_hemocytometer count_cells Count Viable (unstained) & Non-viable (blue) cells load_hemocytometer->count_cells calculate_viability Calculate % Viability count_cells->calculate_viability result Viability Data calculate_viability->result

Caption: Standard Protocol for Trypan Blue Cell Viability Assay.

Conclusion: Selecting the Right Vital Dye

Lissamine Green emerges as a superior alternative to Rose Bengal for the assessment of ocular surface disease, offering comparable staining patterns with significantly less patient discomfort and lower cytotoxicity.[16][15][26] Its utility in highlighting conjunctival damage makes it an invaluable tool for diagnosing and monitoring conditions like dry eye disease.[4][5]

Fluorescein remains the gold standard for detecting corneal epithelial defects due to its excellent fluorescence and safety profile.[1][6] For in vitro cell viability studies, Trypan Blue, despite its potential hazards, remains a simple and widely accepted method.[11][12]

The choice of a vital dye should be a carefully considered decision, balancing the need for accurate and sensitive detection with the potential for cytotoxicity and, in clinical settings, patient comfort. This guide provides the foundational knowledge and practical protocols to assist researchers and clinicians in making that informed choice. Future research should focus on developing more quantitative and automated methods for analyzing staining patterns, potentially leveraging artificial intelligence to standardize evaluation and improve diagnostic accuracy.[4]

References

Indocyanine Green vs. Acid Green 50: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and staining agents is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Indocyanine Green (ICG) and Acid Green 50, two dyes with distinct properties and applications. While both are green dyes, their suitability for specific scientific purposes differs substantially. This document will delve into their chemical properties, primary applications, and available experimental data to determine if Indocyanine Green can be considered a viable alternative to this compound.

At a Glance: Key Differences

Indocyanine Green is a near-infrared (NIR) fluorescent dye predominantly used in medical diagnostics and imaging.[1][2][3][4][5] In contrast, this compound is a triarylmethane dye primarily utilized in industrial applications such as dyeing textiles and in biological laboratories as a vital stain.[6][7][8][9]

FeatureIndocyanine Green (ICG)This compound
Chemical Class Tricarbocyanine dyeTriarylmethane dye
Primary Application Medical diagnostics, in vivo imaging, fluorescence-guided surgeryIndustrial dyeing (wool, silk, leather), biological stain, food coloring
Fluorescence Spectrum Near-infrared (NIR)Not a primary feature for most applications
In Vivo Use FDA-approved for human useNot for in vivo human diagnostic or therapeutic use
Toxicity Low toxicity at clinical doses, though some concerns exist for specific retinal applicationsData on in vivo toxicity is limited; used topically in ophthalmology and as a food additive

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each dye is essential to appreciate their distinct functionalities.

PropertyIndocyanine Green (ICG)This compound
Molecular Formula C₄₃H₄₇N₂NaO₆S₂C₂₇H₂₅N₂NaO₇S₂[6][8]
Molecular Weight 774.97 g/mol 576.62 g/mol [6][8]
Appearance Dark green to blue-green solid[2]Blue-green powder[6][7]
Solubility Soluble in water and DMSOSoluble in cold water, easily soluble in hot water and ethanol[6][7]
Absorption Max (λmax) ~800 nm in blood plasma[1][4]633 nm[9]
Emission Max (λmax) ~810 nm in water, ~830 nm in blood[1]Not typically used for its fluorescence emission

Applications and Performance

The applications of Indocyanine Green and this compound are largely divergent, reflecting their unique chemical structures and properties.

Indocyanine Green (ICG)

ICG's primary value lies in its near-infrared fluorescence, which allows for deep tissue penetration and high signal-to-noise ratios in biological imaging.[10] It is the only FDA-approved NIR dye for in vivo clinical use.[2]

Key Applications:

  • Ophthalmic Angiography: Used to visualize retinal and choroidal vasculature to diagnose conditions like macular degeneration.[1][4][11]

  • Cardiovascular Diagnostics: Measures cardiac output and assesses myocardial perfusion.[1][11][12]

  • Hepatic Function Assessment: The rate of ICG clearance from the blood is a direct measure of liver function.[1][3][12][13]

  • Fluorescence-Guided Surgery: Helps surgeons visualize tumors, assess tissue perfusion, and map lymph nodes in real-time during procedures.[4][11][12]

  • Photodynamic and Photothermal Therapy: In research settings, ICG is explored as a photosensitizer to generate reactive oxygen species or heat to destroy cancer cells.[10]

Mechanism of Action: When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, confining it to the vascular system.[1][13] This property, combined with its NIR fluorescence, makes it an excellent agent for vascular imaging. It is exclusively cleared by the liver into the bile without undergoing metabolism.[1][13]

Experimental Protocol: In Vivo Lymphatic Mapping with ICG

This protocol outlines a general procedure for using ICG in lymphatic mapping, a common application in cancer surgery.

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging prep1 Reconstitute ICG (e.g., 25mg in 10mL sterile water) prep2 Dilute to desired concentration (e.g., 0.1-0.2 mL) prep1->prep2 admin1 Inject subcutaneously or intradermally near the area of interest (e.g., peritumoral) prep2->admin1 image1 Use a near-infrared (NIR) imaging system admin1->image1 image2 Visualize lymphatic channels and sentinel lymph nodes in real-time image1->image2

Workflow for ICG-based lymphatic mapping.
This compound

This compound, also known as Lissamine Green, is a synthetic dye with a long history of use in various industries.[6][7] In a research and clinical context, its primary application is as a stain.

Key Applications:

  • Industrial Dyeing: Used to color wool, polyamide, silk, and leather.[6][7]

  • Food and Cosmetics: Employed as a coloring agent in some food products and cosmetics.[7][14][15]

  • Ophthalmic Staining: Used topically to stain the cornea and conjunctiva, helping to identify damaged cells on the ocular surface.[7]

  • Biological Staining: Can be used in laboratory settings to stain proteins and label cells for molecular analysis.[7][8]

Mechanism of Staining: As an acid dye, it binds to basic components of cells and tissues, such as proteins. In ophthalmology, it is believed to stain membrane-damaged or devitalized cells.[7]

Experimental Protocol: Staining of Cultured Cells with this compound

This protocol provides a general method for using this compound to stain cultured cells for viability assessment.

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep1 Prepare this compound solution in a balanced salt solution (e.g., 1%) stain2 Incubate cells with this compound solution for a short duration (e.g., 1-5 minutes) prep1->stain2 stain1 Wash cultured cells with buffer stain1->stain2 stain3 Wash cells to remove excess dye stain2->stain3 analysis1 Visualize cells using bright-field microscopy stain3->analysis1 analysis2 Identify and quantify stained (non-viable) cells analysis1->analysis2

General workflow for staining cultured cells with this compound.

Toxicity Profile

A comparison of the toxicity of these two dyes is crucial for their application in biological systems.

Indocyanine Green: ICG is generally considered safe with a low incidence of adverse effects at clinically approved concentrations.[3] However, some studies have reported dose- and time-dependent toxicity to retinal pigment epithelium (RPE) cells, particularly at higher concentrations or with prolonged exposure.[16][17][18] The osmolarity of the solvent can also influence its toxicity.[17]

This compound: As a food additive, this compound has undergone toxicological evaluation. The oral LD50 in rats is 2 g/kg.[9] In ophthalmic use, it is applied topically at low concentrations and is considered safe for this application. For in vitro cell culture, as with most dyes, concentration and exposure time are critical factors determining cytotoxicity.

Conclusion: Is Indocyanine Green a Suitable Alternative to this compound?

Based on the comprehensive analysis of their properties and applications, Indocyanine Green is not a suitable alternative to this compound for its primary uses, and vice versa.

The two dyes operate in fundamentally different realms:

  • ICG is a specialized, high-performance near-infrared fluorophore designed for in vivo imaging and diagnostics. Its utility is intrinsically linked to its fluorescence properties, which this compound lacks in the same functional capacity.

  • This compound is a conventional visible-spectrum dye used for bulk coloring and as a simple biological stain for identifying damaged cells. It is not suitable for the sophisticated in vivo imaging applications for which ICG is designed.

References

A Comparative Analysis of Photostability: Acid Green 50 Versus Modern Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for generating reliable and reproducible data in fluorescence-based assays. A key performance characteristic of any fluorophore is its photostability—the intrinsic resistance to photochemical degradation upon exposure to light. High photostability is paramount for applications requiring prolonged or high-intensity illumination, such as live-cell imaging, high-throughput screening, and quantitative microscopy.

This guide provides an objective comparison of the photostability of the traditional anionic dye, Acid Green 50, with several newer classes of fluorescent probes. While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, this guide will infer its general characteristics and compare them against the well-documented performance of modern alternatives, including the Alexa Fluor and BODIPY dye families.

Quantitative Photostability Comparison

To facilitate a clear and objective comparison, the following table summarizes key photophysical properties related to the photostability of various fluorescent dyes. The photobleaching quantum yield (Φb) represents the probability that an excited fluorophore will undergo irreversible photodegradation; a lower Φb value indicates higher photostability. The photobleaching half-life (t₁/₂) is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination, with a longer half-life signifying greater photostability.

Dye ClassSpecific Dye ExamplePhotobleaching Quantum Yield (Φb)Relative Photostability
Anionic DyeThis compoundNot readily availableModerate (Inferred)
FluoresceinFluorescein Isothiocyanate (FITC)~3 x 10⁻⁵Low
Alexa FluorAlexa Fluor 488~0.2 x 10⁻⁵Very High[1]
BODIPYBDP FLNot readily availableHigh[2]
RhodamineCarboxyrhodamine 110 (Rhodamine Green)Not readily availableHigh[3]

Note: Photobleaching quantum yields and relative photostability can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination, and sample type). The relative photostability of this compound is inferred based on its common applications and the general performance of similar anionic dyes, which are typically less photostable than modern covalent labeling dyes.

Observations:

  • Alexa Fluor 488 consistently demonstrates superior photostability compared to traditional dyes like FITC, as evidenced by its significantly lower photobleaching quantum yield.[1]

  • BODIPY dyes , such as BDP FL, are known for their high photostability.[2]

  • Rhodamine derivatives , like Carboxyrhodamine 110, are also recognized for their exceptional photostability.[3]

  • Fluorescein (FITC) is notoriously susceptible to rapid photobleaching, which can be a significant limitation in many imaging applications.[2][4]

Experimental Protocols for Evaluating Photostability

A standardized method for quantifying and comparing the photostability of fluorophores is crucial for making informed decisions. The following protocol outlines a general workflow for measuring the photobleaching half-life, a common metric for assessing photostability.[2]

Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent dye, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[2]

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)[1]

  • Stable light source with a consistent output (e.g., laser or stabilized lamp)[1]

  • Fluorescently labeled samples (e.g., dye-conjugated antibodies, proteins, or oligonucleotides)

  • Microscope slides and coverslips

  • Appropriate imaging buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Antifade mounting medium (optional, but recommended for comparative studies)

Procedure:

  • Sample Preparation: Prepare samples with a consistent concentration of the fluorescent dye. For cellular imaging, cells can be fixed, permeabilized, and then labeled. Mount the sample on a microscope slide.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the fluorophore being tested.

  • Image Acquisition:

    • Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.

    • Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂) as the time at which the fluorescence intensity reaches 50% of its initial value.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the photostability of a fluorescent probe.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solution prep2 Label Biological Sample prep1->prep2 prep3 Mount Sample on Slide prep2->prep3 acq1 Set Microscope Parameters prep3->acq1 Transfer to Microscope acq2 Continuous Illumination acq1->acq2 acq3 Time-Lapse Imaging acq2->acq3 an1 Measure Fluorescence Intensity acq3->an1 Image Series an2 Background Correction an1->an2 an3 Normalize Intensity Data an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Calculate Photobleaching Half-Life (t½) an4->an5

Caption: Experimental workflow for evaluating fluorophore photostability.

References

Assessing the Specificity of Acid Green 50 for Dead and Dying Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately distinguishing between viable and non-viable cells is a cornerstone of cellular analysis. This guide provides a comprehensive comparison of Acid Green 50 (also known as Lissamine Green) with established viability dyes, offering insights into its specificity for dead and dying cells and its potential applications in various research settings.

This compound is a water-soluble, anionic dye that has traditionally been used in ophthalmology as a vital stain to identify damaged or degenerated cells on the ocular surface.[1][2][3] Its principle of action lies in its inability to cross the intact plasma membrane of live cells. However, in cells with compromised membrane integrity—a hallmark of cell death—this compound can enter and bind to intracellular components, leading to cellular staining.[4] This characteristic suggests its potential as a specific marker for dead and dying cells in broader cell biology applications.

Mechanism of Action and Specificity

The specificity of viability dyes is paramount for accurate assessment of cell populations. Dyes that exclusively stain non-viable cells allow for their clear demarcation and exclusion from analysis.

This compound (Lissamine Green): This dye is excluded by healthy cells with intact membranes. Its entry into cells is contingent upon the loss of plasma membrane integrity, a characteristic feature of late apoptotic and necrotic cells.[4] Studies in ophthalmology have shown that Lissamine Green does not stain healthy, proliferating corneal epithelial cells, highlighting its specificity for damaged cells.[5] The staining mechanism is believed to involve the binding of the anionic dye to positively charged intracellular proteins and nuclear components that become accessible in cells with compromised membranes.[4][6]

Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD): These are well-established fluorescent intercalating agents. Like this compound, they are membrane-impermeant and therefore excluded from live cells.[7] Upon entering a cell with a damaged membrane, PI and 7-AAD bind to double-stranded DNA, exhibiting a significant increase in fluorescence.[7] This DNA-binding mechanism provides a highly specific signal for non-viable cells.

Comparative Performance of Viability Dyes

The choice of a viability dye often depends on the experimental setup, particularly the instrumentation available (e.g., fluorescence microscope, flow cytometer) and the other fluorescent markers used in a multiplex assay.

FeatureThis compound (Lissamine Green)Propidium Iodide (PI)7-Aminoactinomycin D (7-AAD)Trypan Blue
Target Intracellular proteins and nucleus[4][6]Double-stranded DNADouble-stranded DNA (G-C rich regions)[7]Intracellular proteins
Exclusion by Live Cells Yes[4]YesYes[7]Yes
Fluorescence Yes[8]YesYes[7]No (absorbance-based)
Excitation Max ~630-637 nm (in water)[9][10]~535 nm (when bound to DNA)~546 nmNot Applicable
Emission Max ~665 nm (in flow cytometry)[11]~617 nm~647 nmNot Applicable
Fixability Information not availableNoNoNo
Common Applications Ophthalmology, potential for flow cytometry[1][11]Flow cytometry, fluorescence microscopyFlow cytometryCell counting (hemocytometer)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for using this compound and the widely used Propidium Iodide for cell viability analysis by flow cytometry.

Protocol 1: Cell Viability Staining with this compound (Lissamine Green)

This protocol is based on the principles of viability staining and the known spectral properties of this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (Lissamine Green) stock solution (e.g., 1% in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend the cell pellet in a suitable buffer (e.g., PBS or a binding buffer) at a concentration of 1 x 10^6 cells/mL.

  • Add this compound stock solution to the cell suspension. A final concentration of 0.1% to 1% may be a good starting point for optimization.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry without washing.

  • Excite the cells with a red laser (e.g., 633 nm) and detect the emission using a filter appropriate for the far-red spectrum (e.g., 660/20 nm bandpass filter).[11]

  • Gate on the this compound-positive population to identify dead cells.

Protocol 2: Cell Viability Staining with Propidium Iodide (PI)

This is a standard protocol for assessing cell viability using PI.

Materials:

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cell suspension

  • Flow cytometer with a blue (488 nm) or yellow-green (561 nm) laser

Procedure:

  • Harvest and wash cells as required for your experiment.

  • Resuspend the cell pellet in 100 µL of a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Add 1-2 µL of PI stock solution (final concentration typically 1-10 µg/mL).

  • Incubate for 5-15 minutes on ice or at room temperature, protected from light.

  • Add 400 µL of buffer to the tube. Do not wash the cells.

  • Analyze the cells by flow cytometry immediately.

  • Excite the cells with a blue or yellow-green laser and detect the emission in the red channel (e.g., using a 610/20 nm or 617/30 nm bandpass filter).

  • Gate on the PI-positive population to identify dead cells.

Visualizing the Principles of Viability Staining

To further clarify the underlying mechanisms and workflows, the following diagrams are provided.

Dead_Cell_Staining_Mechanism cluster_live Live Cell cluster_dead Dead/Dying Cell live_cell Intact Plasma Membrane nucleus_live Nucleus dead_cell Compromised Plasma Membrane nucleus_dead Nucleus dye Membrane-Impermeant Dye (e.g., this compound, PI) dye->live_cell Excluded dye->dead_cell Enters Cell Flow_Cytometry_Workflow start Start: Cell Suspension stain Add Viability Dye (e.g., this compound) Incubate start->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Gate on Live vs. Dead Populations acquire->analyze results Results: Percentage of Viable and Non-viable Cells analyze->results

References

Acid Green 50: A Comparative Performance Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Green 50's performance as a viability dye in different cell types. While its primary application is in ophthalmology, this document explores its potential use in broader cell-based assays and benchmarks its performance against commonly used alternatives, supported by available experimental data.

Mechanism of Action

This compound, also known as Lissamine Green, is a vital dye that functions as an indicator of cell membrane integrity. Its staining mechanism is predicated on its inability to cross the intact plasma membrane of live, healthy cells. However, in cells with compromised membrane integrity—a hallmark of cell death or injury—the dye can enter and stain intracellular components, rendering the cell visibly green. This selective permeability forms the basis of its use as a viability marker.

dot

cluster_live_cell Live Cell cluster_dead_cell Dead/Damaged Cell live_cell Intact Cell Membrane acid_green_50_ext This compound (Extracellular) live_cell->acid_green_50_ext Dye Exclusion no_staining No Staining dead_cell Compromised Cell Membrane acid_green_50_int This compound (Intracellular) dead_cell->acid_green_50_int Dye Entry staining Green Staining acid_green_50_int->staining start Start: Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in PBS harvest->resuspend stain Add this compound Solution resuspend->stain incubate Incubate 5-10 min stain->incubate visualize Visualize under Microscope incubate->visualize count Count Stained and Unstained Cells visualize->count calculate Calculate % Viability count->calculate

A Comparative Review of Lissamine Green B in Ocular Surface Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lissamine Green B (LG) is a vital dye increasingly utilized in ophthalmology for the assessment of ocular surface integrity.[1] This comparison guide provides a comprehensive overview of LG's performance against other common ocular dyes, supported by experimental data, to aid in the selection of appropriate diagnostic tools for clinical and research applications.

Performance Comparison of Ocular Dyes

Lissamine Green B is primarily compared with Rose Bengal (RB) and Sodium Fluorescein (B123965) (NaFl) for the diagnosis and monitoring of ocular surface diseases, particularly dry eye syndrome.

Staining Characteristics

LG and RB share similar staining patterns, primarily coloring devitalized or dead cells and mucus on the conjunctiva and cornea.[2][3][4] This makes them superior to NaFl for assessing conjunctival damage, as NaFl is more effective at highlighting epithelial defects on the cornea.[2][5] Studies have shown a good clinical correlation between the staining patterns of LG and RB.[6] However, a key difference lies in their interaction with healthy cells. LG does not stain healthy epithelial cells, whereas RB has been shown to stain healthy, proliferating cells, which has led to the argument that RB is not a true "vital" dye.[5][7][8]

Fluorescein, when used with a yellow barrier filter, has been suggested to be more sensitive in detecting conjunctival damage compared to LG and offers the advantage of simultaneous observation of both corneal and conjunctival issues.[9]

Patient Comfort and Toxicity

A significant advantage of Lissamine Green B is its superior patient tolerance. Multiple studies have consistently reported that LG causes less stinging and irritation upon instillation compared to Rose Bengal.[2][5][6][10] This improved comfort can be crucial in clinical trials and routine practice to ensure patient compliance and accurate assessments.

In terms of cytotoxicity, LG is considered less toxic to the ocular surface than RB.[5][11] In vitro studies on human corneal epithelial cells have demonstrated significantly higher cell viability with LG compared to RB at the same concentrations.[7]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies involving Lissamine Green B.

Table 1: Comparison of Staining Scores and Contrast

Dye ComparisonStaining Grade (Mean ± SD)Contrast Score (Mean ± SD)p-valueReference
Fluorescein vs. Lissamine Green (Conjunctiva) [9]
Fluorescein with yellow filter4.7 ± 2.534.6 ± 12.0 (temporal), 34.7 ± 10.3 (nasal)0.005[9]
Lissamine Green4.1 ± 2.523.4 ± 8.1 (temporal), 21.0 ± 9.0 (nasal)0.003[9]

Table 2: In Vitro Cytotoxicity Comparison

Dye and ConcentrationCell Viability vs. Controlp-valueReference
Lissamine Green vs. Rose Bengal [7]
1% Lissamine Green92% greater than 1% Rose Bengal0.013[7]
0.5% Lissamine Green81.2% greater than 0.5% Rose Bengal0.006[7]
0.1% Lissamine GreenNot significantly different from 0.1% Rose Bengal0.83[7]

Table 3: Consistency in Dry Eye Assessment

TestPercentage of Consistent Results Between VisitsReference
Lissamine Green Staining66%[12]
Schirmer's Test33%[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are summaries of experimental protocols from the cited literature.

Ocular Surface Staining with Lissamine Green and Rose Bengal
  • Objective: To compare the staining patterns and patient comfort of 1% lissamine green and 1% rose bengal in patients with mild to moderate dry eye syndrome.[10]

  • Study Design: A randomized, comparative, crossover study involving 30 patients (60 eyes).[10]

  • Protocol:

    • Patients were randomly assigned to one of two groups.

    • Group A received 1% rose bengal instillation first, followed by 1% lissamine green after a washout period of at least one hour.[10]

    • Group B received the dyes in the reverse order.[10]

    • A topical anesthetic was administered before the instillation of each dye.[10]

    • Staining patterns were evaluated and patient discomfort was assessed using a questionnaire.[10]

In Vitro Cytotoxicity Assay of Lissamine Green and Rose Bengal
  • Objective: To examine the effects of lissamine green and rose bengal on the viability of proliferating human corneal epithelial (HCE) cells in vitro.[7]

  • Protocol:

    • HCE cells were cultured from explants of discarded corneoscleral rims.[7]

    • Experimental cells were exposed to 1%, 0.5%, or 0.1% of either lissamine green or rose bengal for 10 minutes.[7]

    • Control cells were exposed to a phosphate (B84403) buffer solution (PBS).[7]

    • Cell viability was assessed and compared between the different dye concentrations.[7]

    • The staining of healthy HCE cells by each dye was also observed.[7]

Optimal Application of Lissamine Green Strips
  • Objective: To determine the optimal method for applying lissamine green strips to observe bulbar conjunctival staining.[13]

  • Study Design: Researchers tested five different application methods on 22 subjects.[13]

  • Protocols Tested:

    • Immediate application after wetting the strip.[13]

    • Application five seconds after wetting.[13]

    • Application ten seconds after wetting.[13]

    • Consecutive single applications of sodium fluorescein and lissamine green (applied five seconds after wetting), one minute apart.[13]

    • Two applications of the same lissamine green strip five seconds after wetting, one minute apart.[13]

  • Evaluation: Punctate spot count and lissamine green staining intensity were assessed using slit-lamp photography at 30, 60, 90, and 400 seconds after application.[13]

Visualized Workflows and Concepts

The following diagrams illustrate key experimental workflows and logical relationships in the comparative assessment of ocular dyes.

Caption: Crossover study design for comparing Rose Bengal and Lissamine Green.

G cluster_culture Cell Culture cluster_exposure Dye Exposure (10 mins) cluster_analysis Analysis hce Human Corneal Epithelial (HCE) Cells lg Lissamine Green (1%, 0.5%, 0.1%) hce->lg rb Rose Bengal (1%, 0.5%, 0.1%) hce->rb pbs Control (PBS) hce->pbs viability Assess Cell Viability lg->viability staining Observe Staining of Healthy Cells lg->staining rb->viability rb->staining pbs->viability

Caption: Workflow for in vitro cytotoxicity comparison of ocular dyes.

G cluster_dyes Ocular Dyes cluster_properties Properties LG Lissamine Green stains Stains Devitalized Cells LG->stains comfort High Patient Comfort LG->comfort low_tox Low Cytotoxicity LG->low_tox RB Rose Bengal RB->stains stains_healthy Stains Healthy Cells RB->stains_healthy discomfort Causes Stinging RB->discomfort high_tox Higher Cytotoxicity RB->high_tox NaFl Fluorescein stains_epithelial Stains Corneal Epithelial Defects NaFl->stains_epithelial

References

Safety Operating Guide

Proper Disposal of Acid Green 50: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper handling and disposal of Acid Green 50 (CAS: 3087-16-9), a chemical that is harmful if swallowed and causes skin and serious eye irritation.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Face Protection: Use a face shield in addition to goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Avoid breathing dust.[1] In case of insufficient ventilation or dust formation, use a NIOSH-approved particulate respirator.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system.[1]

Step 1: Waste Identification and Segregation

  • Classify all materials contaminated with this compound (including the pure substance, solutions, and contaminated labware) as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. It is incompatible with strong oxidizing agents.[3][4]

Step 2: Containment and Labeling

  • Solid Waste: For spills, carefully sweep up the solid material, minimizing dust generation, and place it into a clean, dry, and properly sealed container.[4][5]

  • Liquid Waste: Collect solutions in a dedicated, leak-proof, and corrosion-resistant container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Ensure the storage area is cool and dry.[5]

  • Store the container in a locked-up location to restrict access.[1][3]

Step 4: Final Disposal

  • The final disposal of this compound must be conducted through a licensed and approved waste disposal contractor.

  • All disposal activities must adhere strictly to local, regional, and national environmental regulations.[1][6]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have complete information for safe handling and disposal.

Hazard Data Summary

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Category Details
GHS Classification Acute Toxicity, Oral (Category 4)[2]; Skin Irritation (Category 2)[1][2]; Serious Eye Irritation (Category 2/2A)[1][2]; Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]P280: Wear protective gloves/eye protection/face protection.[1]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P405: Store locked up.[1]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Water Hazard Class Class 1 (Self-assessment): Slightly hazardous for water.[1]

Experimental Workflow & Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AcidGreen50_Disposal_Workflow cluster_start Waste Generation & Initial Handling cluster_containment Segregation & Containment cluster_storage_disposal Interim Storage & Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always the first step segregate Step 2: Segregate as Hazardous Waste ppe->segregate container Step 3: Place in a Labeled, Sealed, Compatible Container segregate->container Prevent mixing with other wastes storage Step 4: Store in a Secure, Designated, Ventilated Area container->storage Ensure container is properly sealed disposal Step 5: Arrange Pickup by a Licensed Waste Disposal Contractor storage->disposal Follow institutional protocols end_node Disposal Complete disposal->end_node

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Acid green 50

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid Green 50

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for laboratory and research environments. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound, which include skin, eye, and respiratory irritation.[1][2]

Protection Type Specific PPE Requirement Material/Standard Notes
Eye and Face Chemical safety goggles with side shields or a full-face shield.[2][3][4][5]ANSI Z87.1 / EN166A full-face shield is recommended when there is a significant risk of splashing.
Hand Chemical-resistant gloves.[2][6]Tested to EN 374 standard. Nitrile, neoprene, or butyl rubber gloves are generally suitable for handling acids.[5][7]Check the glove manufacturer's chemical resistance guide for compatibility with this compound. Ensure gloves are loose enough for quick removal.[4]
Body Laboratory coat or chemical-resistant apron/coveralls.[3][6][8]Materials such as PVC or specialized polymers.Wear trouser cuffs outside of boots to prevent chemicals from draining into them.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3][8]NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated.[3][8]Avoid breathing in dust or aerosols.[1]
Footwear Closed-toe, chemical-resistant shoes or boots.Rubber or PVC boots are recommended.[5][7]Steel-toed boots may be required depending on the specific laboratory safety protocols.

Procedural Guide for Handling this compound

This section outlines the step-by-step protocol for the safe handling of this compound, from initial preparation to final disposal.

I. Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[3][8]

  • Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[8]

  • Workspace : Prepare a clean and uncluttered workspace. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning : Before handling the chemical, put on all required PPE as specified in the table above.

II. Handling and Experimental Protocol
  • Weighing : If working with the powdered form, handle it carefully to minimize dust generation.[2][3] Use a spatula to transfer the powder.

  • Dissolving : When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • General Use : Avoid all direct contact with the skin, eyes, and clothing.[3][8]

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]

III. Emergency First Aid Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][8] If contact lenses are present, remove them if it is safe to do so.[1][2] Seek immediate medical attention.

  • Skin Contact : Wash the affected area immediately with plenty of soap and water.[3][8] Remove any contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[3]

  • Inhalation : Move the individual to an area with fresh air.[9] If breathing becomes difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek medical attention.

  • Ingestion : If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[1][3] Do not induce vomiting.[9] Call a poison control center or a doctor for guidance.[1]

IV. Spill and Waste Disposal Plan
  • Spill Containment : In the event of a small spill, carefully sweep or vacuum the material, avoiding dust generation.[3][9] Place the collected material into a clearly labeled, sealed container for disposal.

  • Waste Collection : All waste materials contaminated with this compound, including used gloves, bench paper, and empty containers, should be collected in a designated hazardous waste container.

  • Disposal Regulations : this compound waste must not be disposed of with regular household garbage or poured down the drain.[1] All disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[1] Consult with your institution's environmental health and safety department for specific disposal protocols.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep 1. Preparation ppe 2. Don PPE prep->ppe sub_prep Check Fume Hood Inspect Safety Shower/Eyewash Prepare Work Area prep->sub_prep handling 3. Chemical Handling ppe->handling sub_ppe Goggles/Face Shield Gloves Lab Coat Respirator (if needed) ppe->sub_ppe decon 4. Decontamination handling->decon sub_handling Minimize Dust Avoid Contact Proper Storage handling->sub_handling disposal 5. Waste Disposal decon->disposal sub_decon Clean Work Area Wash Hands Thoroughly Remove PPE decon->sub_decon end End disposal->end sub_disposal Collect in Labeled Container Follow Institutional Protocol disposal->sub_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.